1-(3-Chloro-4-methylphenyl)-3-methylurea
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-methylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c1-6-3-4-7(5-8(6)10)12-9(13)11-2/h3-5H,1-2H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMFWXBSFOHZDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20176711 | |
| Record name | N-(3-chloro-4-methylphenyl)-N'-methylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20176711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22175-22-0 | |
| Record name | N-(3-chloro-4-methylphenyl)-N'-methylurea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022175220 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 22175-22-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164350 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(3-chloro-4-methylphenyl)-N'-methylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20176711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-CHLORO-4-METHYLPHENYL)-3-METHYLUREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-(3-Chloro-4-methylphenyl)-3-methylurea chemical properties and structure
An In-Depth Technical Guide to 1-(3-Chloro-4-methylphenyl)-3-methylurea
Introduction
This compound is a chemical compound belonging to the phenylurea class.[1][2] While not a commercial herbicide itself, it holds significant scientific interest as a primary environmental transformation product and metabolite of the widely used herbicide Chlorotoluron.[3] Understanding its chemical properties, synthesis, and analytical profile is crucial for researchers in environmental science, toxicology, and drug development who may be studying the fate and effects of phenylurea herbicides in the environment and biological systems. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, synthesis, and analytical characterization.
Chemical Identity and Physicochemical Properties
The fundamental identity of a compound is established by its structure and core properties. This compound is an N,N'-disubstituted urea featuring a chlorinated and methylated phenyl ring and a methyl group on the terminal nitrogen.
Chemical Structure
Caption: 2D structure of this compound.
Quantitative Data
The following table summarizes the key identifiers and computed physicochemical properties for this compound.
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| Synonyms | 3-(3-chloro-4-methylphenyl)-1-methylurea, Chlorotoluron-monodemethyl | [3][4] |
| CAS Number | 22175-22-0 | [3][5][6] |
| Molecular Formula | C₉H₁₁ClN₂O | [3][5][6][7] |
| Molecular Weight | 198.65 g/mol | [5][6] |
| Monoisotopic Mass | 198.05598 Da | [8] |
| Predicted XlogP | 2.6 | [8] |
| GHS Classification | Acute Toxicity 3 (Oral): Toxic if swallowed | [3] |
Mechanism of Action (Phenylurea Class)
As a member of the phenylurea chemical class, its biological activity is understood through the well-established mechanism of its parent compounds. Phenylurea herbicides are potent inhibitors of photosynthesis in plants.[1][9]
Expertise & Experience: The primary target is Photosystem II (PSII), a critical protein complex in the photosynthetic electron transport chain.[10] These compounds bind to the D1 quinone-binding protein within PSII, physically blocking the binding site for plastoquinone (QB). This blockage interrupts the electron flow from the primary electron acceptor (QA) to QB, effectively halting photosynthesis.[9] This disruption leads to the formation of reactive oxygen species, causing lipid peroxidation and ultimately leading to cell death.[1]
Caption: Phenylurea herbicides inhibit electron transport in Photosystem II.
Synthesis and Purification
The synthesis of this compound is a straightforward and well-established reaction in organic chemistry, typically achieved through the nucleophilic addition of an amine to an isocyanate.
Synthesis Principle
The core reaction involves the attack of the lone pair of electrons from the amino group of 3-Chloro-4-methylaniline on the electrophilic carbon atom of methyl isocyanate .[11][12] This reaction is generally high-yielding and proceeds readily under mild conditions.
Trustworthiness: The choice of an aprotic, inert solvent is critical. Solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are preferred to prevent any reaction with the highly reactive isocyanate group.[13] The reaction is exothermic, so maintaining a controlled temperature, often by starting at 0 °C, ensures the reaction does not run away and minimizes the formation of byproducts.
Experimental Protocol: Synthesis
-
Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-Chloro-4-methylaniline (1.0 eq).
-
Dissolution: Dissolve the aniline in a suitable volume of anhydrous THF.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add methyl isocyanate (1.05 eq) dropwise to the stirred solution. The slight excess of isocyanate helps drive the reaction to completion.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.
-
Work-up: Upon completion, reduce the solvent volume under reduced pressure. The crude product often precipitates out of the solution.
-
Purification: The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by silica gel column chromatography to yield the pure this compound as a solid.
Caption: Analytical workflow for structural confirmation and purity assessment.
References
-
Phenylurea Herbicides. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
1-(3-Chloro-4-methylphenyl)-3-(4-formylphenyl)urea. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
-
Phenylurea Herbicides: Chemical Properties and Genotoxic Effects. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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1-(3-chloro-4-methylphenyl)-3-phenylurea (C14H13ClN2O). (n.d.). PubChemLite. Retrieved January 14, 2026, from [Link]
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This compound. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
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This compound. (n.d.). Stenutz. Retrieved January 14, 2026, from [Link]
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This compound | C9H11ClN2O | CID 30967. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
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Chloroxuron. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]
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This compound. (n.d.). PubChemLite. Retrieved January 14, 2026, from [Link]
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3-CHLORO-4-METDYLANILINE. (n.d.). Ataman Kimya. Retrieved January 14, 2026, from [Link]
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Methyl isocyanate. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]
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Synthesis and antimicrobial activity of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Role of Aryl Urea Containing Compounds in Medicinal Chemistry. (2015). Hilaris Publisher. Retrieved January 14, 2026, from [Link]
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nitrosomethylurea. (n.d.). Organic Syntheses Procedure. Retrieved January 14, 2026, from [Link]
- Preparation method of 1-(2-chloro-4-pyridyl)-3-phenylurea. (n.d.). Google Patents.
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3-(3-chloro-4-methylphenyl)-1-methylurea (CHEBI:157701). (n.d.). EMBL-EBI. Retrieved January 14, 2026, from [Link]
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Synthesis pathway of 1-(3-Chloro-4-methylphenyl)-3-methylurea
An In-Depth Technical Guide to the Synthesis of 1-(3-Chloro-4-methylphenyl)-3-methylurea
Abstract
This technical guide provides a comprehensive overview of the predominant synthetic pathway for this compound, a substituted urea of interest in agrochemical and pharmaceutical research. The document details the chemical principles, a step-by-step experimental protocol, and critical safety considerations for the synthesis, which proceeds via the nucleophilic addition of methylamine to 3-chloro-4-methylphenyl isocyanate. The guide is intended for researchers, chemists, and professionals in drug development, offering field-proven insights into reaction mechanisms, reagent selection, and product characterization.
Introduction
Substituted phenylureas represent a vital class of compounds with broad applications, notably as herbicides, insecticides, and active pharmaceutical ingredients.[1][2] Their biological activity is often attributed to their ability to act as enzyme inhibitors. The target molecule, this compound (CAS No. 22175-22-0), is a notable environmental transformation product of the widely used herbicide Chlorotoluron.[3] Understanding its synthesis is crucial for metabolic studies, reference standard preparation, and the development of new derivatives.
This guide focuses on the most efficient and high-yielding synthetic route, which leverages a highly reactive isocyanate intermediate. This approach offers superior control and avoids the harsh conditions and potential byproducts associated with older methods, such as the direct condensation of anilines with urea.[1][4]
Retrosynthetic Analysis and Pathway Rationale
A retrosynthetic analysis of the target urea derivative logically disconnects the molecule at the urea carbonyl-nitrogen bonds. The most synthetically viable disconnection is between the carbonyl carbon and the nitrogen atom originating from the substituted aniline. This reveals two primary synthons: a 3-chloro-4-methylphenyl isocyanate electrophile and a methylamine nucleophile. This pathway is favored due to the high reactivity of isocyanates towards amines and the commercial availability of the key precursors.[5]
Primary Synthesis Pathway: Isocyanate Addition
The core of this synthesis is the nucleophilic addition of methylamine to the electrophilic carbonyl carbon of 3-chloro-4-methylphenyl isocyanate. This reaction is typically fast, exothermic, and proceeds with high specificity to form the desired urea linkage.
Reaction Principle
Isocyanates (-N=C=O) are highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms, rendering the carbonyl carbon highly electrophilic. Primary amines, such as methylamine, are potent nucleophiles that readily attack this carbon, leading to the formation of a stable urea derivative. The reaction is generally irreversible and driven to completion under mild conditions.
Key Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Role | Notes |
| 3-Chloro-4-methylphenyl isocyanate | C₈H₆ClNO | 167.59 | Electrophile / Starting Material | Highly reactive, toxic, and moisture-sensitive.[5][6] |
| Methylamine (40% in H₂O or 2M in THF) | CH₅N | 31.06 | Nucleophile | A flammable and corrosive gas, typically used in solution. |
| Dichloromethane (DCM) or Tetrahydrofuran (THF) | CH₂Cl₂ / C₄H₈O | - | Anhydrous Solvent | Must be inert and dry to prevent side reactions with the isocyanate. |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | Quenching/Neutralization | Used during workup to neutralize any acidic species. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Drying Agent | Removes residual water from the organic phase. |
Visualized Synthesis Workflow
The following diagram illustrates the direct, one-step synthesis of the target compound.
Caption: Reaction scheme for the synthesis of this compound.
Detailed Experimental Protocol
CAUTION: This procedure involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Isocyanates are toxic sensitizers.[5][6]
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-chloro-4-methylphenyl isocyanate (10.0 g, 59.7 mmol, 1.0 equiv.) in 100 mL of anhydrous tetrahydrofuran (THF).
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with gentle stirring.
-
Nucleophile Addition: Slowly add a solution of methylamine (e.g., 32.8 mL of a 2.0 M solution in THF, 65.6 mmol, 1.1 equiv.) to the stirred isocyanate solution via the dropping funnel over a period of 30 minutes. Maintain the internal temperature below 10 °C throughout the addition, as the reaction is exothermic.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2 hours to ensure the reaction goes to completion. The formation of a white precipitate (the product) is typically observed.
-
Product Isolation: Upon completion, reduce the solvent volume to approximately one-third using a rotary evaporator.
-
Precipitation and Filtration: Add 100 mL of cold deionized water to the concentrated slurry to precipitate the product fully. Collect the white solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake sequentially with cold water (2 x 30 mL) and then with a small amount of cold hexane (20 mL) to remove any non-polar impurities.
-
Drying: Dry the collected solid in a vacuum oven at 50-60 °C to a constant weight. The expected yield is typically high (>90%).
Characterization and Quality Control
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Melting Point: Compare the observed melting point with literature values.
-
¹H NMR Spectroscopy: Confirm the molecular structure by analyzing the chemical shifts, integration, and splitting patterns of the protons. The spectrum should show distinct signals for the two methyl groups (one on the ring, one on the urea nitrogen) and the aromatic protons.
-
FT-IR Spectroscopy: Identify characteristic functional group peaks, including the N-H stretches (around 3300 cm⁻¹) and the prominent urea carbonyl (C=O) stretch (around 1640 cm⁻¹).
-
Mass Spectrometry: Determine the molecular weight of the compound. The expected monoisotopic mass is approximately 198.05 Da.[7]
Safety and Handling
-
3-Chloro-4-methylphenyl isocyanate: This reagent is toxic by inhalation and skin contact, and it is a respiratory sensitizer. It reacts with water, sometimes violently, to release carbon dioxide, which can cause pressure buildup in sealed containers.[5][6] Always handle in a fume hood and store under an inert atmosphere.
-
Methylamine: Typically supplied as a solution, it is flammable, corrosive, and has a strong odor. Avoid inhalation and skin contact.
-
Solvents: Anhydrous solvents like THF and DCM are flammable and should be handled away from ignition sources.
Conclusion
The synthesis of this compound is most effectively achieved through the reaction of 3-chloro-4-methylphenyl isocyanate with methylamine. This method is robust, high-yielding, and proceeds under mild conditions, making it suitable for laboratory-scale preparation. Proper handling of the hazardous reagents and rigorous characterization of the final product are essential for ensuring a safe and successful synthesis.
References
-
Shao, H., et al. (2011). Design and synthesis of benzoylphenylureas with fluorinated substituents on the aniline ring as insect growth regulators. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. Retrieved from [Link]
- Google Patents. (n.d.). CN101407477B - A kind of method that urea and aniline synthesize diphenyl urea.
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PubChem. (n.d.). This compound. Retrieved from [Link]
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PubChemLite. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). 3-Chloro-4-methylphenyl isocyanate. Retrieved from [Link]
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Ataman Kimya. (n.d.). 3-CHLORO-4-METDYLANILINE. Retrieved from [Link]
-
Lanxess. (n.d.). 3-Chloro-4-methylphenyl isocyanate. Retrieved from [Link]
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Mechanism of action of Chlortoluron as a herbicide
An In-depth Technical Guide on the Core Mechanism of Action of Chlortoluron
Abstract
Chlortoluron, a phenylurea herbicide, has been a cornerstone in the selective control of annual grasses and broadleaf weeds, particularly within cereal crops.[1] Its efficacy is rooted in a precise and potent mechanism of action: the inhibition of photosynthesis. This technical guide provides a comprehensive examination of the biochemical and physiological processes that are disrupted by Chlortoluron. We will delve into its molecular interaction with Photosystem II (PSII), the consequential cascade of photooxidative damage, the metabolic pathways that form the basis of its selectivity and weed resistance, and the key experimental protocols used to elucidate and quantify its effects. This document is intended for researchers, scientists, and professionals in drug and herbicide development, offering an authoritative synthesis of the core principles governing Chlortoluron's herbicidal activity.
Introduction to Chlortoluron
Chlortoluron, chemically known as N′-(3-Chloro-4-methylphenyl)-N,N-dimethylurea, is a member of the phenylurea class of herbicides.[1][2] Phenylurea herbicides were first patented and developed in the 1950s, representing a significant advancement in chemical weed management.[1] Chlortoluron itself entered the market in the early 1970s and became instrumental in managing problematic weeds like black-grass (Alopecurus myosuroides) in winter wheat.[1] From a classification standpoint, it is categorized by the Herbicide Resistance Action Committee (HRAC) under Group 7 (formerly C2), which comprises inhibitors of photosynthesis at Photosystem II.[1]
| Compound Profile: Chlortoluron | |
| IUPAC Name | N′-(3-Chloro-4-methylphenyl)-N,N-dimethylurea |
| Chemical Class | Phenylurea |
| HRAC Group | 7 (Global C2) |
| Primary Mode of Action | Photosynthesis Inhibitor[3] |
| Molecular Formula | C₁₀H₁₃ClN₂O |
| Molar Mass | 212.68 g/mol |
The Core Mechanism: Inhibition of Photosystem II
The primary herbicidal action of Chlortoluron and other phenylureas is the potent disruption of the photosynthetic electron transport chain.[1][4][5] This process, fundamental to plant life, is halted at a critical juncture within Photosystem II (PSII), a protein complex embedded in the thylakoid membranes of chloroplasts.[6]
Molecular Target: The D1 Protein QB Niche
The core of PSII contains two key proteins, D1 and D2, which bind the cofactors necessary for light-driven water splitting and electron transfer.[6][7] The herbicidal activity of Chlortoluron is initiated when it binds to a specific site on the D1 protein. This site is the binding niche for plastoquinone (PQ), specifically the secondary quinone acceptor known as QB.[1][8]
Chlortoluron acts as a competitive inhibitor, displacing the native plastoquinone molecule from the QB binding site.[7][8] This binding action physically obstructs the transfer of electrons from the primary quinone acceptor, QA, to QB.[1] The interruption of this electron flow is the central event in Chlortoluron's mechanism of action.
Consequences of Electron Transport Inhibition
-
Halted Photosynthesis: The blockage of electron flow prevents the reduction of the plastoquinone pool, effectively stopping the linear electron transport that drives the synthesis of ATP and NADPH, the energy currency of the cell.
-
Formation of Reactive Oxygen Species (ROS): With the electron transport chain stalled, the energy from absorbed light cannot be dissipated through photochemistry. This leads to the formation of highly reactive triplet chlorophyll and subsequently, the generation of singlet oxygen and other ROS.
-
Photooxidative Damage: The accumulation of ROS leads to rapid lipid peroxidation, destroying cell membranes. This results in the loss of chlorophyll, cellular leakage, and ultimately, tissue necrosis and plant death.[9]
The Basis of Selectivity and Resistance
The utility of Chlortoluron as a selective herbicide in cereals lies in the differential ability of crops and weeds to metabolize the compound. This same principle underpins the evolution of herbicide resistance in weed populations.
Primary Mechanism: Enhanced Metabolic Detoxification
The key determinant of tolerance or resistance to Chlortoluron is the rate at which a plant can metabolize it into non-phytotoxic compounds.[10] This detoxification is primarily carried out by Cytochrome P450 monooxygenases (P450s).[8][11]
There are two principal metabolic pathways for Chlortoluron degradation:
-
Ring-Methyl Hydroxylation: This pathway involves the oxidation of the methyl group on the phenyl ring. This is the dominant and more efficient detoxification route in tolerant cereal crops. The resulting hydroxylated metabolites are non-phytotoxic and are rapidly conjugated (e.g., with glucose) for sequestration.[10]
-
N-demethylation: This pathway involves the removal of one or both methyl groups from the urea nitrogen. This is the major metabolic route in susceptible weeds.[10] Crucially, the initial N-demethylated products can retain significant phytotoxicity, meaning this pathway is a much slower and less effective means of detoxification.[10]
Resistant weed biotypes evolve by enhancing their metabolic capacity, often by upregulating the P450 enzymes responsible for ring-methyl hydroxylation, effectively mimicking the detoxification strategy of the tolerant crop.[11]
Experimental Protocols for Mechanistic Investigation
Validating the mechanism of action of a PSII inhibitor like Chlortoluron requires a multi-faceted approach, moving from in vivo plant responses to in vitro biochemical assays.
Protocol 1: Chlorophyll a Fluorescence Analysis
Rationale: This non-invasive technique is the gold standard for studying the effects of herbicides on PSII photochemistry in intact leaves.[12][13] It provides real-time data on the efficiency of light capture and electron transport. A PSII inhibitor like Chlortoluron produces a distinct and measurable fluorescence signature.[14]
Methodology:
-
Plant Treatment: Grow susceptible test plants (e.g., Alopecurus myosuroides) to the 2-3 leaf stage. Apply Chlortoluron at a discriminating dose. Use an untreated and a solvent-only control group.
-
Dark Adaptation: Before measurement, detach a leaf or attach a leaf clip and dark-adapt the sample for a minimum of 30 minutes. This ensures all PSII reaction centers are "open" (QA is oxidized).
-
Instrumentation: Use a pulse-amplitude-modulation (PAM) fluorometer.
-
Measurement of Fo: A weak measuring light is applied to determine the minimal fluorescence (Fo), when reaction centers are open.
-
Measurement of Fm: A short, high-intensity pulse of saturating light is applied to transiently close all PSII reaction centers (QA is fully reduced). The resulting fluorescence is the maximum fluorescence (Fm).
-
Calculation: The primary parameter calculated is the maximum quantum yield of PSII, Fv/Fm, where Fv (variable fluorescence) = Fm - Fo.[14]
-
Data Analysis: Compare the Fv/Fm values between treated and control plants over time. A significant drop in Fv/Fm indicates PSII damage. An increase in Fo is also a classic indicator of a block at the QB site.[8]
Protocol 2: Hill Reaction Assay with Isolated Chloroplasts
Rationale: To provide direct in vitro evidence that Chlortoluron inhibits electron transport, a Hill reaction assay is performed. This assay uses isolated chloroplasts and an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction. This allows for the spectrophotometric quantification of electron flow.
Methodology:
-
Chloroplast Isolation: Homogenize fresh leaf tissue (e.g., spinach) in a cold isolation buffer. Filter and centrifuge the homogenate at low speed to pellet debris, then at high speed to pellet intact chloroplasts. Resuspend the chloroplast pellet in a suitable assay buffer.
-
Reaction Mixture: Prepare cuvettes containing the assay buffer, isolated chloroplasts, and the artificial electron acceptor DCPIP.
-
Herbicide Addition: Add varying concentrations of Chlortoluron (dissolved in a suitable solvent like ethanol) to the experimental cuvettes. Include a solvent-only control.
-
Spectrophotometry: Place the cuvettes in a spectrophotometer and illuminate them with a strong light source to initiate photosynthesis.
-
Measurement: Monitor the decrease in absorbance of DCPIP at ~600 nm as it is reduced by electrons from PSII. The rate of absorbance change is proportional to the rate of electron transport.
-
Data Analysis: Calculate the rate of DCPIP photoreduction for each Chlortoluron concentration. Plot the inhibition of the Hill reaction against the herbicide concentration to determine the I₅₀ value (the concentration required to inhibit electron transport by 50%).[10]
Protocol 3: Whole-Plant Dose-Response Bioassay
Rationale: To quantify the level of resistance in a weed population and confirm its practical significance, a whole-plant dose-response assay is essential.[15] This experiment determines the herbicide dose required to achieve a certain level of control (e.g., 50% reduction in growth), known as the ED₅₀ (Effective Dose, 50%).
Methodology:
-
Plant Cultivation: Grow seedlings of both the suspected resistant population and a known susceptible standard population in pots under controlled greenhouse conditions until they reach the appropriate growth stage for treatment (e.g., 2-3 leaves).
-
Herbicide Application: Prepare a series of Chlortoluron dilutions. Apply the different doses to replicated sets of plants from both populations using a calibrated laboratory track sprayer to ensure uniform coverage.
-
Growth Period: Return the plants to the greenhouse and allow them to grow for a set period (e.g., 21 days).
-
Assessment: At the end of the growth period, visually score the plants for injury or harvest the above-ground biomass by cutting the plants at the soil level.
-
Data Collection: Dry the harvested biomass in an oven until a constant weight is achieved and record the dry weight for each plant.
-
Data Analysis: For each population, calculate the average biomass as a percentage of the untreated control for each herbicide dose. Use a statistical software package to perform a non-linear regression analysis (e.g., a log-logistic model) to fit the dose-response data and calculate the ED₅₀ value. The resistance index (RI) is then calculated as RI = ED₅₀ (Resistant Population) / ED₅₀ (Susceptible Population).
| Sample Dose-Response Data Table | ||
| Chlortoluron Dose (g a.i./ha) | Susceptible Biomass (% of Control) | Resistant Biomass (% of Control) |
| 0 | 100 | 100 |
| 50 | 85 | 98 |
| 100 | 62 | 95 |
| 200 | 45 | 88 |
| 400 | 21 | 75 |
| 800 | 5 | 52 |
| 1600 | 1 | 30 |
| 3200 | 0 | 15 |
Summary and Future Perspectives
The mechanism of action of Chlortoluron is a classic example of targeted biochemical inhibition. By competitively binding to the QB site on the D1 protein of Photosystem II, it effectively shuts down photosynthetic electron transport, leading to fatal photooxidative damage.[1][8] The selectivity observed in crops and the resistance that has evolved in weeds are primarily governed by the rate of metabolic detoxification, with Cytochrome P450-mediated ring-methyl hydroxylation being the critical pathway for rendering the molecule harmless.[10][11]
Understanding this detailed mechanism is not merely academic. It informs the development of resistance management strategies, such as rotating herbicides with different modes of action, and provides a blueprint for the rational design of new herbicidal molecules. Future research may focus on identifying novel inhibitors that can overcome existing resistance mechanisms or designing compounds that are more readily degraded in the environment, ensuring both continued efficacy and enhanced environmental stewardship.
References
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Title: Chlortoluron - Wikipedia Source: Wikipedia URL: [Link]
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Title: Chlorotoluron (Ref: C 2242) Source: AERU - University of Hertfordshire URL: [Link]
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Title: Use of chlorophyll fluorescence as a tool for determination of herbicide toxic effect: Review Source: Semantic Scholar URL: [Link]
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Title: Influence of the Herbicide Chlortoluron on Photosynthetic Activity in Transgenic Tobacco Plants Source: Photosynthetica URL: [Link]
-
Title: Studies on the mechanism of the selective action of chlortoluron in cereals and cereal weeds Source: University of Bath (Thesis) URL: [Link]
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Title: Resistance to chlortoluron in a downy brome (Bromus tectorum) biotype Source: Weed Science URL: [Link]
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Title: Studies on the mechanism of the selective action of chlortoluron in cereals and cereal weeds Source: ProQuest URL: [Link]
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Title: Early Identification of Herbicide Modes of Action by the Use of Chlorophyll Fluorescence Measurements Source: PMC - NIH URL: [Link]
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Title: Chlorophyll Fluorescence as an Indicator of Cellular Damage by Glyphosate Herbicide in Raphanus sativus L. Plants Source: Scirp.org URL: [Link]
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Title: Chlorophyll Fluorescence as an Indicator of Cellular Damage by Glyphosate Herbicide in Raphanus sativus L. Plants Source: ResearchGate URL: [Link]
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Title: Phenylurea Herbicides Source: ResearchGate URL: [Link]
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Title: Resistance to Chlorotoluron of a Slender Foxtail (Alopecurus myosuroides) Biotype Source: Weed Science - Cambridge University Press & Assessment URL: [Link]
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Title: Chlortoluron | C10H13ClN2O | CID 27375 Source: PubChem - NIH URL: [Link]
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Title: Protocols for Robust Herbicide Resistance Testing in Different Weed Species Source: PMC - NIH URL: [Link]
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Title: Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study Source: NIH URL: [Link]
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Title: Photosystem II - Wikipedia Source: Wikipedia URL: [Link]
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Solubility of 1-(3-Chloro-4-methylphenyl)-3-methylurea in various solvents
An In-Depth Technical Guide to the Solubility of 1-(3-Chloro-4-methylphenyl)-3-methylurea (Chlortoluron)
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of this compound, an active compound commonly known as Chlortoluron. A thorough understanding of a compound's solubility is paramount for its effective application and for predicting its environmental fate. This document delves into the theoretical principles governing the solubility of substituted phenylureas, presents a detailed, self-validating experimental protocol for solubility determination, and compiles quantitative solubility data in a range of aqueous and organic solvents. The implications of these findings for formulation development, analytical methodology, and environmental science are also discussed, offering field-proven insights for professionals in chemical research and development.
Introduction to this compound (Chlortoluron)
This compound, commercially known as Chlortoluron, is a member of the phenylurea class of compounds.[1] It functions as a selective, systemic herbicide, primarily absorbed by the roots and foliage of weeds, and acts by inhibiting photosynthetic electron transport.[2][3] Its application in agriculture for the control of grass and broadleaf weeds in cereal crops is widespread.[4]
The physicochemical properties of Chlortoluron, particularly its solubility, are critical determinants of its efficacy, environmental mobility, and bioavailability. For instance, its solubility in water influences its potential for leaching into groundwater, while its solubility in organic solvents is a key consideration in the development of stable and effective formulations.[2][4] This guide aims to provide a detailed exploration of these solubility characteristics, grounded in established scientific principles and experimental data.
The Science of Solubility: A Focus on Substituted Phenylureas
The solubility of a compound is a measure of its ability to dissolve in a solvent to form a homogeneous solution. For substituted phenylureas like Chlortoluron, solubility is governed by a complex interplay of molecular structure, solvent properties, and external conditions.[5]
2.1. The "Like Dissolves Like" Principle
A fundamental concept in predicting solubility is the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[6]
-
Polar Solvents: These solvents, such as water, have molecules with significant dipole moments. They are effective at dissolving polar solutes and ionic compounds.
-
Nonpolar Solvents: These solvents, like hexane, have molecules with minimal dipole moments and are better at dissolving nonpolar solutes.
Chlortoluron possesses both polar and nonpolar characteristics. The urea group (-NH-CO-N(CH₃)₂) is polar and capable of forming hydrogen bonds, while the 3-chloro-4-methylphenyl ring is predominantly nonpolar or hydrophobic.[5] This dual nature means that its solubility will vary significantly across different types of solvents.
2.2. Key Factors Influencing Solubility
The following diagram illustrates the primary factors that dictate the solubility of a substituted phenylurea compound like Chlortoluron.
Caption: Key factors influencing the solubility of substituted phenylureas.
-
Molecular Structure: The presence of the phenyl group contributes to hydrophobicity, while the urea functional group can engage in hydrogen bonding, which can lead to a stable crystal lattice that is challenging for a solvent to break down.[5]
-
Solvent Polarity: Chlortoluron is expected to be more soluble in organic solvents than in water.[5]
-
Temperature: For most solid organic compounds, solubility tends to increase with a rise in temperature.[5][7] This is because the additional thermal energy helps to overcome the intermolecular forces within the crystal lattice.
-
pH: For neutral compounds like Chlortoluron, pH is expected to have a minimal impact on solubility.[5] However, extreme pH values can lead to decomposition.[8][9]
A Validated Protocol for Solubility Determination
To ensure accuracy and reproducibility, a standardized experimental approach is essential. The following section outlines a detailed protocol for determining the solubility of Chlortoluron using the equilibrium shake-flask method, a widely accepted technique.[10]
3.1. Experimental Workflow
The diagram below outlines the sequential steps involved in the experimental determination of Chlortoluron's solubility.
Caption: Workflow for the experimental determination of solubility.
3.2. Step-by-Step Methodology: The Shake-Flask Method
This protocol is designed to be a self-validating system by ensuring that a true equilibrium is reached and that the analytical method is specific and accurate.
Materials:
-
This compound (analytical standard, >99% purity)
-
Selected solvents (HPLC grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Preparation: Add an excess amount of solid Chlortoluron to a series of vials, each containing a known volume of the chosen solvent. The goal is to create a supersaturated solution where undissolved solid remains visible.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant, controlled temperature (e.g., 25°C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or carefully filter an aliquot of the supernatant through a syringe filter. This step is critical to avoid including any solid particles in the sample for analysis.
-
Sample Preparation for Analysis: Accurately dilute a known volume of the clear, saturated solution with a suitable solvent (often the mobile phase used in the HPLC analysis) to bring the concentration within the calibrated range of the analytical instrument.
-
Quantification: Analyze the diluted samples using a validated HPLC method.[11] A reverse-phase C18 column is typically suitable. The concentration is determined by comparing the peak area of the sample to a calibration curve prepared from known concentrations of the Chlortoluron analytical standard.
-
Calculation: The solubility is calculated from the measured concentration in the diluted sample, taking into account the dilution factor. The results are typically expressed in mg/L or g/100 mL.
Solubility Profile of this compound
The following table summarizes the reported solubility of Chlortoluron in water and various organic solvents. It is important to note that values can vary slightly between sources, likely due to differences in experimental conditions such as temperature and purity of the materials used.
| Solvent | Temperature (°C) | Solubility | Reference(s) |
| Water | 20 | 76.0 mg/L | [3] |
| Water | 25 | 70 mg/L | [1] |
| Water | 25 | 0.0074 g/100mL (74 mg/L) | [1] |
| Acetone | 25 | 54 g/L | [1] |
| Acetone | Not Specified | 5% w/v (50 g/L) | [1] |
| Benzene | Not Specified | 2.4% w/v (24 g/L) | [1] |
| Dichloromethane | 25 | 51 g/L | [1] |
| Dichloromethane | Not Specified | 4.3% w/v (43 g/L) | [1] |
| Ethanol | 25 | 48 g/L | [1] |
| Ethyl Acetate | 25 | 21 g/L | [1] |
| Ethyl Acetate | Not Specified | 2% w/v (20 g/L) | [1] |
| Hexane | 25 | 0.06 g/L | [1] |
| Isopropanol | Not Specified | 1.5% w/v (15 g/L) | [1] |
| n-Octanol | 25 | 24 g/L | [1] |
| Toluene | 25 | 3.0 g/L | [1] |
4.1. Analysis of Solubility Data
-
Aqueous Solubility: Chlortoluron is classified as having low to moderate solubility in water.[1][2][3] This property is significant for its environmental behavior, as it suggests a potential for leaching into groundwater.[2][3]
-
Solubility in Organic Solvents: The compound demonstrates significantly higher solubility in polar aprotic solvents like acetone and dichloromethane, and in alcohols such as ethanol.[1] Its solubility is considerably lower in nonpolar solvents like hexane, which is consistent with the "like dissolves like" principle, given the presence of the polar urea group. The moderate solubility in solvents like toluene and ethyl acetate further highlights the influence of its mixed polarity.[1]
Practical Implications in Research and Development
A comprehensive understanding of Chlortoluron's solubility is not merely an academic exercise; it has direct, practical applications:
-
Formulation Development: For its use as a herbicide, Chlortoluron is often supplied as a soluble concentrate or wettable granules.[2][3] The solubility data in various organic solvents is crucial for developing stable, effective, and commercially viable formulations.
-
Analytical Method Development: The choice of solvent for preparing analytical standards and samples for techniques like HPLC and GC-MS is dictated by the compound's solubility.[11] The data presented here can guide chemists in selecting appropriate solvents to ensure complete dissolution and accurate quantification.
-
Environmental Fate and Toxicology: The moderate water solubility of Chlortoluron is a key parameter in models that predict its transport and persistence in soil and water systems.[2][4] This information is vital for assessing its environmental risk and establishing regulatory guidelines.
Conclusion
This compound is a compound of significant agricultural importance, and its solubility is a fundamental property that influences its application and environmental impact. This guide has provided a detailed examination of the theoretical and practical aspects of its solubility. The compiled data demonstrates its low to moderate solubility in water and variable solubility in organic solvents, governed by the principles of molecular polarity and intermolecular forces. The provided experimental protocol offers a robust framework for researchers to conduct their own solubility assessments. These insights are intended to support scientists and professionals in making informed decisions in formulation, analysis, and environmental management related to this compound.
References
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- BenchChem. (n.d.). Technical Support Center: Overcoming Solubility Issues with Substituted Phenyl Ureas.
- AERU, University of Hertfordshire. (n.d.). Chlorotoluron (Ref: C 2242).
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
- Pesticide Properties Database. (n.d.). Chlorotoluron (Ref: C 2242).
- Jinjiang Melamine. (n.d.). Solubility Of Urea Overview.
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CAS number for 1-(3-Chloro-4-methylphenyl)-3-methylurea
An In-Depth Technical Guide to 1-(3-Chloro-4-methylphenyl)-3-methylurea: Synthesis, Analysis, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive scientific overview of this compound (CAS Number: 22175-22-0).[1][2][3] This compound is of significant interest primarily as the principal N-demethylated metabolite and environmental transformation product of Chlortoluron (CAS Number: 15545-48-9), a widely used phenylurea class herbicide.[1] Chlortoluron itself is utilized to control broadleaf and annual grass weeds in cereal crops.[4] For researchers in environmental science, toxicology, and drug development, an understanding of this compound is inseparable from the study of its parent compound. Therefore, this guide is structured to provide a thorough technical profile of the metabolite, grounded in the well-established science of Chlortoluron, covering its synthesis, mechanism of action, metabolic generation, and analytical determination.
Compound Profiles: Physicochemical Properties
A comparative analysis of the physicochemical properties of Chlortoluron and its primary metabolite is essential for developing analytical methods and understanding their environmental fate. While extensive empirical data is available for Chlortoluron, many properties for its metabolite are based on computational predictions.
| Property | Chlortoluron | This compound | Reference |
| CAS Number | 15545-48-9 | 22175-22-0 | [1][5] |
| Molecular Formula | C₁₀H₁₃ClN₂O | C₉H₁₁ClN₂O | [1][6] |
| Molecular Weight | 212.68 g/mol | 198.65 g/mol | [2][6] |
| IUPAC Name | 3-(3-Chloro-4-methylphenyl)-1,1-dimethylurea | This compound | [1][6] |
| Melting Point | 147-148 °C | Not available | [5] |
| Water Solubility | ~70 mg/L at 20-25 °C | Predicted to be higher than parent | [5][6] |
| logP (XLogP3) | 2.4 | 2.6 (Predicted) | [6] |
| Synonyms | Chlorotoluron, CTU | Desmethylchlorotoluron, Chlorotoluron-monodemethyl | [1] |
Synthesis and Metabolism
The synthesis of phenylurea compounds is a cornerstone of agrochemical and medicinal chemistry. The most direct laboratory-scale synthesis for this compound involves the reaction of a substituted phenyl isocyanate with methylamine. A parallel reaction with dimethylamine yields the parent herbicide, Chlortoluron.
Conceptual Laboratory Synthesis Protocol
This protocol outlines the synthesis of a substituted phenylurea via the isocyanate pathway. The choice of amine (methylamine vs. dimethylamine) determines the final product.
Objective: To synthesize this compound.
Materials:
-
3-Chloro-4-methylphenyl isocyanate
-
Methylamine (solution in THF or water)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
Stirring apparatus and reaction vessel
-
Ice bath for temperature control
Procedure:
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve 3-chloro-4-methylphenyl isocyanate (1.0 equivalent) in anhydrous THF.
-
Cooling: Cool the solution to 0°C using an ice bath to manage the exothermic nature of the reaction.
-
Amine Addition: While stirring vigorously, slowly add methylamine (1.05 equivalents) dropwise to the solution.
-
Reaction: Allow the mixture to warm to room temperature and continue stirring for 2-4 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the isocyanate starting material is fully consumed.
-
Work-up: Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.
Caption: General synthetic route for phenylurea herbicides.
Metabolic Pathway: From Chlortoluron to its Metabolite
In biological systems (soil, plants, mammals), Chlortoluron undergoes N-demethylation, a common metabolic process for xenobiotics, to form this compound. This transformation is a critical step in its degradation and detoxification pathway. Further degradation can also occur.
Mechanism of Action (Parent Compound: Chlortoluron)
To appreciate the biological context, understanding the authoritative mechanism of the parent compound is crucial. Phenylurea herbicides, including Chlortoluron, are potent inhibitors of photosynthesis.[4] They function by blocking the electron transport chain in Photosystem II (PSII).
Specifically, Chlortoluron binds to the D1 protein at the Q
Caption: Chlortoluron inhibits Photosystem II electron transport.
Analytical Methodologies
The detection and quantification of Chlortoluron and its metabolite, this compound, in environmental matrices like soil and water are critical for regulatory monitoring and toxicological studies. The standard, high-sensitivity method is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).
Protocol: Extraction and LC-MS/MS Analysis from Soil
This protocol provides a validated workflow for determining trace quantities of phenylurea herbicides and their metabolites in soil.[7]
Objective: To quantify this compound in a soil sample.
1. Sample Preparation and Extraction: a. Weigh 10 g of homogenized soil into an appropriate extraction vessel. b. Fortify the sample with an isotopically-labeled internal standard for accurate quantification. c. Add 20 mL of extraction solvent (e.g., Methanol/Water 9:1 v/v with 0.3% formic acid).[7] d. Utilize an accelerated solvent extraction (ASE) system at elevated temperature and pressure for high efficiency. Alternatively, perform mechanical shaking for 30-60 minutes followed by centrifugation.[7] e. Collect the supernatant.
2. Extract Clean-up and Concentration: a. Take a known aliquot (e.g., 5 mL) of the extract. b. Evaporate the organic solvent (methanol) using a gentle stream of nitrogen. c. Dilute the remaining aqueous extract with deionized water. d. Filter the final extract through a 0.22 µm syringe filter (e.g., PTFE) into an HPLC vial.
3. LC-MS/MS Analysis: a. Chromatography: i. Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.2 µm). ii. Mobile Phase: A gradient of (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid. iii. Flow Rate: 0.3 mL/min. iv. Injection Volume: 5-10 µL. b. Mass Spectrometry: i. Ionization: Electrospray Ionization, Positive Mode (ESI+). ii. Analysis Mode: Multiple Reaction Monitoring (MRM). iii. MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both the target analyte and the internal standard for definitive identification and quantification.
Caption: Workflow for soil analysis of phenylurea metabolites.
Conclusion
This compound is a scientifically significant molecule, not as a primary active ingredient, but as a key metabolite of the herbicide Chlortoluron. For professionals in agrochemical research, environmental science, and toxicology, its study is vital for a complete understanding of the environmental fate, persistence, and potential toxicological profile of its parent compound. The synthesis routes are well-understood variations of standard phenylurea chemistry, and robust analytical methods, particularly LC-MS/MS, exist for its sensitive detection in complex matrices. Future research should focus on isolating the specific biological activities and toxicological endpoints of this metabolite to build a more comprehensive risk assessment profile for the entire Chlortoluron family of compounds.
References
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Bichon, E., Dupuis, M., Le Bizec, B., & André, F. (2006). LC-ESI-MS/MS determination of phenylurea and triazine herbicides and their dealkylated degradation products in oysters. Journal of Chromatography B, 838(2), 96-106. Available at: [Link]
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Chlortoluron. (n.d.). In ChemBK. Retrieved January 14, 2026. Available at: [Link]
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Chlortoluron (CAS 15545-48-9). (n.d.). In PubChem. National Center for Biotechnology Information. Retrieved January 14, 2026. Available at: [Link]
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Davis, T. L., & Blanchard, K. C. (n.d.). Urea, phenyl-, and. Organic Syntheses. Available at: [Link]
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European Protection Agency. (n.d.). Analytical method for the determination of linuron, diuron and relevant metabolites (DCMPU, DCPU) residues in soil. Available at: [Link]
- Google Patents. (n.d.). CN106008276A - Synthesis method of phenylurea herbicide or deuteration-labeled...
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This compound (CAS 22175-22-0). (n.d.). In PubChem. National Center for Biotechnology Information. Retrieved January 14, 2026. Available at: [Link]
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This compound. (n.d.). In Stenutz. Retrieved January 14, 2026. Available at: [Link]
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The Environmental Fate and Degradation of Chlorotoluron: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the environmental fate and degradation of Chlorotoluron, a widely used phenylurea herbicide. Designed for researchers, scientists, and professionals in drug development and environmental science, this document synthesizes current knowledge on the biotic and abiotic degradation pathways of Chlorotoluron, its environmental persistence, and the analytical methodologies for its detection. We will delve into the intricate mechanisms governing its transformation in soil and aquatic environments, offering field-proven insights and detailed experimental protocols to support further research and risk assessment.
Introduction to Chlorotoluron: Properties and Usage
Chlorotoluron, with the IUPAC name 3-(3-chloro-p-tolyl)-1,1-dimethylurea, is a selective, systemic herbicide primarily used for the pre- and early post-emergence control of annual grasses and broad-leaved weeds in cereal crops.[1][2] Its mode of action involves the inhibition of photosynthesis at the photosystem II level.[2] Understanding its environmental behavior is critical due to its potential for off-target effects and contamination of soil and water resources.[1][3]
Physicochemical Properties
The environmental transport and fate of Chlorotoluron are governed by its physicochemical properties. It is a colorless crystalline solid with moderate water solubility and a low vapor pressure, suggesting a low likelihood of significant atmospheric contamination through volatilization.[4] Its octanol-water partition coefficient (Log Kow) indicates a moderate potential for bioaccumulation.[4]
Table 1: Physicochemical Properties of Chlorotoluron [4]
| Property | Value |
| IUPAC Name | 3-(3-chloro-p-tolyl)-1,1-dimethylurea |
| CAS Number | 15545-48-9 |
| Molecular Formula | C₁₀H₁₃ClN₂O |
| Molar Mass | 212.68 g/mol |
| Appearance | Colorless crystals |
| Melting Point | 147-148 °C |
| Water Solubility | 70 mg/L at 20 °C |
| Vapor Pressure | 1.7 x 10⁻⁵ Pa at 20 °C |
| Log Kow | 2.29 |
Environmental Degradation Pathways
The dissipation of Chlorotoluron from the environment occurs through a combination of biotic and abiotic processes. The primary degradation pathways include microbial degradation, photodegradation, and to a lesser extent, chemical hydrolysis.
Microbial Degradation: The Primary Dissipation Route
Microbial degradation is the most significant pathway for the breakdown of Chlorotoluron in soil.[3] A diverse range of soil microorganisms, including bacteria and fungi, have been shown to metabolize this herbicide.[3][4][5] The initial and most well-documented step in the microbial degradation of Chlorotoluron is N-demethylation, leading to the formation of monomethylchlorotoluron and subsequently didemethylchlorotoluron.[6][7]
Key Microbial Players: Several fungal species have been identified as effective degraders of Chlorotoluron. Notably, Rhizoctonia solani has demonstrated the ability to deplete over 70% of Chlorotoluron from a liquid medium.[4] Other micromycetes, including species of Aspergillus, Penicillium, and Fusarium, have also shown varying capabilities in degrading phenylurea herbicides.[4][5] While specific bacterial strains solely dedicated to Chlorotoluron degradation are less documented, it is understood that bacterial communities play a crucial role in its metabolism in soil.[3][8]
Enzymatic Mechanisms: The enzymatic systems responsible for Chlorotoluron degradation are believed to involve cytochrome P450 monooxygenases and other mixed-function oxidases, which catalyze the initial N-demethylation steps.[9] In some fungi, extracellular lignin-modifying enzymes, such as laccases and peroxidases, may also contribute to the degradation of aromatic pollutants like Chlorotoluron.[10][11][12] The complete mineralization of the aromatic ring is a slower process and the exact enzymatic pathways are still an area of active research.
Diagram 1: Initial Microbial Degradation Pathway of Chlorotoluron
Caption: Initial steps in the microbial breakdown of Chlorotoluron.
Abiotic Degradation: Photodegradation and Hydrolysis
While microbial activity is the primary driver of Chlorotoluron degradation in soil, abiotic processes, particularly photodegradation in aquatic environments, also contribute to its dissipation.
2.2.1. Photodegradation: Chlorotoluron is susceptible to photodegradation, especially in clear, sunlit waters.[4] The process can occur through direct photolysis, where the molecule directly absorbs light energy, or indirect photolysis, which is mediated by photosensitizing agents present in the water, such as nitrate ions.[13]
Photodegradation of Chlorotoluron can lead to the formation of various by-products, including hydroxylated and N-formylated derivatives.[14] Some of these photoproducts have been shown to be more toxic than the parent compound, raising concerns about their ecotoxicological impact.[3][6] The rate of photodegradation is influenced by factors such as water depth, turbidity, and the concentration of photosensitizers.[13]
2.2.2. Hydrolysis: Chemical hydrolysis is generally not considered a significant degradation pathway for Chlorotoluron under typical environmental pH conditions (pH 5-9).[4] The half-life for hydrolysis at 22°C has been reported to be over 200 days, indicating its stability against this degradation mechanism in most natural waters.[4]
Environmental Persistence and Mobility
The persistence of Chlorotoluron in the environment is variable and depends on a multitude of factors.
In Soil: In soil, the half-life of Chlorotoluron can range from 30 to 40 days under field conditions, but can be longer in laboratory studies.[4] Its persistence is influenced by soil type, organic matter content, temperature, and moisture.[7] Higher organic matter content can increase the adsorption of Chlorotoluron to soil particles, which can reduce its bioavailability for microbial degradation but also limit its mobility.[7][10][15]
Mobility: Chlorotoluron has a moderate mobility in soil, and its potential to leach into groundwater is a concern.[4][10][15] The mobility is inversely related to the soil's organic matter and clay content.[10][15]
Table 2: Half-life of Chlorotoluron in Different Environmental Compartments
| Environment | Half-life (days) | Conditions | Reference |
| Soil (Field) | 30-40 | Spring application | [4] |
| Soil (Lab) | Several months | Loamy sand, organic, peat soil | [4] |
| River Water | ~120 | - | [4] |
| Pond Water | ~80 | with 1% sediment | [4] |
Analytical Methodologies: A Practical Guide
Accurate and sensitive analytical methods are essential for monitoring the presence of Chlorotoluron and its metabolites in environmental matrices. High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the preferred technique for this purpose.[14][16][17][18]
Experimental Protocol: QuEChERS Extraction and HPLC-MS/MS Analysis of Chlorotoluron in Soil
This protocol provides a step-by-step guide for the extraction and analysis of Chlorotoluron and its primary metabolites from soil samples using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by HPLC-MS/MS.[15][16][19][20]
4.1.1. Sample Preparation and Extraction (QuEChERS):
-
Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.
-
Weighing: Accurately weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.
-
Hydration: Add 10 mL of deionized water to the soil and vortex for 1 minute to ensure thorough mixing and hydration.[16]
-
Solvent Addition: Add 10 mL of acetonitrile to the tube.
-
Salting Out: Add the QuEChERS salt packet containing 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl). The salts aid in partitioning the analytes into the acetonitrile layer and removing excess water.
-
Extraction: Immediately cap the tube and shake vigorously for 1 minute. This ensures efficient extraction of the analytes from the soil matrix.
-
Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes. This will separate the acetonitrile layer (supernatant) from the soil and aqueous layers.
4.1.2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer Supernatant: Carefully transfer 6 mL of the acetonitrile supernatant to a 15 mL d-SPE tube containing 900 mg of anhydrous MgSO₄ and 150 mg of Primary Secondary Amine (PSA). PSA is used to remove organic acids and other interfering co-extractives.
-
Vortex and Centrifuge: Cap the d-SPE tube, vortex for 30 seconds, and then centrifuge at 4000 rpm for 5 minutes.
-
Final Extract: The resulting supernatant is the final extract ready for HPLC-MS/MS analysis.
Diagram 2: QuEChERS Workflow for Soil Sample Preparation
Caption: Streamlined QuEChERS protocol for Chlorotoluron extraction.
4.1.3. HPLC-MS/MS Analysis:
-
Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for separating Chlorotoluron and its metabolites.
-
Mobile Phase: A gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
Detection: The mass spectrometer should be operated in positive ESI mode with Multiple Reaction Monitoring (MRM) for the quantification of the target analytes. Specific precursor-to-product ion transitions for Chlorotoluron and its metabolites should be optimized for maximum sensitivity and selectivity.
Table 3: Example MRM Transitions for Chlorotoluron and its Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Chlorotoluron | 213.1 | 72.1 | 46.1 |
| Monomethylchlorotoluron | 199.1 | 72.1 | 46.1 |
| Didemethylchlorotoluron | 185.1 | 142.0 | 127.0 |
Ecotoxicological Implications and Risk Assessment
The environmental risk assessment of Chlorotoluron must consider not only the parent compound but also its degradation products, some of which may exhibit significant toxicity.[3][6][7] For instance, certain photodegradation products, such as N-formylated derivatives, have been shown to be more toxic to aquatic microorganisms than Chlorotoluron itself.[3][6] However, the primary microbial metabolites, the N-demethylated forms, have generally shown no evidence of genotoxicity.[7]
A comprehensive risk assessment should integrate data on the persistence, mobility, and toxicity of both the parent compound and its major metabolites to accurately evaluate the potential impact on non-target organisms and ecosystems.[21][22][23]
Conclusion and Future Perspectives
The environmental fate of Chlorotoluron is a complex interplay of microbial and abiotic processes. While significant progress has been made in understanding its primary degradation pathways and developing analytical methods for its detection, further research is needed to fully elucidate the complete mineralization pathways and the enzymatic machinery involved. A deeper understanding of the ecotoxicological effects of its various degradation products is also crucial for a more robust environmental risk assessment. The methodologies and insights provided in this guide aim to equip researchers with the necessary tools and knowledge to contribute to this ongoing effort, ultimately promoting the safe and sustainable use of this important agricultural tool.
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World Health Organization. (n.d.). Chlorotoluron in Drinking-water. Retrieved from [Link]
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University of Hertfordshire. (n.d.). Chlorotoluron (Ref: C 2242). AERU. Retrieved from [Link]
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- Spadaro, D., & Gullino, M. L. (2017). (PDF) Biotechnological Use of Fungi for the Degradation of Recalcitrant Agro-pesticides.
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The Ecotoxicological Profile of 1-(3-Chloro-4-methylphenyl)-3-methylurea (Chlortoluron) on Non-Target Organisms: A Technical Guide
Introduction
1-(3-Chloro-4-methylphenyl)-3-methylurea, commonly known as Chlortoluron, is a selective, systemic herbicide primarily used for the pre- and early post-emergence control of a wide range of grass and broad-leaved weeds in cereal crops.[1] Its mode of action in target plant species is the inhibition of photosynthetic electron transport.[1] However, the widespread application of Chlortoluron raises concerns about its potential impact on non-target organisms, which play crucial roles in maintaining ecosystem health and biodiversity. This technical guide provides a comprehensive overview of the toxicity of Chlortoluron to a range of non-target organisms, including aquatic life, terrestrial invertebrates, birds, and mammals. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate a thorough understanding of the environmental risk profile of this herbicide.
Chlortoluron is characterized as being moderately soluble in water and moderately persistent in soil, with a potential for leaching into groundwater.[1][2] While it undergoes rapid photolysis in water, its persistence in soil can lead to prolonged exposure for soil-dwelling organisms.[1][2] This guide will delve into the acute and chronic toxicity of Chlortoluron, detail the standardized experimental protocols for its assessment, and explore its effects on key physiological pathways in non-target species.
Toxicity to Aquatic Organisms
The aquatic environment is a primary recipient of herbicide runoff from agricultural fields, making the assessment of toxicity to aquatic organisms a critical component of environmental risk assessment. Chlortoluron is classified as very toxic to aquatic life with acute and long-lasting effects.[3]
Aquatic Vertebrates: Fish
Acute toxicity studies are fundamental in determining the immediate lethal effects of a chemical on fish. Chronic studies, on the other hand, provide insights into the long-term impacts on survival, growth, and reproduction.
Table 1: Acute and Chronic Toxicity of Chlortoluron to Fish
| Species | Endpoint | Value (mg/L) | Exposure Duration | Reference |
| Oncorhynchus mykiss (Rainbow Trout) | 96-hour LC50 | >100 | 96 hours | [4] |
| Fish | Chronic NOEC | - | - | Data Not Available |
| Fish | Chronic LOEC | - | - | Data Not Available |
LC50 (Lethal Concentration 50): The concentration of a substance that is lethal to 50% of the test organisms. NOEC (No Observed Effect Concentration): The highest tested concentration of a substance at which no statistically significant adverse effect is observed. LOEC (Lowest Observed Effect Concentration): The lowest tested concentration of a substance at which a statistically significant adverse effect is observed.
Experimental Protocol: Fish, Acute Toxicity Test (OECD 203)
This protocol is designed to assess the median lethal concentration (LC50) of a substance in fish over a 96-hour exposure period.
Methodology:
-
Test Organisms: A recommended species such as Rainbow Trout (Oncorhynchus mykiss) is selected. Fish should be healthy and acclimated to the test conditions.
-
Test Conditions: The test is conducted in a controlled environment with a constant temperature, pH, and dissolved oxygen level. A 16-hour light and 8-hour dark photoperiod is maintained.
-
Procedure:
-
A range of test concentrations is prepared by dissolving Chlortoluron in dilution water.
-
Groups of fish are randomly assigned to the different test concentrations and a control group (dilution water only).
-
Fish are exposed for 96 hours. Observations for mortality and any sublethal effects (e.g., abnormal behavior, discoloration) are made at 24, 48, 72, and 96 hours.
-
-
Data Analysis: The LC50 value and its 95% confidence limits are calculated at the end of the 96-hour period using appropriate statistical methods.
Workflow for OECD 203: Fish Acute Toxicity Test
Caption: Workflow for the OECD 203 Fish Acute Toxicity Test.
Aquatic Invertebrates: Daphnia
Daphnia magna is a key indicator species for freshwater invertebrate toxicity, representing a crucial link in the aquatic food web.
Table 2: Acute and Chronic Toxicity of Chlortoluron to Daphnia magna
| Endpoint | Value (mg/L) | Exposure Duration | Reference |
| 48-hour EC50 (Immobilisation) | - | 48 hours | Data Not Available |
| 21-day NOEC (Reproduction) | - | 21 days | Data Not Available |
| 21-day LOEC (Reproduction) | - | 21 days | Data Not Available |
EC50 (Effective Concentration 50): The concentration of a substance that causes a defined effect (e.g., immobilisation) in 50% of the test organisms.
Experimental Protocol: Daphnia sp., Acute Immobilisation Test (OECD 202)
This test evaluates the concentration of a substance that immobilizes 50% of the Daphnia (EC50) over a 48-hour period.
Methodology:
-
Test Organisms: Young daphnids (less than 24 hours old) are used for the test.
-
Test Conditions: The test is performed in the dark at a constant temperature.
-
Procedure:
-
A series of Chlortoluron concentrations are prepared in a suitable medium.
-
Groups of daphnids are exposed to the test concentrations and a control.
-
The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.
-
-
Data Analysis: The 48-hour EC50 is calculated based on the observed immobilization.
Aquatic Plants: Algae
As the primary producers in aquatic ecosystems, algae are a critical group to consider for the toxicity of herbicides that target photosynthesis.
Table 3: Toxicity of Chlortoluron to Algae
| Species | Endpoint | Value (mg/L) | Exposure Duration | Reference | | :--- | :--- | :--- | :--- | | Pseudokirchneriella subcapitata | 72-hour ErC50 (Growth Rate) | - | 72 hours | Data Not Available | | Pseudokirchneriella subcapitata | 72-hour EyC50 (Yield) | - | 72 hours | Data Not Available | | Pseudokirchneriella subcapitata | 72-hour NOEC | - | 72 hours | Data Not Available |
ErC50 (Effective Concentration 50 for growth rate): The concentration that causes a 50% reduction in the growth rate of the algae. EyC50 (Effective Concentration 50 for yield): The concentration that causes a 50% reduction in the final algal biomass.
Experimental Protocol: Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201)
This protocol assesses the effects of a substance on the growth of freshwater algae.
Methodology:
-
Test Organisms: A rapidly growing green alga species such as Pseudokirchneriella subcapitata is used.
-
Test Conditions: The test is conducted under constant illumination and temperature in a nutrient-rich medium.
-
Procedure:
-
Exponentially growing algal cultures are exposed to a range of Chlortoluron concentrations.
-
The growth of the algae is monitored over 72 hours by measuring cell concentration or a surrogate such as fluorescence.
-
-
Data Analysis: The inhibition of growth in relation to the control is calculated, and the ErC50, EyC50, and NOEC values are determined.
Bioconcentration in Aquatic Organisms
Toxicity to Terrestrial Organisms
Terrestrial ecosystems are directly exposed to herbicides during application and through spray drift. Soil organisms are particularly at risk from persistent compounds.
Soil Invertebrates: Earthworms
Earthworms are vital for soil health and are considered important bioindicators of soil pollution. Chlortoluron is moderately toxic to earthworms.[1][2]
Table 4: Acute Toxicity of Chlortoluron to Earthworms (Eisenia fetida)
| Endpoint | Value (mg/kg soil) | Exposure Duration | Reference |
| 14-day LC50 | - | 14 days | Data Not Available |
| 14-day NOEC | - | 14 days | Data Not Available |
Experimental Protocol: Earthworm, Acute Toxicity Test (OECD 207)
This test determines the acute toxicity of a substance to earthworms in artificial soil.
Methodology:
-
Test Organisms: Adult earthworms of the species Eisenia fetida are used.
-
Test Substrate: A standardized artificial soil mixture is prepared.
-
Procedure:
-
Chlortoluron is thoroughly mixed into the artificial soil at various concentrations.
-
Groups of earthworms are introduced into the treated soil and a control soil.
-
Mortality and sublethal effects (e.g., changes in behavior, weight loss) are assessed after 7 and 14 days.
-
-
Data Analysis: The 14-day LC50 is calculated.
Workflow for OECD 207: Earthworm Acute Toxicity Test
Caption: Workflow for the OECD 207 Earthworm Acute Toxicity Test.
Soil Microorganisms
Soil microorganisms are essential for nutrient cycling and decomposition. The application of herbicides can disrupt these vital processes. Studies have shown that a combination of herbicides including Chlortoluron can have a negative impact on soil microbial activity, as indicated by a decrease in dehydrogenase activity.[6] The application of organic amendments like spent mushroom substrate and green compost can buffer some of these negative effects, likely due to increased adsorption of the herbicides.[6]
Toxicity to Avian Species
Birds can be exposed to herbicides through direct contact, inhalation of spray drift, or ingestion of contaminated food and water. Chlortoluron is considered moderately toxic to birds, with a high alert for chronic toxicity.[1][2]
Table 5: Acute and Chronic Toxicity of Chlortoluron to Birds
| Species | Endpoint | Value | Exposure Duration | Reference |
| Anas platyrhynchos (Mallard duck) | Acute Oral LD50 | - | Single Dose | Data Not Available |
| Colinus virginianus (Bobwhite quail) | Dietary LC50 | - | 5 days | Data Not Available |
| Bird species | Chronic NOEC | - | - | Data Not Available |
| Bird species | Chronic LOEC | - | - | Data Not Available |
Experimental Protocol: Avian Acute Oral Toxicity Test (OECD 223)
This test is designed to determine the acute oral toxicity of a substance to birds after a single dose.
Methodology:
-
Test Organisms: A suitable bird species, such as the Mallard duck, is used.
-
Procedure:
-
Fasted birds are administered a single oral dose of Chlortoluron via gavage.
-
A control group receives the vehicle only.
-
Birds are observed for mortality and signs of toxicity for at least 14 days.
-
-
Data Analysis: The LD50 is calculated.
Experimental Protocol: Avian Dietary Toxicity Test (OECD 205)
This protocol evaluates the toxicity of a substance when administered to birds in their diet over a 5-day period.
Methodology:
-
Test Organisms: Young birds of a species like the Bobwhite quail are used.
-
Procedure:
-
Birds are fed a diet containing various concentrations of Chlortoluron for 5 days.
-
This is followed by a 3-day observation period on a clean diet.
-
Mortality, clinical signs of toxicity, body weight, and food consumption are recorded.
-
-
Data Analysis: The dietary LC50 is determined.
Toxicity to Mammals
Mammalian toxicity data is crucial for assessing the potential risks to wildlife and for human health risk assessment. Chlortoluron exhibits low acute toxicity to mammals.[1][2][4] However, there are concerns about its potential for chronic toxicity, carcinogenicity, and as an endocrine disruptor.[2][3]
Table 6: Acute, Subchronic, and Chronic Toxicity of Chlortoluron to Mammals
| Species | Endpoint | Value | Exposure Duration | Reference |
| Rat | Acute Oral LD50 | >10,000 mg/kg bw | Single Dose | [4] |
| Rat | Dermal LD50 | >2,000 mg/kg bw | 24 hours | [4] |
| Mouse | 2-year NOAEL | 11.3 mg/kg bw/day | 2 years | [4] |
| Rat | 2-year NOAEL | 5 mg/kg bw/day | 2 years | [4] |
| Rat | Developmental Toxicity NOAEL (Maternal) | - | Gestation Days 6-15 | Data Not Available |
| Rat | Developmental Toxicity NOAEL (Fetal) | - | Gestation Days 6-15 | Data Not Available |
LD50 (Lethal Dose 50): The dose of a substance that is lethal to 50% of the test animals. NOAEL (No Observed Adverse Effect Level): The highest dose of a substance at which no statistically significant adverse effect is observed.
Long-term studies in mice have shown an increased incidence of kidney adenomas and carcinomas at high doses.[4] In rats, Chlortoluron was not found to be teratogenic, although some developmental delays were observed at maternally toxic doses.[4]
Signaling Pathway Disruption
While the primary mode of action of Chlortoluron is the inhibition of photosynthesis in plants, its effects on non-target animals can involve different mechanisms. Chlortoluron has been classified as a potential endocrine-disrupting chemical.[2][3] Endocrine disruptors can interfere with the body's hormonal systems, potentially leading to adverse effects on development, reproduction, and other physiological processes. Further research is needed to elucidate the specific signaling pathways affected by Chlortoluron in non-target animals.
Conceptual Diagram of Endocrine Disruption
Caption: Potential mechanism of endocrine disruption by Chlortoluron.
Conclusion
This technical guide has synthesized available data on the toxicity of Chlortoluron to a range of non-target organisms. The evidence indicates that while Chlortoluron has low acute toxicity to mammals, it poses a moderate to high risk to aquatic organisms, earthworms, and birds, particularly under conditions of chronic exposure. Its classification as a potential endocrine disruptor warrants further investigation into its specific mechanisms of action in animal systems. The provided experimental protocols, based on internationally recognized OECD guidelines, serve as a foundation for robust ecotoxicological assessment. A comprehensive understanding of the environmental fate and non-target effects of Chlortoluron is essential for informed risk management decisions and the development of more sustainable agricultural practices.
References
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Chlorotoluron | PAN Europe. (n.d.). Retrieved January 10, 2026, from [Link]
-
Chlorotoluron (Ref: C 2242)-Pesticide database. (n.d.). Lewis, K.A., Tzilivakis, J., Warner, D. and Green, A. (2016) An international database for pesticide risk assessments and management. Human and Ecological Risk Assessment: An International Journal, 22(4), 1050-1064. Retrieved January 10, 2026, from [Link]
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Marín-Benito, J. M., et al. (2019). Soil Microbial Community Changes in a Field Treatment with Chlorotoluron, Flufenacet and Diflufenican and Two Organic Amendments. Agronomy, 9(11), 727. Retrieved January 10, 2026, from [Link]
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Chlorotoluron in Drinking-water. (2003). World Health Organization. Retrieved January 10, 2026, from [Link]
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Chlorotoluron (Ref: C 2242) - AERU - University of Hertfordshire. (n.d.). Lewis, K.A., Tzilivakis, J., Warner, D. and Green, A. (2016) An international database for pesticide risk assessments and management. Human and Ecological Risk Assessment: An International Journal, 22(4), 1050-1064. Retrieved January 10, 2026, from [Link]
- OECD. (1992). Test No. 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test. OECD Publishing.
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Chlortoluron (15545-48-9) | PSC - Portail Substances Chimiques. (n.d.). Retrieved January 10, 2026, from [Link]
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Literature review on the herbicidal activity of 1-(3-Chloro-4-methylphenyl)-3-methylurea
An In-Depth Technical Guide to the Herbicidal Activity of 1-(3-Chloro-4-methylphenyl)-3-methylurea (Chlortoluron)
Introduction
This compound, widely known as Chlortoluron or Chlorotoluron (CTU), is a selective, systemic herbicide belonging to the phenylurea class.[1][2] First patented in 1952 by chemists at Du Pont and introduced to the market in the early 1970s, it has been a staple in agriculture for controlling a wide spectrum of annual grasses and broad-leaved weeds, particularly in cereal crops like wheat and barley.[1][3] Its efficacy stems from its ability to inhibit photosynthesis, a fundamental process for plant survival. This guide provides a comprehensive technical overview of Chlortoluron, from its chemical synthesis and mechanism of action to its environmental fate and the analytical methods for its detection, designed for researchers and scientists in the fields of agronomy, plant science, and environmental chemistry.
Chemical and Physical Properties
Chlortoluron is a colorless crystalline solid with moderate solubility in water and higher solubility in organic solvents.[4] Its chemical and physical characteristics are crucial for understanding its application, environmental mobility, and biological interactions.
| Property | Value |
| IUPAC Name | 3-(3-chloro-4-methylphenyl)-1,1-dimethylurea |
| Chemical Formula | C₁₀H₁₃ClN₂O |
| Molar Mass | 212.68 g/mol [5] |
| Melting Point | 148 °C[1] |
| Water Solubility | 70-74 mg/L at 25 °C[4] |
| log P (Octanol-Water Partition Coefficient) | 2.41[1] |
| Vapor Pressure | 3.6 x 10⁻⁸ mm Hg at 25 °C[4] |
Chemical Structure of Chlortoluron
Caption: Chemical structure of this compound.
Synthesis
The commercial synthesis of Chlortoluron is a multi-step process.[2] A common pathway starts with a substituted aniline, specifically 3-chloro-4-methylaniline. This starting material is treated with phosgene (COCl₂) to form an isocyanate derivative.[1] In the final step, this highly reactive isocyanate is reacted with dimethylamine ((CH₃)₂NH) to yield the final Chlortoluron product.[1][2]
Mechanism of Herbicidal Action
Chlortoluron, like other phenylurea herbicides, functions by inhibiting photosynthesis.[1][6] It specifically targets Photosystem II (PSII), a critical protein complex in the thylakoid membranes of chloroplasts.
The mechanism involves:
-
Binding to the D1 Protein: Chlortoluron binds to the D1 protein within the PSII complex.
-
Blocking Electron Flow: This binding physically obstructs the QB plastoquinone binding site.[1]
-
Interruption of Electron Transport Chain: Consequently, the flow of electrons from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB) is blocked.[1]
-
Inhibition of ATP Synthesis: The interruption of the photosynthetic electron transport chain halts the production of ATP and NADPH, which are essential energy carriers for the plant.
-
Oxidative Stress and Cell Death: The blockage leads to the formation of reactive oxygen species (ROS), causing lipid peroxidation, membrane damage, and ultimately, cell death, which kills the plant.[1]
Due to this specific mode of action, Chlortoluron is classified under the HRAC (Herbicide Resistance Action Committee) Group C2 and the WSSA (Weed Science Society of America) Group 7.[1][5]
Caption: Chlortoluron's mechanism of action in Photosystem II.
Selectivity and Metabolism in Plants
The selectivity of Chlortoluron, which allows it to control weeds in cereal crops without harming the crop itself, is primarily due to differential rates and pathways of metabolism between resistant and susceptible species.[7]
-
Resistant Plants (e.g., Wheat, Barley): These species rapidly detoxify Chlortoluron, primarily through ring-methyl oxidation .[4][7] This process, catalyzed by enzymes like cytochrome P450 monooxygenases, converts the methyl group on the phenyl ring to a hydroxymethyl group and then to a carboxylic acid. These oxidized metabolites are non-phytotoxic and are often further conjugated with sugars, effectively sequestering and inactivating the herbicide.[7]
-
Susceptible Plants (e.g., Black-grass, Wild Oat): In susceptible weeds, the primary metabolic pathway is N-demethylation , which involves the removal of one or both methyl groups from the urea nitrogen.[4][7] This process is slower, and the initial N-monodemethylated metabolite retains significant herbicidal activity.[4][7] Susceptible plants are less efficient at ring-methyl oxidation, allowing the active form of the herbicide to accumulate in the chloroplasts and exert its toxic effects.[7]
Caption: Differential metabolic pathways of Chlortoluron in plants.
Herbicide Resistance
Over time, several weed biotypes, most notably black-grass (Alopecurus myosuroides) and downy brome (Bromus tectorum), have developed resistance to Chlortoluron.[8][9] Research indicates that this resistance is predominantly metabolic, rather than due to a mutation at the target site (the D1 protein).[8][9]
Resistant biotypes exhibit an enhanced ability to detoxify the herbicide, often through increased activity of cytochrome P450 monooxygenases.[8] This allows the resistant weed to metabolize Chlortoluron more rapidly—similar to the detoxification mechanism found in tolerant crops—preventing the herbicide from reaching lethal concentrations at its site of action.[8][9]
Environmental Fate
The environmental behavior of Chlortoluron is a critical aspect of its overall profile.
-
In Soil: Chlortoluron is considered moderately persistent in soil, with degradation half-lives reported to range from 30-40 days to several months, depending on conditions like temperature, soil type, and microbial activity.[3][4] Biodegradation by soil microorganisms is the primary degradation pathway.[4][10] Its mobility in soil is generally moderate, with adsorption being strongly correlated to the soil's organic matter content.[4] This gives it a potential for leaching into groundwater, particularly in soils with low organic content.[2][5]
-
In Water: In aquatic systems, Chlortoluron is quite persistent, as chemical hydrolysis is not a significant degradation mechanism.[3] However, it is susceptible to degradation by photolysis (breakdown by sunlight).[2][3] Due to its mobility in soil and agricultural runoff, it has been detected in both surface and groundwater in regions with high usage.[3][6]
-
In Air: With a very low vapor pressure, Chlortoluron is not volatile. It is expected to exist almost exclusively in the particulate phase in the atmosphere and can be removed via wet and dry deposition.[4]
Experimental Protocols
Protocol 1: Whole Plant Dose-Response Assay
This protocol determines the effective dose of Chlortoluron required to control a target weed species.
-
Plant Cultivation: Grow target weed species (e.g., Alopecurus myosuroides) in pots containing a standardized soil mix under controlled greenhouse conditions (e.g., 20°C day/15°C night, 16-hour photoperiod).
-
Herbicide Application: At the 2-3 leaf stage, apply Chlortoluron at a range of doses (e.g., 0, 100, 250, 500, 1000, 2000 g a.i./ha) using a laboratory track sprayer calibrated to deliver a set volume (e.g., 200 L/ha). Include an untreated control group.
-
Replication: Use at least four replicate pots for each dose.
-
Assessment: After a set period (e.g., 21 days), visually assess phytotoxicity on a scale of 0% (no effect) to 100% (plant death). Harvest the above-ground biomass for each pot and record the fresh or dry weight.
-
Data Analysis: Analyze the biomass data using a log-logistic dose-response model to calculate the ED₅₀ value (the dose causing a 50% reduction in plant weight compared to the control).
Protocol 2: Chlorophyll Fluorescence Analysis for PSII Inhibition
This non-invasive technique provides a rapid assessment of Chlortoluron's effect on its target site.
-
Plant Treatment: Treat plants as described in Protocol 1 or use leaf segments floated on Chlortoluron solutions of varying concentrations.
-
Dark Adaptation: Before measurement, dark-adapt the leaves for at least 20-30 minutes to ensure all PSII reaction centers are open.
-
Measurement: Use a portable chlorophyll fluorometer to measure the maximum quantum yield of PSII (Fv/Fm). Measurements are taken at various time points after treatment (e.g., 1, 6, 24, 48 hours).
-
Data Interpretation: A decrease in the Fv/Fm ratio indicates stress on the photosynthetic apparatus and inhibition of PSII electron transport. A dose-dependent reduction in Fv/Fm is characteristic of PSII-inhibiting herbicides.
Protocol 3: QuEChERS Method for Chlortoluron Residue Analysis
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a streamlined method for extracting pesticide residues from plant or soil samples for subsequent analysis by chromatography.
Caption: Workflow for the QuEChERS sample preparation method.
-
Extraction: Weigh 10-15 g of homogenized sample (e.g., soil, leaf tissue) into a 50 mL centrifuge tube. Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Salting Out: Add a mixture of salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) to induce phase separation. Shake immediately for 1 minute.
-
Centrifugation: Centrifuge the tube at ~3,000-4,000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a 2 mL or 15 mL tube containing a d-SPE sorbent (e.g., primary secondary amine (PSA) to remove organic acids and anhydrous MgSO₄ to remove residual water).
-
Final Centrifugation: Vortex for 30 seconds and centrifuge for 5 minutes.
-
Analysis: The final supernatant is ready for analysis by chromatographic methods.
Analytical Methods for Detection
Accurate detection and quantification of Chlortoluron in environmental and biological samples are essential for monitoring and regulatory purposes. Common analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): Often coupled with ultraviolet (UV) or mass spectrometry (MS) detectors, HPLC is a robust method for separating and quantifying Chlortoluron in water and soil extracts.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is also used for the determination of Chlortoluron, providing high sensitivity and structural confirmation.[3]
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a rapid and sensitive immunoassay technique suitable for screening large numbers of samples, particularly water, for the presence of Chlortoluron with detection limits well below regulatory thresholds.[11]
Conclusion
This compound (Chlortoluron) remains a significant herbicidal tool due to its effective control of key weeds in cereal production. Its mode of action as a potent inhibitor of Photosystem II is well-understood, and its selectivity is elegantly achieved through differential metabolic detoxification between crops and weeds. However, the emergence of metabolic resistance in target weed populations and its moderate persistence and mobility in the environment necessitate careful stewardship. Continued research into its environmental interactions and the development of integrated weed management strategies are crucial for ensuring its sustainable and effective use in modern agriculture.
References
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Wikipedia. Chlortoluron. [Link]
-
AERU - University of Hertfordshire. Chlorotoluron (Ref: C 2242). [Link]
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World Health Organization (WHO). Chlorotoluron in Drinking-water. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 27375, Chlortoluron. [Link]
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Ryan, P. J. (1981). Studies on the mechanism of the selective action of chlortoluron in cereals and cereal weeds. ProQuest. [Link]
-
Menendez, J., Bastida, F., & de Prado, R. (2006). Resistance to chlortoluron in a downy brome (Bromus tectorum) biotype. Weed Science, 54(2), 237-244. [Link]
-
Farré, M., Garcia, M. J., & Barceló, D. (2001). Competitive Enzyme-Linked Immunosorbent Assay for the Determination of the Phenylurea Herbicide Chlortoluron in Water and Biological Fluids. Journal of AOAC International, 84(3), 748-757. [Link]
-
Ryan, P. J., Gross, D., Owen, W. J., & Laanio, T. L. (1981). The metabolism of chlortoluron, diuron, and CGA 43 057 in tolerant and susceptible plants. Pesticide Biochemistry and Physiology, 16(3), 213-221. [Link]
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Pesticide Properties Database. Chlorotoluron (Ref: C 2242). [Link]
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Smith, A. E., & Briggs, G. G. (1978). The fate of the herbicide Chlortoluron and its possible degradation products in soils. Weed Research, 18(1), 1-7. [Link]
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Menendez, J., Jorrin, J., Romera, E., & De Prado, R. (1994). Resistance to Chlorotoluron of a Slender Foxtail (Alopecurus myosuroides) Biotype. Weed Science, 42(3), 364-369. [Link]
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ResearchGate. Phenylurea Herbicides. [Link]
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Methodological & Application
Application Note & Protocol: Preparation of High-Purity Stock Solutions of 1-(3-Chloro-4-methylphenyl)-3-methylurea
Abstract & Scientific Rationale
This document provides a detailed, field-proven protocol for the preparation, handling, and storage of high-concentration stock solutions of 1-(3-Chloro-4-methylphenyl)-3-methylurea (CAS No. 22175-22-0). The accurate preparation of stock solutions is a foundational requirement for reproducible and reliable experimental results in drug discovery and life sciences research. Due to the physicochemical properties of many small molecules, including limited aqueous solubility, the choice of solvent and handling procedures are critical determinants of solution integrity and concentration accuracy.[1][2][3] This protocol is designed to mitigate common sources of error, such as incomplete dissolution and compound degradation, ensuring the generation of a stable, homogenous, and accurately concentrated stock solution suitable for downstream applications.
The primary challenge in working with urea-based small molecules is often their poor solubility in aqueous buffers.[3] Therefore, an organic solvent is required as the primary vehicle. Dimethyl sulfoxide (DMSO) is selected as the solvent of choice due to its broad solvating power for organic compounds, relatively low toxicity at working concentrations in cell-based assays, and high freezing point, which allows for stable long-term storage at low temperatures.[1][3][4] This guide emphasizes safety, precision, and validation at each step.
Compound Information & Required Materials
A thorough understanding of the compound's properties is essential before any bench work commences.
Compound Specifications
| Property | Value | Source |
| Full Chemical Name | This compound | PubChem[5] |
| Synonyms | Desmethylchlorotoluron, N-(3-Chloro-4-methylphenyl)-N'-methylurea | CymitQuimica[6] |
| CAS Number | 22175-22-0 | LGC Standards[7] |
| Molecular Formula | C₉H₁₁ClN₂O | PubChem[5] |
| Molecular Weight | 198.65 g/mol | CymitQuimica, PubChem[5][6] |
Required Materials & Equipment
-
This compound (solid powder, verify purity from vendor)
-
Anhydrous/cell culture grade Dimethyl Sulfoxide (DMSO)
-
Analytical balance (readable to at least 0.1 mg)
-
Calibrated pipettes (P1000, P200) and sterile, low-retention tips
-
Sterile, amber or opaque glass vials with airtight PTFE-lined caps
-
Vortex mixer
-
Sonicator (optional, water bath or probe)
-
Personal Protective Equipment (PPE): Safety glasses, nitrile gloves, lab coat
Safety & Handling Precautions
CAUTION: this compound is classified as toxic if swallowed.[5] All handling of the solid compound and its concentrated solutions must be performed inside a chemical fume hood.
-
Hazard Profile: Acute Toxicity, Oral (Category 3).[5]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Wear appropriate PPE at all times.
-
Solvent Hazard: DMSO is an aprotic solvent that can readily penetrate the skin and may carry dissolved substances with it.[8] Always wear nitrile gloves when handling DMSO solutions.
-
Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.
Experimental Workflow: Preparation of a 10 mM Stock Solution
This protocol details the preparation of a 10 mM stock solution, a common starting concentration for many high-throughput screening and cell-based assay workflows.
Workflow Diagram
Caption: Workflow for preparing a small molecule stock solution.
Step-by-Step Protocol
Step 1: Mass Calculation The fundamental relationship for calculating the required mass of the solid compound is: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
For a 10 mM stock solution in 1 mL :
-
Desired Concentration: 10 mM = 0.010 mol/L
-
Volume: 1 mL = 0.001 L
-
Molecular Weight: 198.65 g/mol
Calculation: Mass (mg) = (0.010 mol/L) * (0.001 L) * (198.65 g/mol ) * (1000 mg/g) = 1.9865 mg
Causality: Accurate calculation is the first validation point. An error here invalidates all subsequent dilutions and experimental results. For practicality, weighing exactly 1.9865 mg is difficult; it is often better to weigh a slightly different mass (e.g., 2.10 mg) and adjust the solvent volume accordingly to achieve the target 10 mM concentration.[9]
Step 2: Weighing the Compound
-
Place a sterile, amber glass vial on the analytical balance and tare it.
-
Carefully add the solid this compound powder into the vial until the balance reads approximately 1.99 mg. Record the exact mass.
-
Best Practice: For compounds supplied in small quantities (e.g., ≤10 mg), it is recommended to dissolve the entire amount directly in the supplier's vial to avoid transfer loss.[4][9] Calculate the required solvent volume based on the total mass provided.
Step 3: Solvent Addition
-
Perform this step in a chemical fume hood.
-
Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial containing the compound. For 1.9865 mg, this would be exactly 1.0 mL.
-
Secure the PTFE-lined cap tightly.
Step 4: Dissolution
-
Vortex the vial vigorously for 1-2 minutes.
-
Visually inspect the solution against a light source. If any solid particles remain, sonicate the vial in a water bath for 5-10 minutes or until the solution is completely clear.
-
Causality: Complete dissolution is non-negotiable. Undissolved compound means the actual concentration of the solution is lower than calculated, leading to under-dosing in experiments.[2]
Step 5: Aliquoting and Storage
-
Once the solution is perfectly clear, aliquot it into smaller, single-use volumes (e.g., 20-50 µL) in sterile, amber microcentrifuge tubes or glass vials.
-
Trustworthiness: Aliquoting is a critical self-validating step that prevents the degradation associated with repeated freeze-thaw cycles and minimizes the risk of contamination of the entire stock.[4][10]
-
Label each aliquot clearly with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.[2]
-
Store the aliquots in a freezer at -20°C for short-to-medium term storage (up to 3 months) or at -80°C for long-term storage (up to 6-12 months).[4][10] DMSO stock solutions should be stored in airtight glass containers in a cool, dark place to maintain integrity.[8][11]
Final Working Solution Preparation
When preparing a final working solution for an experiment (e.g., in cell culture media), the concentration of DMSO must be kept to a minimum, typically below 0.5%, to avoid solvent-induced cellular toxicity.[4]
Example Dilution: To prepare a 10 µM working solution in 1 mL of cell culture medium from a 10 mM stock:
-
Use the dilution formula: C₁V₁ = C₂V₂
-
(10 mM) * V₁ = (0.010 mM) * (1 mL)
-
V₁ = 0.001 mL = 1 µL
-
-
Add 1 µL of the 10 mM stock solution to 999 µL of the final medium.
-
The final DMSO concentration will be 0.1%, which is well-tolerated by most cell lines. Always include a vehicle control (media with 0.1% DMSO) in your experiments.[3]
References
-
Ashfaq, S., & Boyd, B. J. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in molecular biology (Clifton, N.J.), 803, 265–271. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 30967, this compound. Retrieved January 14, 2026, from [Link]
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AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and. Retrieved January 14, 2026, from [Link]
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dmsostore. (2024, May 15). Extend DMSO Shelf Life with Optimal Glass Storage Solutions. Retrieved January 14, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 106912791, 1-(3-Chloro-4-methylphenyl)-3-(4-formylphenyl)urea. Retrieved January 14, 2026, from [Link]
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Various Authors. (2018, October 9). What is the best way of storing a DMSO in a research lab? Quora. Retrieved January 14, 2026, from [Link]
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Kozik, V., et al. (2018). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of biomolecular screening, 23(3), 291-297. [Link]
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Captivate Bio. (n.d.). SMALL MOLECULES. Retrieved January 14, 2026, from [Link]
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Various Authors. (2015, June 10). What is the best right way of storing DMSO in research lab? ResearchGate. Retrieved January 14, 2026, from [Link]
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Stenutz, R. (n.d.). This compound. Retrieved January 14, 2026, from [Link]
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ResearchGate. (2025, August 6). Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility | Request PDF. Retrieved January 14, 2026, from [Link]
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Application Notes and Protocols for the Analytical Determination of Chlortoluron in Environmental Samples
Introduction: The Environmental Significance of Chlortoluron
Chlortoluron, a phenylurea herbicide, is extensively used for the pre- and early post-emergence control of annual grasses and broad-leaved weeds in cereal crops. Its widespread application, however, raises concerns about its potential contamination of soil and water resources. Due to its moderate persistence in soil and potential for leaching into groundwater, robust and sensitive analytical methods are imperative for monitoring its presence in the environment to ensure regulatory compliance and safeguard ecosystem and human health. This document provides detailed application notes and protocols for the detection of Chlortoluron in environmental matrices, tailored for researchers, analytical scientists, and professionals in environmental monitoring.
Physicochemical Properties of Chlortoluron: A Foundation for Method Development
A thorough understanding of Chlortoluron's physicochemical properties is fundamental to designing effective analytical methods, from sample preparation to instrumental analysis.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₃ClN₂O | [1] |
| Molar Mass | 212.68 g/mol | [1] |
| Appearance | White, needle-like crystals | [2] |
| Melting Point | 147-148 °C | [3] |
| Water Solubility | 70 mg/L at 20 °C | [3] |
| Vapor Pressure | 1.33 x 10⁻⁵ mmHg at 25 °C | [1] |
| Log Kₒw (Octanol-Water Partition Coefficient) | 2.29 | [3] |
The moderate water solubility and Log Kₒw of Chlortoluron indicate a propensity for both partitioning into organic phases and remaining in aqueous environments, necessitating versatile extraction strategies. Its low vapor pressure suggests that it is not highly volatile, making it suitable for analysis by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with appropriate sample preparation.
Section 1: Sample Preparation: Isolating Chlortoluron from Complex Matrices
The primary challenge in environmental analysis is the effective isolation of the target analyte from complex matrices such as soil and water, which contain a multitude of interfering substances. The choice of sample preparation technique is dictated by the matrix type and the desired level of sensitivity.
Solid-Phase Extraction (SPE) for Water Samples
Principle: SPE is a highly effective technique for the extraction and pre-concentration of organic analytes from aqueous samples. For Chlortoluron, a nonpolar sorbent such as C18 (octadecylsilane) is employed. The herbicide partitions from the water sample onto the hydrophobic C18 stationary phase. Interferences that are more polar pass through the cartridge, while Chlortoluron is retained. A subsequent elution with a less polar organic solvent recovers the analyte in a clean, concentrated form.
Workflow for SPE of Chlortoluron from Water:
Caption: Solid-Phase Extraction (SPE) workflow for Chlortoluron from water samples.
Detailed Protocol for SPE of Chlortoluron from Water:
-
Sample Collection and Preservation: Collect a 1-liter water sample in an amber glass bottle. If immediate analysis is not possible, store at 4°C.
-
Sample Pre-treatment:
-
Filter the water sample through a 0.45 µm glass fiber filter to remove suspended solids.
-
Acidify the sample to a pH of approximately 3 with hydrochloric acid. This enhances the retention of Chlortoluron on the C18 sorbent.
-
Spike the sample with a surrogate standard (e.g., a deuterated analog of Chlortoluron) to monitor extraction efficiency.
-
-
SPE Cartridge Conditioning:
-
Pass 5 mL of methanol through a C18 SPE cartridge (e.g., 500 mg, 6 mL).
-
Equilibrate the cartridge by passing 5 mL of deionized water (pH 3) through it. Do not allow the sorbent to go dry.
-
-
Sample Loading:
-
Load the acidified water sample onto the conditioned C18 cartridge at a flow rate of approximately 10 mL/min.
-
-
Washing:
-
After loading the entire sample, wash the cartridge with 5 mL of a water/methanol mixture (e.g., 95:5 v/v) to remove polar interferences.
-
-
Drying:
-
Dry the cartridge by applying a vacuum or passing nitrogen through it for 10-15 minutes to remove residual water.
-
-
Elution:
-
Elute the retained Chlortoluron from the cartridge with 2 x 3 mL aliquots of ethyl acetate or another suitable organic solvent into a collection tube.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen at a temperature no higher than 40°C.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for HPLC analysis or a suitable solvent for GC-MS analysis.
-
QuEChERS for Soil Samples
Principle: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for the extraction of pesticide residues from solid matrices like soil.[4] It involves an initial extraction with an organic solvent (acetonitrile), followed by a salting-out step to induce phase separation. A subsequent dispersive solid-phase extraction (d-SPE) step is used to clean up the extract by removing interfering matrix components.[4]
Workflow for QuEChERS of Chlortoluron from Soil:
Sources
- 1. Validation and Simultaneous Monitoring of 311 Pesticide Residues in Loamy Sand Agricultural Soils by LC-MS/MS and GC-MS/MS, Combined with QuEChERS-Based Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. silicycle.com [silicycle.com]
- 3. mdpi.com [mdpi.com]
- 4. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated HPLC-UV Method for the Quantification of 1-(3-Chloro-4-methylphenyl)-3-methylurea
Abstract
This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the precise quantification of 1-(3-Chloro-4-methylphenyl)-3-methylurea. This compound is a significant environmental transformation product of the widely used phenylurea herbicide, Chlorotoluron.[1] The presented protocol is designed for researchers in environmental science, agriculture, and toxicology, providing a reliable framework for monitoring this analyte in various sample matrices. The methodology is grounded in established principles of chromatographic separation for phenylurea compounds and validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and trustworthiness.[2][3]
Introduction: The Rationale for a Validated Method
This compound, a primary metabolite of Chlorotoluron, is of considerable interest due to its potential persistence and mobility in environmental compartments such as soil and water. Its quantification is crucial for assessing the environmental fate of the parent herbicide and understanding the overall toxicological burden on ecosystems.
The causality for selecting HPLC-UV for this application is threefold:
-
Specificity and Selectivity: Phenylurea herbicides and their metabolites possess chromophores that allow for sensitive detection by UV spectrophotometry.[4] Reversed-phase chromatography provides excellent resolving power to separate the target analyte from matrix interferences and other related compounds.
-
Robustness: HPLC is a mature and highly reliable technology, capable of high throughput and automation, which is essential for routine monitoring applications.
-
Cost-Effectiveness: Compared to mass spectrometry, HPLC with UV detection offers a more accessible and economical analytical solution without compromising on sensitivity for many applications.
This guide provides a comprehensive protocol, from sample preparation using Solid-Phase Extraction (SPE) or the QuEChERS method to final chromatographic analysis and method validation, ensuring the protocol is a self-validating system for immediate implementation.
Materials and Methods
Instrumentation and Reagents
-
HPLC System: A system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Analytical Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation of phenylurea herbicides.[4]
-
Reagents: HPLC-grade acetonitrile, methanol, and water. Analytical reference standard of this compound (>98% purity).
-
Sample Preparation: Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg) or QuEChERS extraction and cleanup kits.
Chromatographic Conditions
The selection of chromatographic parameters is based on established methods for phenylurea herbicides, which consistently demonstrate good peak shape and resolution with a C18 stationary phase and an acetonitrile/water mobile phase.[4]
| Parameter | Recommended Condition | Rationale |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) | Provides optimal polarity for retention and elution of phenylurea compounds on a C18 column. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm I.D. column, ensuring efficient separation and reasonable run times. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times and peak shapes. |
| Injection Volume | 20 µL | A typical injection volume that balances sensitivity with the risk of peak broadening. |
| Detection Wavelength | 245 nm | Phenylurea herbicides exhibit strong absorbance around this wavelength, providing good sensitivity.[4] |
| Run Time | ~10 minutes | Sufficient to allow for elution of the analyte and any late-eluting matrix components. |
Experimental Protocols
Preparation of Standard Solutions
-
Primary Stock Solution (100 µg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 100 mL of acetonitrile. This solution should be stored at 4 °C and protected from light.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serial dilution of the primary stock solution with the mobile phase. These solutions are used to construct the calibration curve.
Sample Preparation Protocols
The choice of sample preparation is matrix-dependent. Below are protocols for water and soil/food matrices, designed to extract the analyte and remove interfering components.
This protocol is effective for concentrating the analyte from aqueous matrices and removing polar interferences.[5][6]
-
Column Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC-grade water.
-
Sample Loading: Pass a known volume of the filtered water sample (e.g., 100 mL) through the cartridge at a slow, steady rate (~5 mL/min).
-
Washing: Wash the cartridge with 5 mL of water to remove any remaining polar impurities.
-
Drying: Dry the cartridge under vacuum or with a stream of nitrogen for 10-15 minutes.
-
Elution: Elute the trapped analyte with two 2-mL aliquots of acetonitrile into a collection tube.
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase for HPLC analysis.
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for extracting pesticide residues from complex solid matrices.[2][3]
-
Extraction: Homogenize 10-15 g of the sample. Place the homogenized sample into a 50 mL centrifuge tube. Add 10 mL of acetonitrile.
-
Salting-Out: Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride). Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at >3000 rcf for 5 minutes.
-
Cleanup (Dispersive SPE): Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE cleanup tube containing sorbents like PSA (primary secondary amine) and C18.
-
Final Centrifugation: Shake the d-SPE tube for 30 seconds and centrifuge for 5 minutes.
-
Final Preparation: The resulting supernatant can be directly injected into the HPLC system or diluted with the mobile phase if necessary.
Method Validation: Ensuring Trustworthiness
To ensure the reliability of the analytical data, the method must be validated according to ICH Q2(R1) guidelines.[2][3] The following parameters are critical for establishing a self-validating system.
| Validation Parameter | Acceptance Criteria | Purpose |
| Specificity | The analyte peak is well-resolved from other components (Resolution > 2). No interfering peaks at the analyte retention time in blank samples. | To demonstrate that the signal is solely from the analyte of interest. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the calibration range. | To establish a direct proportional relationship between concentration and detector response. |
| Accuracy | Recovery of 80-120% for spiked samples at three concentration levels. | To demonstrate the closeness of the measured value to the true value. |
| Precision (Repeatability & Intermediate Precision) | Relative Standard Deviation (RSD) ≤ 2% for replicate injections and analyses. | To show the degree of scatter between a series of measurements. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. | The lowest amount of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1. | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | RSD ≤ 5% when small, deliberate variations are made to method parameters (e.g., mobile phase composition ±2%, column temperature ±2°C). | To measure the method's capacity to remain unaffected by small variations in parameters. |
Workflow Visualization
The overall analytical workflow is depicted below, providing a clear sequence of operations from sample receipt to final data reporting.
Figure 1: A comprehensive workflow diagram illustrating the key stages of the HPLC-UV analysis.
Conclusion
The HPLC-UV method detailed in this application note provides a reliable, robust, and validated protocol for the quantification of this compound. By integrating established sample preparation techniques like SPE and QuEChERS with optimized chromatographic conditions, this method serves as a powerful tool for environmental monitoring and toxicological assessment. Adherence to the validation principles outlined ensures the generation of high-quality, defensible data, meeting the rigorous standards of the scientific and regulatory communities.
References
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Lehotay, S. J., & Mastovska, K. (2005). QuEChERS sample preparation approach for mass spectrometric analysis of pesticide residues in foods. PubMed. [Link]
-
Phenomenex. (2025). QuEChERS Method for Pesticide Residue Analysis. [Link]
-
LCGC International. Determination of Phenylurea Herbicides in Tap Water and Soft Drink Samples by HPLC–UV and Solid-Phase Extraction. [Link]
-
Sanchis-Mallols, J. M., et al. (1998). Determination of Phenylurea Herbicides in Drinking Waters by HPLC and Solid Phase Extraction. Taylor & Francis Online. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Ruberu, S. R., et al. (2000). Multiresidue HPLC methods for phenyl urea herbicides in water. PubMed. [Link]
Sources
- 1. This compound | C9H11ClN2O | CID 30967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 3. QuEChERS sample preparation approach for mass spectrometric analysis of pesticide residues in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multiresidue HPLC methods for phenyl urea herbicides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Study of 1-(3-Chloro-4-methylphenyl)-3-methylurea in Weed Control Research
Prepared by a Senior Application Scientist
These application notes provide a comprehensive guide for researchers, scientists, and professionals engaged in weed control and herbicide development. The focus is on the synthesis, application, and analysis of 1-(3-Chloro-4-methylphenyl)-3-methylurea, a key metabolite of the widely used herbicide Chlortoluron. This document delves into its significance in herbicidal efficacy, weed resistance mechanisms, and environmental fate, supported by detailed experimental protocols.
Introduction: The Significance of Herbicide Metabolites
The phenylurea herbicide Chlortoluron, chemically known as N′-(3-Chloro-4-methylphenyl)-N,N-dimethylurea, has been a staple in the control of annual grasses and broad-leaved weeds in cereal crops for decades[1][2]. Its efficacy is dictated not only by its intrinsic activity but also by its metabolic fate within target and non-target organisms. The compound this compound (also known as monomethyl-chlortoluron or N-demethylated chlortoluron) is a primary metabolite formed through the N-demethylation of the parent Chlortoluron molecule[3][4].
Understanding this metabolite is critical for several reasons:
-
Efficacy and Selectivity: The herbicidal activity of the metabolite may differ from the parent compound, influencing the overall effectiveness and crop selectivity. Detoxification of Chlortoluron to less phytotoxic metabolites is a key mechanism of tolerance in crops like winter wheat[5].
-
Herbicide Resistance: Enhanced metabolism of a herbicide to its metabolites is a common mechanism of resistance in weeds. Quantifying the rate of formation of this compound in susceptible versus resistant biotypes can elucidate the biochemical basis of resistance[6][7].
-
Environmental Impact: As an environmental transformation product, the persistence, mobility, and toxicity of this metabolite in soil and water are crucial for comprehensive environmental risk assessments[2][3][4].
This guide provides the technical framework and detailed protocols to investigate the multifaceted role of this compound in modern weed science.
Part 1: Chemical Profile and Metabolic Formation
This compound is the result of the first step in the metabolic degradation of Chlortoluron in plants and soil microorganisms. This reaction is an oxidative N-demethylation, often catalyzed by cytochrome P450 monooxygenases[6].
Physicochemical Properties
A summary of the key properties of the metabolite and its parent compound is presented below for comparative analysis.
| Property | This compound | Chlortoluron (Parent Compound) |
| Molecular Formula | C₉H₁₁ClN₂O[4] | C₁₀H₁₃ClN₂O[1] |
| Molar Mass | 198.65 g/mol [8] | 212.68 g/mol [5] |
| CAS Number | 22175-22-0[8] | 15545-48-9[1] |
| Appearance | Solid | Colorless crystals[9] |
| Water Solubility | Data not readily available, expected to be low | 70.43 mg/L (at 20 °C)[5] |
| Log P (Octanol-Water Partition) | 2.6 (Predicted)[10] | 2.41[1] |
Metabolic Pathway
The formation of the metabolite is a critical detoxification step. The removal of a methyl group from the terminal nitrogen atom reduces the molecule's phytotoxicity in some species.
Caption: Metabolic degradation pathway of Chlortoluron.
Part 2: Assessment of Herbicidal Activity
A fundamental aspect of metabolite research is to determine its intrinsic biological activity. The primary mode of action for phenylurea herbicides like Chlortoluron is the inhibition of Photosystem II (PSII) in the photosynthetic electron transport chain[1][11]. It is hypothesized that this compound shares this mechanism. A whole-plant dose-response bioassay is the standard method to quantify and compare its herbicidal effects with the parent compound.
Protocol 1: Whole-Plant Dose-Response Bioassay
Objective: To determine the ED₅₀ (Effective Dose causing 50% reduction in a measured parameter, typically biomass) of this compound and Chlortoluron on a target weed species.
Materials:
-
Seeds of a susceptible weed species (e.g., Alopecurus myosuroides / Black-grass).
-
Potting medium (e.g., sandy loam soil).
-
Pots (e.g., 8 cm diameter).
-
Analytical grade this compound and Chlortoluron.
-
Acetone (HPLC grade).
-
Tween® 20 or similar surfactant.
-
Deionized water.
-
Cabinet spray chamber calibrated to deliver 200 L/ha.
-
Controlled environment growth chamber.
-
Analytical balance.
Methodology:
-
Plant Cultivation:
-
Sow 5-10 weed seeds per pot into the potting medium.
-
Lightly cover with soil and water as needed.
-
Grow plants in a controlled environment chamber (e.g., 16/8 h light/dark cycle, 20/15 °C day/night temperature) until they reach the 2-3 leaf stage.
-
Thin seedlings to a uniform number (e.g., 3 plants per pot) before treatment.
-
-
Herbicide Preparation:
-
Prepare stock solutions of each test compound in acetone.
-
Create a series of dilutions to achieve a range of 7-8 application rates that are expected to span from no effect to complete plant death (e.g., 0, 50, 100, 200, 400, 800, 1600 g a.i./ha).
-
The final spray solution should contain a consistent, low concentration of acetone (e.g., <5% v/v) and a surfactant (e.g., 0.1% v/v Tween® 20). An untreated control (sprayed only with the acetone/surfactant solution) must be included.
-
-
Application:
-
Randomly assign pots to treatment groups, with at least four replicate pots per treatment.
-
Apply the herbicide solutions using the calibrated cabinet spray chamber.
-
-
Post-Treatment and Assessment:
-
Return pots to the growth chamber and arrange them in a randomized complete block design.
-
After 21 days, harvest the above-ground biomass from each pot.
-
Dry the biomass at 60-70 °C for 48 hours and record the dry weight.
-
-
Data Analysis:
-
Calculate the biomass reduction for each replicate as a percentage of the untreated control mean.
-
Use a suitable statistical software package to perform a non-linear regression analysis (e.g., a three or four-parameter log-logistic model) to fit the dose-response data and calculate the ED₅₀ value for each compound.
-
Part 3: Role in Herbicide Resistance Mechanisms
Enhanced metabolic detoxification is a primary mechanism of non-target-site resistance to herbicides. Investigating the rate of Chlortoluron metabolism to this compound in resistant versus susceptible weed biotypes can confirm this mechanism.
Protocol 2: In Vivo Metabolism Study
Objective: To compare the rate of formation of this compound in susceptible (S) and resistant (R) weed biotypes after treatment with Chlortoluron.
Materials:
-
S and R biotypes of a target weed (e.g., Bromus tectorum) grown to the 2-3 leaf stage.
-
Analytical grade Chlortoluron and this compound (for use as an analytical standard).
-
Acetonitrile (HPLC grade), Formic acid.
-
QuEChERS extraction salts and dSPE cleanup tubes (e.g., containing PSA and C18).
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
Methodology:
-
Treatment:
-
Treat S and R plants with a sub-lethal dose of Chlortoluron (e.g., the ED₅₀ of the S biotype) as described in Protocol 1. Include an untreated control for each biotype.
-
-
Time-Course Sampling:
-
Harvest the entire aerial part of the plants at several time points post-treatment (e.g., 0, 6, 12, 24, 48, and 72 hours).
-
Immediately weigh the samples and flash-freeze them in liquid nitrogen to quench metabolic activity. Store at -80 °C until extraction.
-
-
Extraction (adapted QuEChERS method):
-
Homogenize the frozen plant tissue (e.g., 1 g) in a suitable tube.
-
Add 10 mL of deionized water and 10 mL of acetonitrile.
-
Shake vigorously for 5 minutes.
-
Add QuEChERS extraction salts (e.g., MgSO₄, NaCl, sodium citrate).
-
Shake for another 5 minutes and centrifuge at >3000 x g for 5 minutes.
-
Transfer an aliquot of the upper acetonitrile layer to a dSPE tube.
-
Vortex for 1 minute and centrifuge.
-
Filter the supernatant into an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop a quantitative method for both Chlortoluron and its metabolite. (See Part 5 for details).
-
Quantify the concentration of the parent compound and the metabolite in each sample against a matrix-matched calibration curve.
-
-
Data Analysis:
-
Plot the concentration (e.g., ng/g fresh weight) of Chlortoluron and this compound over time for both S and R biotypes.
-
A faster decline of the parent compound and a more rapid accumulation of the metabolite in the R biotype compared to the S biotype would provide strong evidence for metabolism-based resistance[6].
-
Caption: Logic of metabolism-based resistance to Chlortoluron.
Part 5: Analytical Protocols for Quantification
Accurate quantification of Chlortoluron and its primary metabolite is essential for both metabolism and environmental fate studies. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and selectivity[12][13].
Protocol 3: LC-MS/MS Quantification
Objective: To simultaneously quantify Chlortoluron and this compound in plant or soil extracts.
Instrumentation and Conditions:
-
LC System: UPLC or HPLC system.
-
Column: A reverse-phase column (e.g., C18, 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: A typical gradient would start at 95% A, ramping to 95% B over several minutes, followed by a wash and re-equilibration.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
MS/MS Parameters (Multiple Reaction Monitoring - MRM):
The following MRM transitions are indicative and must be optimized on the specific instrument used.
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |
| Chlortoluron | 213.1 | 72.1 | 171.1 | Optimize (e.g., 15-25) |
| This compound | 199.1[4] | 157.0 | 128.1 | Optimize (e.g., 15-25) |
Methodology:
-
Standard Preparation: Prepare a series of calibration standards containing both analytes in a solvent mixture that mimics the final extract (matrix-matched calibration) to compensate for matrix effects. The concentration range should bracket the expected sample concentrations.
-
Instrument Optimization: Infuse a standard solution of each analyte individually into the mass spectrometer to determine the optimal precursor ion and optimize collision energies for the most abundant and specific product ions.
-
Sample Analysis: Inject the prepared extracts (from Protocol 2 or other studies) along with the calibration standards and quality control (QC) samples.
-
Quantification: Integrate the peak area for the quantifier MRM transition for each analyte. Construct a linear calibration curve by plotting peak area against concentration. Use the regression equation to calculate the concentration of the analytes in the unknown samples. The qualifier ion must be present and the ion ratio (Qualifier/Quantifier) must be within a specified tolerance (e.g., ±20%) of the average ratio from the standards for positive identification.
Sources
- 1. Chlortoluron - Wikipedia [en.wikipedia.org]
- 2. cdn.who.int [cdn.who.int]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C9H11ClN2O | CID 30967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. Resistance to chlortoluron in a downy brome (Bromus tectorum) biotype | Weed Science | Cambridge Core [cambridge.org]
- 7. Resistance to Chlorotoluron of a Slender Foxtail (Alopecurus myosuroides) Biotype | Weed Science | Cambridge Core [cambridge.org]
- 8. 1-(3-Chloro-4-methylphenyl)-3-methyl-urea [lgcstandards.com]
- 9. Chlorotoluron (Ref: C 2242)-Pesticide database [wppdb.com]
- 10. PubChemLite - this compound (C9H11ClN2O) [pubchemlite.lcsb.uni.lu]
- 11. Chlorotoluron (Ref: C 2242) [sitem.herts.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. eurl-pesticides.eu [eurl-pesticides.eu]
Application Notes and Protocols for Testing Plant Resistance to 1-(3-Chloro-4-methylphenyl)-3-methylurea (Chlortoluron)
Introduction: Understanding Chlortoluron and the Imperative of Resistance Testing
1-(3-Chloro-4-methylphenyl)-3-methylurea, commonly known as chlortoluron, is a selective, systemic herbicide belonging to the phenylurea class.[1][2] It is widely utilized for the pre- and post-emergence control of annual grasses and broadleaf weeds in cereal crops such as wheat and barley.[1][3] The herbicidal activity of chlortoluron stems from its role as a potent inhibitor of photosynthesis.[1][2] It functions by blocking the electron transport chain at photosystem II (PSII), leading to the cessation of plant growth and eventual death.[1][4][5]
The repeated and widespread application of herbicides with the same mode of action inevitably selects for naturally occurring resistant individuals within weed populations.[6][7] Herbicide resistance is defined as the inherited ability of a plant to survive and reproduce following exposure to a dose of herbicide that would normally be lethal to the wild type.[8][9] The development of chlortoluron resistance poses a significant threat to its continued efficacy in weed management programs. Therefore, robust and standardized protocols for testing plant resistance to chlortoluron are essential for researchers, scientists, and crop protection professionals. These protocols enable the early detection of resistant populations, facilitate the investigation of resistance mechanisms, and inform the development of sustainable weed management strategies.[10][11]
This document provides a comprehensive guide to the principles and methodologies for assessing plant resistance to chlortoluron, with a focus on whole-plant bioassays.
Scientific Principles: The Basis of Chlortoluron Resistance
Understanding the potential mechanisms of resistance is crucial for designing and interpreting resistance testing protocols. Plant resistance to herbicides can be broadly categorized into two types: target-site resistance (TSR) and non-target-site resistance (NTSR).[12][13]
-
Target-Site Resistance (TSR): This form of resistance arises from genetic mutations in the gene encoding the herbicide's target protein. In the case of chlortoluron, the target is the D1 protein in photosystem II. A modification in the binding site of the D1 protein can reduce the affinity of chlortoluron, rendering the herbicide ineffective.[12][14]
-
Non-Target-Site Resistance (NTSR): This involves mechanisms that prevent the herbicide from reaching its target site in a lethal concentration. NTSR can be conferred by one or a combination of the following:
-
Enhanced Metabolism: The resistant plant may possess enzymes, such as cytochrome P450 monooxygenases or glutathione S-transferases, that rapidly detoxify the herbicide before it can exert its effect.[12][13][14] For instance, hydroxylation of the methyl group on the phenyl ring has been identified as a detoxification mechanism for chlortoluron in tolerant wheat.[15]
-
Reduced Uptake and Translocation: Alterations in the plant's cuticle or transport systems can limit the absorption and movement of the herbicide to its site of action.[12]
-
Sequestration: The herbicide may be compartmentalized within the plant cell, for example in the vacuole, preventing it from reaching the chloroplasts where photosystem II is located.[12][14]
-
The whole-plant bioassays detailed in this guide are designed to detect resistance regardless of the underlying mechanism, making them a vital tool for initial screening and confirmation of resistance in field populations.[16][17]
Experimental Workflow for Chlortoluron Resistance Testing
The following diagram illustrates the general workflow for conducting a whole-plant pot assay to determine the resistance level of a weed population to chlortoluron.
Caption: Workflow for Chlortoluron Resistance Testing.
Detailed Protocols
Protocol 1: Seed Collection and Handling
The integrity of resistance testing begins with proper sample collection. The goal is to obtain a representative sample from the suspected resistant population.
Materials:
-
Paper bags for seed collection
-
Labels and permanent marker
-
GPS device or smartphone for recording coordinates
-
Sieves for seed cleaning
Procedure:
-
Field Identification: Identify fields where chlortoluron has been used and weed control is unexpectedly poor.[8][18] Ensure that other factors such as application errors, unfavorable weather conditions, or incorrect herbicide timing have been ruled out.[17]
-
Sampling Strategy: Collect seeds from at least 30-50 mature, randomly selected plants within the suspected resistant patch.[18] To create a representative sample, traverse the infested area in a "W" or "X" pattern.
-
Timing of Collection: Collect seeds when they are fully mature to ensure viability.[16][18] This is typically when a small percentage of seeds have started to shed naturally.
-
Sample Labeling: Immediately label each sample with a unique identifier, date of collection, location (GPS coordinates), weed species, and cropping history of the field if known.[18][19]
-
Drying and Cleaning: Air-dry the collected seed heads in a well-ventilated area away from direct sunlight.[20] Once dry, gently thresh the seeds and clean them using appropriate sieves to remove chaff and other debris.
-
Storage: Store the cleaned seeds in labeled paper bags at low temperature (e.g., 4°C) and low humidity to maintain viability until the experiment commences.[18]
Protocol 2: Whole-Plant Dose-Response Assay
This assay is the gold standard for quantifying the level of resistance in a weed population.[16] It involves treating plants with a range of herbicide doses to determine the dose required to cause a 50% reduction in a measured parameter (e.g., growth or survival).
Materials:
-
Pots (e.g., 10 cm diameter) filled with a suitable growing medium (e.g., sandy loam soil or a commercial potting mix)
-
Seeds of the suspected resistant population
-
Seeds of a known susceptible population of the same species (essential for comparison)[16][17]
-
Chlortoluron formulation (commercial product)
-
Laboratory sprayer with appropriate nozzles for uniform application
-
Controlled environment growth chamber or greenhouse
-
Balance for weighing biomass
Procedure:
-
Plant Propagation:
-
Fill pots with the growing medium and moisten it.
-
Sow a sufficient number of seeds (e.g., 5-10) of both the suspected resistant and known susceptible populations in separate pots to ensure the emergence of at least 3-5 uniform seedlings per pot.
-
Place the pots in a growth chamber or greenhouse with controlled temperature (e.g., 20-25°C day, 15-20°C night), humidity, and photoperiod (e.g., 16 hours light).
-
After emergence, thin the seedlings to a uniform number (e.g., 3-4 plants) per pot.
-
-
Herbicide Application:
-
Grow the plants until they reach the 2-3 leaf stage, which is a common target for post-emergence herbicides.[11][20]
-
Prepare a series of chlortoluron spray solutions. A typical dose range for a dose-response assay might include 0, 0.25X, 0.5X, 1X, 2X, 4X, and 8X the recommended field rate. The exact doses should be chosen to encompass the expected response of both susceptible and resistant populations.[8]
-
Calibrate the laboratory sprayer to deliver a known volume of spray solution per unit area.
-
Spray the plants with the different doses of chlortoluron. Include an untreated control (sprayed with water and any adjuvant used in the herbicide formulation) for both the resistant and susceptible populations.
-
Replicate each treatment (dose and population) at least three to four times in a completely randomized design.
-
-
Post-Application Care and Assessment:
-
Return the plants to the growth chamber or greenhouse.
-
Assess plant injury and survival at regular intervals. The final assessment should be conducted when the full effect of the herbicide is visible on the susceptible population, typically 21-28 days after treatment.[16]
-
Assessments can include:
-
Visual Injury Rating: Score the plants on a scale of 0% (no effect) to 100% (complete death) relative to the untreated control.
-
Biomass Reduction: Harvest the above-ground biomass from each pot, dry it in an oven at a specified temperature (e.g., 70°C) for 48 hours, and weigh it.[17]
-
-
Data Analysis and Interpretation
The data collected from the dose-response assay is used to quantify the level of resistance.
1. Calculating GR50/ED50: The primary endpoint of a dose-response assay is the determination of the herbicide dose that causes a 50% reduction in plant growth (GR50) or the effective dose that controls 50% of the population (ED50).[16] This is achieved by fitting a non-linear regression model (e.g., a log-logistic model) to the biomass or survival data plotted against the logarithm of the herbicide dose.[8][9]
2. Calculating the Resistance Index (RI): The Resistance Index (RI) quantifies the magnitude of resistance. It is calculated by dividing the GR50 (or ED50) of the suspected resistant population by the GR50 (or ED50) of the known susceptible population.[16]
RI = GR50 (Resistant Population) / GR50 (Susceptible Population)
Interpretation of Results:
| Resistance Index (RI) | Interpretation |
| 1-2 | Susceptible or very low level of resistance |
| 2-5 | Low level of resistance |
| 6-10 | Moderate level of resistance |
| >10 | High level of resistance |
A high RI value indicates that a significantly higher dose of chlortoluron is required to control the resistant population compared to the susceptible one.
Chlortoluron's Mode of Action and Resistance
The following diagram illustrates the mode of action of chlortoluron and the mechanisms of resistance at the cellular level.
Caption: Mode of Action of Chlortoluron and Resistance Mechanisms.
Conclusion: Proactive Resistance Management
The protocols outlined in this document provide a robust framework for the detection and quantification of chlortoluron resistance in weed populations. Regular monitoring of herbicide efficacy in the field and the application of standardized testing methodologies are critical components of proactive resistance management.[20] The results from these assays provide invaluable information for advising on the use of alternative herbicides with different modes of action, the implementation of integrated weed management practices, and the preservation of chlortoluron as an effective tool for weed control in cereal production.
References
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Chlortoluron - Wikipedia. [Link]
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Chlorotoluron (Ref: C 2242) - AERU - University of Hertfordshire. [Link]
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European Guidelines to conduct herbicide resistance tests. [Link]
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Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC - NIH. [Link]
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Protocols for Robust Herbicide Resistance Testing in Different Weed Species - JoVE. [Link]
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Défense et soutien du chlortoluron par ADAMA. [Link]
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Cas 15545-48-9,Chlorotoluron - LookChem. [Link]
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Herbicide Testing: Resistance, Residues, and Soil Impact - Contract Laboratory. [Link]
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Detecting herbicide resistance - AHDB. [Link]
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Chlorsulfuron Mode of Action: How This ALS Inhibitor Controls Broadleaf Weeds. [Link]
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On the inheritance of tolerance to chlortoluron application in wheat using a very efficient test. [Link]
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Herbicide Resistance Risk Calculator: A New Resistance Management Tool | CropWatch. [Link]
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Herbicide Resistance Risk Calculator developed - Farm Progress. [Link]
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Herbicide Resistance Risk Calculator Developed by University Scientists/Specialists | Mississippi Soybean Promotion Board. [Link]
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Protocols for Robust Herbicide Resistance Testing in Different Weed Species | Request PDF. [Link]
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Patterns of herbicide resistance in Raphanus raphanistrum revealed by comprehensive testing and statistical analysis - PubMed. [Link]
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Criteria for Confirmation of Herbicide-Resistant Weeds - with specific emphasis on confirming low level resistance. Ian Heap, Or. [Link]
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Herbicide Resistance - Teagasc | Agriculture and Food Development Authority. [Link]
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Monitoring and Mitigation of Herbicide Resistance: Global Herbicide Resistance Committee (HRAC) Perspectives. [Link]
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Herbicide Mode of Action Groups 101 - FBN. [Link]
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Application Note: Formulation of 1-(3-Chloro-4-methylphenyl)-3-methylurea for Laboratory Bioassays
Introduction
1-(3-Chloro-4-methylphenyl)-3-methylurea, a substituted urea derivative, is a compound of interest in various biological screening campaigns.[1][2] Like many small molecules in drug discovery, its efficacy in in vitro and in vivo models is critically dependent on its formulation.[3] Poor solubility can lead to precipitation in aqueous bioassay media, resulting in inaccurate and irreproducible data.[4][5] This document provides a comprehensive guide for the formulation of this compound, focusing on strategies to achieve optimal solubility and stability for reliable bioassay results. The protocols outlined herein are designed for researchers, scientists, and drug development professionals.
Compound Profile: this compound
| Property | Value | Source |
| Molecular Formula | C9H11ClN2O | [1] |
| Molecular Weight | 198.65 g/mol | [1] |
| Predicted XlogP | 2.6 | [2] |
| Appearance | White to off-white solid | General chemical properties |
| IUPAC Name | This compound | [1] |
The predicted XlogP value of 2.6 suggests that this compound is lipophilic and likely to have low aqueous solubility.[2] This necessitates the use of organic solvents to prepare stock solutions.
Safety and Handling Precautions
As a Senior Application Scientist, ensuring laboratory safety is paramount. Before handling this compound, it is crucial to review the Material Safety Data Sheet (MSDS).
General Laboratory Safety Practices:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling the compound and its formulations.[6][7]
-
Ventilation: Work in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[7][8]
-
Spill Management: Have a spill kit readily available. In case of a spill, follow established laboratory procedures for cleanup and disposal.[9]
-
Waste Disposal: Dispose of all chemical waste, including unused formulations and contaminated materials, in accordance with institutional and local regulations.[9]
-
Hygiene: Wash hands thoroughly after handling the compound and before leaving the laboratory.[6] Avoid eating, drinking, or applying cosmetics in the laboratory.[6][7]
Formulation Development Strategy
The primary goal of formulation development for bioassays is to deliver the compound to the target in a soluble and biologically active state, while minimizing vehicle-induced toxicity.
Solvent Selection
Given the lipophilic nature of this compound, a common strategy is to prepare a high-concentration stock solution in a water-miscible organic solvent.[4]
Recommended Primary Solvent:
-
Dimethyl Sulfoxide (DMSO): DMSO is a widely used solvent in biological assays due to its high solubilizing power and relatively low toxicity at low concentrations (typically ≤ 0.5% v/v in the final assay medium).[4]
Alternative and Co-solvents:
If solubility issues persist or if the required final concentration of DMSO is toxic to the assay system, the following options can be explored:
-
Ethanol (EtOH): Can be used as a co-solvent with DMSO.
-
Dimethylformamide (DMF): Another strong organic solvent, but generally more toxic than DMSO.
-
Polyethylene Glycol (PEG): Can be used to improve solubility and reduce precipitation.
It is critical to determine the maximum tolerable concentration of any solvent or co-solvent in the specific bioassay being used by running appropriate vehicle controls.[10]
Workflow for Formulation Development
Caption: Formulation development workflow for this compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a standard high-concentration stock solution.
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes or amber glass vials
Procedure:
-
Calculate the required mass: To prepare a 10 mM stock solution, use the following calculation:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
For 1 mL (0.001 L) of a 10 mM (0.01 mol/L) solution:
-
Mass (mg) = 0.01 mol/L x 0.001 L x 198.65 g/mol x 1000 mg/g = 1.9865 mg
-
-
Weigh the compound: Accurately weigh out approximately 2 mg of this compound and record the exact weight.
-
Dissolve in DMSO: Add the appropriate volume of DMSO to achieve a 10 mM concentration. For example, if 2.0 mg was weighed, add 1.007 mL of DMSO.
-
Ensure complete dissolution: Vortex the solution vigorously. If necessary, sonicate in a water bath for 5-10 minutes to aid dissolution. Visually inspect the solution to ensure no solid particles remain.[4]
-
Storage: Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes or vials to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.[4]
Protocol 2: Preparation of Working Solutions for Bioassays
This protocol details the dilution of the stock solution into the final assay medium.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Pre-warmed (37°C) complete cell culture medium or aqueous assay buffer
-
Sterile pipette tips and tubes
Procedure:
-
Thaw the stock solution: Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions: Prepare a series of intermediate dilutions in DMSO if a wide range of concentrations is to be tested.
-
Final dilution into assay medium: Directly add a small volume of the DMSO stock (or intermediate dilution) to the pre-warmed assay medium. For example, to achieve a 10 µM final concentration from a 10 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of medium). This results in a final DMSO concentration of 0.1%.
-
Mix thoroughly: Immediately after adding the stock solution, mix the working solution by gentle pipetting or inverting to ensure homogeneity and minimize precipitation.[4]
-
Use immediately: It is recommended to use the freshly prepared working solutions for the bioassay to avoid potential degradation or precipitation over time.
Quality Control and Stability Assessment
Ensuring the quality and stability of the formulated compound is crucial for the reliability of bioassay results.[11][12]
Quality Control Workflow
Caption: Quality control and stability assessment workflow.
Recommended Quality Control Assays
| Parameter | Method | Purpose |
| Purity and Identity | High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS) | To confirm the identity and purity of the compound in the stock solution.[3][13] |
| Concentration Verification | HPLC with a standard curve | To verify the actual concentration of the stock solution.[13] |
| Solubility in Assay Medium | Turbidimetric Solubility Assay | To determine the kinetic solubility limit of the compound in the final bioassay medium.[5] |
| Stability | HPLC | To assess the stability of the compound in the stock solution under various storage and handling conditions (e.g., long-term at -20°C, bench-top, freeze-thaw cycles).[14][15] |
Stability Assessment
Stability studies are essential to define the appropriate storage conditions and shelf-life of the formulated compound.[11][16]
-
Bench-top stability: Evaluate the stability of the working solutions at room temperature over a period relevant to the duration of the bioassay.[14]
-
Freeze-thaw stability: Assess the impact of repeated freeze-thaw cycles on the integrity of the stock solution.[14]
-
Long-term stability: Monitor the purity and concentration of the stock solution stored at -20°C or -80°C over an extended period.[14][15]
Troubleshooting Common Formulation Issues
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution in aqueous medium | - Compound concentration exceeds its solubility limit. - "Solvent shock" from high DMSO concentration. | - Lower the final concentration of the compound. - Reduce the concentration of the DMSO stock solution (e.g., from 10 mM to 1 mM).[4] - Use a two-step dilution method: first dilute into a small volume of serum-containing medium, then to the final volume.[4] |
| Inconsistent bioassay results | - Incomplete dissolution of the stock solution. - Degradation of the compound. - Adsorption to plasticware. | - Ensure complete dissolution of the stock solution using vortexing and sonication. - Perform stability studies to determine the shelf-life of the solutions.[11] - Consider using low-adhesion microplates and tubes. |
| Vehicle control shows toxicity | - Final solvent concentration is too high for the cell line or assay system. | - Reduce the final solvent concentration to a non-toxic level (typically ≤ 0.5% for DMSO).[4] - Test alternative, less toxic solvents or co-solvents. |
Conclusion
The successful formulation of this compound is a critical prerequisite for obtaining reliable and reproducible data in laboratory bioassays. This application note provides a comprehensive framework for developing a robust formulation strategy, from initial solubility testing and stock solution preparation to quality control and stability assessment. By understanding the physicochemical properties of the compound and implementing systematic formulation and validation protocols, researchers can ensure the integrity of their experimental results and make confident decisions in their research and development endeavors.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Green World Group. (2023, December 22). Chemical Safety Best Practices in The Lab. Retrieved from [Link]
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Marin Biologic Laboratories. (n.d.). Ensuring Drug Stability with Potency Bioassays. Retrieved from [Link]
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Accuform. (n.d.). Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. Retrieved from [Link]
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Saffron Scientific. (2025, February 5). Laboratory Chemical Lab Safety and Handling Guidelines. Retrieved from [Link]
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PubChem. (n.d.). 1-(3-Chloro-4-methylphenyl)-3-(4-formylphenyl)urea. National Center for Biotechnology Information. Retrieved from [Link]
-
University of California, Riverside. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]
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National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (2023, May 11). Techniques for Quality Control in Pharmaceutical Analysis. Retrieved from [Link]
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de Zwart, L., et al. (2018). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 20(5), 99. Retrieved from [Link]
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Vu, N., Kupiec, T. C., & Raj, V. (2009). Quality-control analytical methods: compounding slow-release pharmaceuticals. International Journal of Pharmaceutical Compounding, 13(2), 144–145. Retrieved from [Link]
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PubChemLite. (n.d.). 1-(3-chloro-4-methylphenyl)-3-phenylurea. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Stability Testing. Retrieved from [Link]
-
Arcinova. (2025, September 1). Pharma Quality Control Strategies for Drug Development and Regulatory Compliance. Retrieved from [Link]
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Technology Networks. (2022, December 8). Quality Control During Drug Development. Retrieved from [Link]
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ResearchGate. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay?. Retrieved from [Link]
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Pharmaceutical Technology. (2019, October 2). Stability Testing for Small-Molecule Clinical Trial Materials. Retrieved from [Link]
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PPD. (2019, October 2). Biologics vs. Small Molecules, What's the Difference for Stability Testing?. Retrieved from [Link]
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Reddit. (2022, January 6). How to tackle compound solubility issue. Retrieved from [Link]
-
The Audiopedia. (2021, August 20). Lab Skills: Preparing Stock Solutions [Video]. YouTube. Retrieved from [Link]
-
Ascent Chemical. (n.d.). 3-(3-Chloro-4-Methylphenyl)-1,1-Dimethylurea. Retrieved from [Link]
-
BioAssay Systems. (n.d.). QuantiChromTM Urea Assay Kit (DIUR-100). Retrieved from [Link]
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BioAssay Systems. (n.d.). QuantiChrom™ Urea Assay Kit | DIUR-100. Retrieved from [Link]
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Khan, K. M., et al. (2016). Synthesis, in vitro urease inhibitory activity, and molecular docking studies of thiourea and urea derivatives. Bioorganic & Medicinal Chemistry, 24(16), 3645–3656. Retrieved from [Link]
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La Manna, S., et al. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. MedChemComm, 12(7), 1230–1258. Retrieved from [Link]
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PubChemLite. (n.d.). This compound. Retrieved from [Link]
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Application Note & Protocol: Quantifying Chlortoluron Uptake and Translocation in Planta
Introduction: The Agronomic and Environmental Significance of Chlortoluron Tracking
Chlortoluron (N′-(3-Chloro-4-methylphenyl)-N,N-dimethylurea) is a selective, systemic phenylurea herbicide widely used in cereal crops like wheat and barley to control annual grasses and broadleaf weeds.[1][2] Its efficacy hinges on its ability to be absorbed by the target weed and translocated to its site of action. The primary mode of action is the inhibition of photosynthesis by blocking electron transport at Photosystem II, which ultimately leads to plant death.[1]
Understanding the dynamics of Chlortoluron's uptake by roots or foliage, its subsequent movement (translocation) throughout the plant, and its metabolic fate is critical for several reasons:
-
Efficacy and Selectivity: Differences in uptake, translocation speed, and metabolic detoxification rates are the primary mechanisms conferring selectivity between tolerant crops (e.g., wheat) and susceptible weeds (e.g., black-grass).[3][4] Quantifying these processes helps in developing more effective and safer herbicide formulations.
-
Herbicide Resistance: Monitoring these parameters can provide early insights into the development of resistance mechanisms in weed populations.
-
Food Safety and Residue Analysis: Regulatory bodies worldwide set Maximum Residue Limits (MRLs) for pesticides in food products.[5] Accurate measurement of Chlortoluron in various plant tissues is essential for risk assessment and ensuring consumer safety.
-
Environmental Fate: Assessing the amount of herbicide retained by the plant versus that which may leach into the soil or water systems is crucial for environmental impact studies.
This application note provides a comprehensive framework and detailed protocols for researchers to reliably measure the uptake and translocation of Chlortoluron in plants. It integrates robust experimental design, a validated sample preparation workflow using the QuEChERS methodology, and a reliable analytical quantification method via High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
Principle of the Method
The overall workflow is a multi-stage process designed to accurately track Chlortoluron from its application to its final concentration within different plant tissues. The core principle involves:
-
Controlled Application: Plants are grown under controlled conditions and treated with a known concentration of Chlortoluron, either via root application (hydroponics or soil drench) or foliar spray.
-
Time-Course Sampling: Plant tissues (roots, stems, leaves) are harvested at specific time points post-application to map the translocation over time.
-
Efficient Extraction: A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol is employed to extract Chlortoluron from the complex plant matrix.[6][7][8] This method uses acetonitrile for extraction, followed by a salting-out step and dispersive solid-phase extraction (d-SPE) for cleanup.[9]
-
Quantitative Analysis: The cleaned-up extract is analyzed using a reverse-phase HPLC-UV system to separate Chlortoluron from co-extracted plant compounds and quantify it based on a calibration curve.[10][11]
-
Data Interpretation: The concentration data from different tissues and time points are used to model the kinetics of uptake and the pattern of translocation within the plant.
Experimental Design and Key Considerations
The quality of the results is fundamentally dependent on a well-conceived experimental design. The following factors must be carefully considered and controlled.
3.1. Plant Species and Growth Conditions
-
Species Selection: Choose plant species relevant to the research question (e.g., a tolerant crop like Triticum aestivum and a susceptible weed like Alopecurus myosuroides).
-
Growth Medium: Hydroponic systems offer precise control over root exposure but may not fully replicate field conditions. A sterile, inert substrate like sand or vermiculite, or a standardized soil mix, are common alternatives.
-
Environmental Controls: Maintain consistent conditions in a growth chamber or greenhouse (e.g., 22°C/18°C day/night temperature, 16-hour photoperiod, controlled humidity) to ensure reproducibility.
3.2. Chlortoluron Application
-
Formulation: Use an analytical standard of Chlortoluron for preparing treatment solutions. For studies mimicking agricultural practice, a commercial formulation can be used, but the exact concentration of the active ingredient must be verified.
-
Application Method:
-
Root Uptake: Add Chlortoluron to the hydroponic solution or apply as a soil drench. The concentration should be environmentally relevant and non-lethal for short-term uptake studies.
-
Foliar Uptake: Apply using a calibrated laboratory track sprayer to ensure uniform droplet size and deposition on the leaf surface. A non-ionic surfactant is often included to improve leaf wetting.
-
-
Controls: Always include untreated control plants to serve as a baseline (matrix blank) and to monitor plant health.
3.3. Sampling Strategy
-
Time Points: Select a range of time points to capture the dynamic process of uptake and translocation. For example: 0, 2, 6, 24, 48, and 96 hours after treatment.
-
Replication: Use a minimum of three to five biological replicates for each treatment and time point to ensure statistical validity.
-
Harvesting: At each time point, carefully harvest the plants. For root uptake studies, gently rinse the roots with deionized water to remove any herbicide adhering to the surface. Dissect the plant into distinct tissues (e.g., roots, lower stem, upper stem, treated leaf, new leaves). Record the fresh weight of each tissue sample before freezing it immediately in liquid nitrogen and storing at -80°C to halt metabolic processes.
Detailed Protocols
Safety Precaution: Always handle Chlortoluron and organic solvents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 4.1: Sample Preparation and Extraction (QuEChERS-based)
This protocol is adapted from standard QuEChERS methods for pesticide residue analysis.[7][8]
-
Homogenization:
-
Place the frozen plant tissue sample (1-2 g fresh weight) into a suitable grinding vessel.
-
Add liquid nitrogen and homogenize the tissue to a fine powder using a mortar and pestle or a cryogenic grinder. It is critical to keep the sample frozen to prevent enzymatic degradation.
-
-
Extraction:
-
Accurately weigh 1.0 g (± 0.05 g) of the homogenized powder into a 50 mL centrifuge tube.
-
Add 10 mL of HPLC-grade acetonitrile.
-
For recovery assessment, spike a separate set of control samples with a known amount of Chlortoluron standard at this stage.
-
Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing.
-
-
Salting-Out Partitioning:
-
Add the contents of a commercially available QuEChERS extraction salt packet (commonly containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).
-
Immediately cap and shake vigorously for 1 minute. The salts induce phase separation between the aqueous and organic layers and help stabilize the pH.
-
Centrifuge at 4,000 x g for 5 minutes at 4°C.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Carefully transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE cleanup tube. For plant tissues, a common d-SPE mixture contains 150 mg anhydrous MgSO₄ (to remove residual water) and 50 mg Primary Secondary Amine (PSA) sorbent (to remove organic acids, sugars, and some lipids). For highly pigmented tissues (leaves), 50 mg of graphitized carbon black (GCB) may be included to remove chlorophyll, but note that GCB can sometimes adsorb planar analytes like Chlortoluron, so recovery must be checked.
-
Vortex the d-SPE tube for 30 seconds.
-
Centrifuge at 10,000 x g for 2 minutes.
-
-
Final Extract Preparation:
-
Transfer the supernatant into a clean autosampler vial.
-
The sample is now ready for HPLC-UV analysis. If not analyzed immediately, store at 4°C for up to 48 hours.
-
Protocol 4.2: HPLC-UV Quantification
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may require optimization.[12]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
UV Detection Wavelength: 242 nm (Chlortoluron has a strong absorbance maximum around this wavelength).
-
-
Calibration:
-
Prepare a stock solution of Chlortoluron analytical standard (e.g., 100 µg/mL) in acetonitrile.
-
Create a series of working standards by serial dilution of the stock solution to cover the expected concentration range (e.g., 0.05, 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL).
-
To account for matrix effects, it is best practice to prepare matrix-matched calibration standards.[12][13] This is done by spiking blank matrix extract (from untreated control plants that have undergone the full QuEChERS protocol) with the working standards.
-
Inject the standards and construct a calibration curve by plotting the peak area against concentration. A linear regression with R² > 0.99 is required.
-
-
Sample Analysis:
-
Inject the prepared sample extracts from Protocol 4.1.
-
Identify the Chlortoluron peak by comparing its retention time with that of the standards.
-
Quantify the peak area and determine the concentration in the extract using the calibration curve.
-
Data Analysis and Method Validation
5.1. Calculation of Chlortoluron Concentration
The concentration of Chlortoluron in the plant tissue is calculated as follows:
Concentration (µg/g fresh weight) = (C_extract × V_final) / W_sample
Where:
-
C_extract = Concentration of Chlortoluron in the final extract (µg/mL), determined from the calibration curve.
-
V_final = Final volume of the extract before analysis (in this protocol, 10 mL).
-
W_sample = Initial fresh weight of the plant tissue sample (in g).
5.2. Method Validation and Quality Control
To ensure the trustworthiness of the generated data, the analytical method must be validated according to established guidelines, such as those from SANTE.[5][14][15][16][17]
-
Linearity: Assessed from the calibration curve (R² ≥ 0.99).
-
Accuracy (Recovery): Analyze spiked control samples at low, medium, and high concentrations. Mean recoveries should be within the 70-120% range.[5]
-
Precision (Repeatability): Expressed as the Relative Standard Deviation (RSD) of replicate analyses. RSD should typically be ≤ 20%.[5]
-
Limit of Quantification (LOQ): The lowest concentration that can be quantified with acceptable accuracy and precision. This is often determined as the lowest validated spike level or a signal-to-noise ratio of 10:1.
-
Selectivity: The method's ability to differentiate and quantify the analyte in the presence of other matrix components. This is confirmed by analyzing blank matrix samples to ensure no interfering peaks are present at the retention time of Chlortoluron.
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (R²) | ≥ 0.99 | 0.998 |
| Accuracy (Recovery %) | 70 - 120% | 95% at 1 µg/g |
| Precision (RSD %) | ≤ 20% | 8% |
| Limit of Quantification (LOQ) | Reportable value | 0.05 µg/g |
Table 1: Example method validation summary based on SANTE guidelines.
Visualization of Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of the experimental and biological processes.
Caption: Overall experimental workflow from plant treatment to data analysis.
Caption: Conceptual pathway of Chlortoluron root uptake and translocation.
References
-
Wikipedia. (n.d.). Chlortoluron. Retrieved from [Link]
-
Ryan, P. J. (1980). Studies on the mechanism of the selective action of chlortoluron in cereals and cereal weeds. Durham University. Retrieved from [Link]
-
AERU, University of Hertfordshire. (n.d.). Chlorotoluron (Ref: C 2242). Retrieved from [Link]
-
EU Reference Laboratories for Residues of Pesticides. (2010). Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed. Retrieved from [Link]
-
EU Reference Laboratories for Residues of Pesticides. (2024). DG-SANTE Guidance Documents. Retrieved from [Link]
-
Phytocontrol. (2023). EUROPE - COM: Update of the analytical guidance document for residues. Retrieved from [Link]
-
Obuseng, V. C., et al. (2012). Extraction of Pesticides from Plants using Solid Phase Microextraction and QuEChERS. South African Journal of Chemistry. Retrieved from [Link]
-
QuEChERS.com. (n.d.). Home of the QuEChERS Method. Retrieved from [Link]
-
Phenomenex. (2024). QuEChERS Method for Pesticide Residue Analysis. Retrieved from [Link]
-
Agilent Technologies, Inc. (2022). Quantitation of 341 Pesticide Residues in Tomato According to SANTE 11312/2021 Guideline. Retrieved from [Link]
-
Obuseng, V. C., et al. (2012). Extraction of pesticides from plants using solid phase microextraction and QuEChERS. SciELO South Africa. Retrieved from [Link]
-
Accredia. (2022). Guidance SANTE 11312/2021 – Analytical quality control and method validation procedures for pesticide residues analysis in food and feed. Retrieved from [Link]
-
Ryan, P. J., et al. (1981). The metabolism of chlortoluron, diuron, and CGA 43 057 in tolerant and susceptible plants. Pesticide Biochemistry and Physiology, 16(3). Retrieved from [Link]
-
ProQuest. (n.d.). Studies on the mechanism of the selective action of chlortoluron in cereals and cereal weeds. Retrieved from [Link]
-
Navrátilová, M., & Barek, J. (2009). Determination of Pesticide Chlortoluron by HPLC-ED with Carbon Felt Working Electrode. Collection of Czechoslovak Chemical Communications, 74(11). Retrieved from [Link]
-
Zambonin, C. G., et al. (2000). Liquid chromatography/electrospray ionisation sequential mass spectrometric identification of the main chlortoluron by-products during water disinfection using chlorine. Rapid Communications in Mass Spectrometry, 14(10). Retrieved from [Link]
-
Wikipedia. (n.d.). Chloroxuron. Retrieved from [Link]
-
Sixto, H., et al. (2011). On the inheritance of tolerance to chlortoluron application in wheat using a very efficient test. Weed Research, 51(1). Retrieved from [Link]
-
Lambert, M. (2025). Determination of Chlortoluron in soil samples using High-Performance Liquid Chromatography. Hochschule Anhalt. Retrieved from [Link]
-
Routledge, P. A., et al. (1995). Metabolism of the herbicide chlortoluron by human cytochrome P450 3A4. Chemosphere, 31(9). Retrieved from [Link]
-
Lanças, F. M., et al. (2010). Validation of a liquid chromatography ultraviolet method for determination of herbicide diuron and its metabolites in soil samples. Journal of the Brazilian Chemical Society, 21(8). Retrieved from [Link]
-
Semantic Scholar. (n.d.). Chlortoluron levels and selectivity in wheat cultivars. Retrieved from [Link]
-
Brouwer, D. H., et al. (1990). Determination of the pesticide chlorothalonil by HPLC and UV detection for occupational exposure assessment in greenhouse carnation culture. Annals of Occupational Hygiene, 34(5). Retrieved from [Link]
-
de Alcantara, G. B., et al. (2023). Linearity and Matrix Effect Verification of the Pesticide Ametryn in Corn Samples. Agricultural Research, Pesticides and Biofertilizers. Retrieved from [Link]
-
Han, Y., et al. (2016). An analytical method for quantifying diazinon, chlorfenapyr, and lufenuron in Napa cabbage using QuEChERS and HPLC-UV. Journal of the Korean Society for Applied Biological Chemistry, 59(3). Retrieved from [Link]
-
Norsworthy, J. K., et al. (2010). The impact of uptake, translocation and metabolism on the differential selectivity between blackgrass and wheat for the herbicide pyroxsulam. Pest Management Science, 66(10). Retrieved from [Link]
-
Al-Ashkar, I., et al. (2022). Micronutrient Biofortification in Wheat: QTLs, Candidate Genes and Molecular Mechanism. Plants, 11(1). Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Analytical method for the determination of linuron, diuron. Retrieved from [Link]
-
Ministry of Health, Labour and Welfare, Japan. (n.d.). Analytical Method for Chlorantraniliprole (Agricultural Products). Retrieved from [Link]
Sources
- 1. Chlortoluron - Wikipedia [en.wikipedia.org]
- 2. Chlorotoluron (Ref: C 2242) [sitem.herts.ac.uk]
- 3. Studies on the mechanism of the selective action of chlortoluron in cereals and cereal weeds - ProQuest [proquest.com]
- 4. The impact of uptake, translocation and metabolism on the differential selectivity between blackgrass and wheat for the herbicide pyroxsulam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. QuEChERS: Home [quechers.eu]
- 8. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 9. Extraction of pesticides from plants using solid phase microextraction and QuEChERS [scielo.org.za]
- 10. researchgate.net [researchgate.net]
- 11. Determination of the pesticide chlorothalonil by HPLC and UV detection for occupational exposure assessment in greenhouse carnation culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. aditum.org [aditum.org]
- 14. EURL | Residues of Pesticides | Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed [eurl-pesticides.eu]
- 15. EURL | Residues of Pesticides | DG-SANTE Guidance Documents [eurl-pesticides.eu]
- 16. EUROPE - COM: Update of the analytical guidance document for residues - Lynxee consulting [lynxee.consulting]
- 17. Guidance SANTE 11312/2021 â Analytical quality control and method validation procedures for pesticide residues analysis in food and feed - Accredia [accredia.it]
Troubleshooting & Optimization
1-(3-Chloro-4-methylphenyl)-3-methylurea stability and degradation in aqueous solution
Technical Support Center: 1-(3-Chloro-4-methylphenyl)-3-methylurea
A Guide to Aqueous Stability and Degradation for Researchers
Welcome to the technical support resource for this compound. As Senior Application Scientists, we have compiled this guide to address the common challenges and questions researchers face when studying the stability and degradation of this compound in aqueous environments. This document moves beyond simple protocols to explain the underlying scientific principles, helping you design robust experiments and troubleshoot effectively.
Frequently Asked Questions (FAQs)
This section addresses foundational questions about the properties and behavior of this compound in water.
Q1: What is this compound and how does it relate to the herbicide Chlorotoluron?
A: this compound (CAS No. 22175-22-0) is the primary N-demethylated metabolite of Chlorotoluron [3-(3-chloro-p-tolyl)-1,1-dimethylurea], a widely used phenylurea herbicide.[1][2] In environmental and biological systems, the degradation of Chlorotoluron often begins with the removal of one of the two methyl groups on the terminal nitrogen atom, yielding the compound you are studying.[3] Therefore, understanding the stability of this metabolite is crucial for assessing the environmental fate and persistence of the parent herbicide.
Q2: How stable is this compound in a standard aqueous buffer at neutral pH?
A: The urea linkage in phenylurea compounds is generally resistant to chemical hydrolysis under neutral pH conditions.[4] For the parent compound, Chlorotoluron, studies have shown that chemical hydrolysis is not a significant degradation mechanism, with experimental half-lives at pH 5, 7, and 9 exceeding 200 days at 22°C.[1] While specific kinetic data for the N-desmethyl metabolite is less common, it is expected to exhibit similar high stability against simple hydrolysis in neutral, dark, and sterile aqueous solutions. However, other degradation pathways can be significant.
Q3: What are the primary degradation pathways I should be aware of in my aqueous experiments?
A: Beyond simple hydrolysis, two key degradation pathways are often dominant for phenylurea compounds:
-
Photodegradation: This is a major abiotic degradation route. Phenylureas can be degraded by sunlight, a process that can be accelerated in the presence of photosensitizing agents like nitrates or through photocatalysis with materials like titanium dioxide (TiO2).[1][3][5]
-
Microbial Degradation: In non-sterile solutions, biodegradation is a predominant pathway.[6] Many microorganisms in soil and water can utilize phenylureas as a carbon source, often starting with hydrolysis of the urea side chain or modifications to the phenyl ring.[7][8][9]
Q4: How do pH and temperature influence the degradation rate?
A:
-
pH: While stable at neutral pH, the rate of chemical hydrolysis for urea-based compounds typically increases under strongly acidic or alkaline conditions.[4][10] This is due to acid- or base-catalyzed cleavage of the urea bridge.
-
Temperature: Like most chemical reactions, degradation rates increase with temperature. In soil studies with Chlorotoluron, raising the temperature from 25°C to 35°C nearly tripled the rate of degradation.[1] This relationship is critical to control in stability experiments.
Q5: What are the expected degradation byproducts?
A: The byproducts depend on the degradation pathway.
-
Photodegradation often involves hydroxylation of the aromatic ring (addition of -OH groups) and can also lead to further demethylation, dearylation (cleavage of the phenyl group), and dechlorination.[3]
-
Hydrolysis (chemical or microbial) of the urea bond is a key step, which would yield 3-chloro-4-methylaniline as a major aromatic byproduct.[7][8]
-
Microbial degradation can produce a variety of intermediate metabolites through hydroxylation, demethylation, and other enzymatic processes.[9]
The logical progression of these degradation pathways is visualized below.
Caption: Degradation relationship of Chlorotoluron and its primary metabolite.
Troubleshooting Guide for Experimental Studies
This guide provides solutions to common problems encountered during the study of this compound stability.
| Problem Observed | Potential Cause & Scientific Rationale | Recommended Action & Troubleshooting Steps |
| Rapid, Unexpected Degradation in Control Samples | 1. Microbial Contamination: Even trace microbial presence can lead to rapid enzymatic degradation, which is a primary pathway for phenylureas.[6] | Action: Ensure sterility. Use autoclaved or 0.22 µm filter-sterilized buffers and glassware. If compatible with your experiment, consider adding a biocide like sodium azide (NaN3) at ~0.02% to inhibit microbial growth. |
| 2. Photodegradation: Standard laboratory lighting or indirect sunlight can be sufficient to induce photodegradation over time, especially for multi-day or multi-week experiments.[5] | Action: Protect samples from light. Use amber glass vials or wrap standard glassware completely in aluminum foil. Conduct incubations in a dark chamber or incubator. | |
| 3. Reactive Contaminants: Trace metals or reactive species (e.g., residual chlorine from tap water) in the aqueous matrix can catalyze degradation reactions.[11][12] | Action: Use high-purity reagents. Prepare all solutions with high-purity water (e.g., HPLC-grade or Milli-Q). Use high-grade buffers and salts. | |
| Inconsistent Results Between Replicates | 1. Analytical Variability (HPLC): Issues with the High-Performance Liquid Chromatography (HPLC) system are a common source of variability in concentration measurements. | Action: Validate your analytical method. See the "HPLC Analysis Troubleshooting" section below for specific issues like retention time drift and inconsistent peak areas. |
| 2. Inconsistent Environmental Conditions: Small differences in temperature or light exposure between replicates can lead to different degradation rates. | Action: Standardize incubation conditions. Use a thermostatically controlled water bath or incubator to maintain constant temperature. Ensure all replicates receive identical light (or dark) exposure. | |
| 3. Non-Homogeneous Solution: If the compound is not fully dissolved or adsorbs to the container walls, the concentration in the sampled aliquot will be inconsistent. | Action: Ensure complete dissolution. Use a co-solvent like acetonitrile or methanol if necessary (keeping the percentage low and consistent). Consider using silanized glassware to minimize adsorption. | |
| Issues with HPLC Analysis | 1. Peak Tailing: The basic nitrogen atoms in the urea structure can interact with acidic silanol groups on the surface of standard silica-based C18 columns, causing tailing.[13] | Action: Optimize mobile phase. Add a competing base like 0.1% triethylamine (TEA) to the mobile phase to block active silanol sites. Alternatively, use a lower pH (e.g., 3.0 with formic acid) to protonate the silanols and reduce interaction. Using a modern, high-purity, end-capped column is also highly recommended.[13] |
| 2. Shifting Retention Times: This is often caused by changes in the mobile phase composition, column temperature, or insufficient column equilibration.[14][15] | Action: Control system parameters. Use a column oven for stable temperature. Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. Always allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence. | |
| 3. Ghost Peaks / Carryover: The compound may adsorb to parts of the injector or column, eluting in subsequent blank runs. | Action: Improve cleaning procedures. Implement a robust needle wash with a strong organic solvent. Run several blank injections after a high-concentration sample. If the problem persists, flush the entire system and column with a strong solvent. |
Troubleshooting Workflow: Unexpected Degradation
Use this decision tree to systematically diagnose the source of unexpected compound loss in your experiments.
Caption: A systematic workflow for troubleshooting unexpected sample degradation.
Experimental Protocols
To ensure trustworthy and reproducible results, follow these detailed methodologies.
Protocol 1: General Aqueous Stability Assessment (Abiotic)
This protocol is designed to assess chemical and photochemical stability while minimizing microbial influence.
-
Preparation of Sterile Solutions:
-
Prepare your desired aqueous buffer (e.g., 10 mM phosphate buffer, pH 7.0).
-
Pass the buffer through a 0.22 µm sterile syringe filter into a sterile container.
-
Prepare a concentrated stock solution of this compound in HPLC-grade acetonitrile (e.g., 1 mg/mL).
-
-
Setting Up Experimental Vials:
-
Use sterile, amber glass HPLC vials with Teflon-lined caps to prevent photodegradation and adsorption.
-
Spike the sterile buffer with the stock solution to achieve the desired final concentration (e.g., 10 µg/mL). Ensure the final concentration of acetonitrile is low (<1%) to avoid co-solvent effects.
-
Prepare at least three replicate vials for each condition and time point.
-
-
Incubation Conditions:
-
Hydrolytic Stability: Place one set of vials in a calibrated incubator set to a constant temperature (e.g., 25°C, 40°C, 50°C) in complete darkness.
-
Photolytic Stability: Place a second set of vials in a photostability chamber with a defined light source (or near a window for preliminary studies) alongside a dark control set at the same temperature.
-
-
Sampling and Analysis:
-
At each designated time point (e.g., 0, 1, 3, 7, 14, 28 days), remove one vial from each condition.
-
Directly transfer the contents to an HPLC vial if not already in one.
-
Analyze the concentration of the compound immediately using a validated HPLC method (see below for a starting point).
-
-
HPLC Method Starting Point:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (with 0.1% formic acid), for example, 50:50 (v/v). Adjust ratio to achieve optimal retention time (~3-7 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at ~245 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Protocol 2: Sample Clean-up for Complex Matrices (e.g., River Water)
If your aqueous matrix contains significant organic matter or salts, a Solid-Phase Extraction (SPE) step may be necessary to clean the sample and concentrate the analyte before HPLC analysis.[16][17]
-
SPE Cartridge Conditioning:
-
Use a C18 SPE cartridge (e.g., 500 mg).
-
Wash the cartridge sequentially with 5 mL of methanol, followed by 5 mL of high-purity water. Do not let the cartridge run dry.
-
-
Sample Loading:
-
Take a known volume of your aqueous sample (e.g., 100 mL), acidified to ~pH 3 with formic acid.
-
Pass the entire sample through the conditioned SPE cartridge at a slow, steady flow rate (~5 mL/min). The analyte will adsorb to the C18 sorbent.
-
-
Washing:
-
Wash the cartridge with 5 mL of high-purity water to remove salts and polar interferences.
-
-
Elution:
-
Elute the retained analyte from the cartridge using a small volume of a strong organic solvent. Perform two elutions with 1 mL of methanol or acetonitrile into a collection tube.
-
-
Final Preparation:
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known, small volume (e.g., 500 µL) of the HPLC mobile phase.
-
The sample is now cleaned, concentrated, and ready for HPLC injection.
-
References
-
Sørensen, S. R., Bending, G. D., Jacobsen, C. S., Walker, A., & Aamand, J. (2003). Microbial degradation of isoproturon and related phenylurea herbicides in and below agricultural fields. FEMS Microbiology Ecology, 45(1), 1–11. [Link][6][7]
-
Zhang, R., et al. (2020). Degradation of Phenylurea Herbicides by a Novel Bacterial Consortium Containing Synergistically Catabolic Species and Functionally Complementary Hydrolases. Journal of Agricultural and Food Chemistry. [Link][18]
-
El-Sayed, W., et al. (2004). Biodegradation of the phenylurea herbicide isoproturon and its metabolites in agricultural soils. PubMed. [Link][8]
-
Bhatt, P., et al. (2021). Emerging Strategies for the Bioremediation of the Phenylurea Herbicide Diuron. Frontiers in Microbiology. [Link][9]
-
Andreozzi, R., et al. (2006). Photocatalytic degradation of phenyl-urea herbicides chlortoluron and chloroxuron: characterization of the by-products by liquid chromatography coupled to electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(10), 1569–1576. [Link][3]
-
Nélieu, S., et al. (2013). Sunlight Nitrate-Induced Photodegradation of Chlorotoluron: Evidence of the Process in Aquatic Mesocosms. ResearchGate. [Link][5]
-
World Health Organization (WHO). (2003). Chlorotoluron in Drinking-water. [Link][1]
-
Zambonin, C. G., et al. (2007). Degradation of chlortoluron in water disinfection processes: a kinetic study. PubMed. [Link][11]
-
HILIC/Normal Phase HPLC Columns from ACE. HPLC Troubleshooting Guide. [Link][13]
-
Liu, W., et al. (2008). Transformation kinetics and mechanism of the sulfonylurea herbicides pyrazosulfuron ethyl and halosulfuron methyl in aqueous solutions. PubMed. [Link][10]
-
Japan International Cooperation Agency. III Analytical Methods. [Link][20]
-
Zacharia, A., & Kotzamanis, M. (2022). Determination of Phenylurea Herbicides in Water Samples by Magnet-Integrated Fabric Phase Sorptive Extraction Combined with High Performance Liquid Chromatography. MDPI. [Link][16]
-
Vryzas, Z. (2007). Analytical methods for tracing pharmaceutical residues in water and wastewater. AquaEnergy Expo Knowledge Hub. [Link][17]
-
Gulkowska, A., et al. (2023). Impacts of Salinity on the Hydrolysis of Chlorpyrifos. NSF Public Access Repository. [Link][12]
Sources
- 1. cdn.who.int [cdn.who.int]
- 2. 1-(3-Chloro-4-methylphenyl)-3-methyl-urea 100 µg/mL in Ace… [cymitquimica.com]
- 3. Photocatalytic degradation of phenyl-urea herbicides chlortoluron and chloroxuron: characterization of the by-products by liquid chromatography coupled to electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Microbial degradation of isoproturon and related phenylurea herbicides in and below agricultural fields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Biodegradation of the phenylurea herbicide isoproturon and its metabolites in agricultural soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Emerging Strategies for the Bioremediation of the Phenylurea Herbicide Diuron [frontiersin.org]
- 10. Transformation kinetics and mechanism of the sulfonylurea herbicides pyrazosulfuron ethyl and halosulfuron methyl in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Degradation of chlortoluron in water disinfection processes: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. par.nsf.gov [par.nsf.gov]
- 13. hplc.eu [hplc.eu]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. mdpi.com [mdpi.com]
- 17. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Chloroxuron - Wikipedia [en.wikipedia.org]
- 20. env.go.jp [env.go.jp]
Technical Support Center: Chlortoluron Solubilization for In Vitro Experiments
Welcome to the technical support center. This guide provides researchers, scientists, and drug development professionals with in-depth, field-proven answers to common questions regarding the solubilization of Chlortoluron for in vitro experiments. Our goal is to move beyond simple protocols and explain the underlying scientific principles, empowering you to troubleshoot effectively and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is Chlortoluron and why is it difficult to dissolve in aqueous media for my in vitro experiments?
A1: Chlortoluron, with the IUPAC name N′-(3-Chloro-4-methylphenyl)-N,N-dimethylurea, is a phenylurea herbicide.[1][2] Its molecular structure confers properties that make it challenging to dissolve in the aqueous buffers and media required for most in vitro assays.
The primary reason for its poor solubility is its chemical nature. It is a moderately lipophilic (fat-loving) organic compound with very low water solubility, reported to be approximately 70-76 mg/L at 20-25°C.[3][4] This low aqueous solubility means that at the concentrations often required for dose-response studies, it will not readily dissolve in water-based systems and is prone to precipitation.
To understand its behavior, consider these key physicochemical properties:
| Property | Value | Significance for Solubility | Source(s) |
| Molecular Weight | 212.68 g/mol | Affects molarity calculations for stock solutions. | [5][6] |
| Water Solubility | ~70.4 mg/L (at 20°C) | Very low; this is the primary challenge for in vitro work. | [5][7] |
| LogP (o/w) | 2.4 | Indicates moderate lipophilicity, favoring dissolution in organic solvents over water. | [3][8] |
| Predicted pKa | ~14.4 | As a very weak acid, pH adjustment within a biological range (pH 6-8) will not significantly ionize the molecule to enhance solubility. | [5][7] |
| Physical State | Colorless crystals / White powder | Must be fully dissolved from its solid state. | [3] |
Essentially, the molecule has a strong preference for non-polar environments over the polar environment of water, leading to the solubility challenges commonly encountered in the lab.
Q2: What is the recommended starting solvent for preparing a Chlortoluron stock solution?
A2: For most in vitro applications, Dimethyl Sulfoxide (DMSO) is the recommended initial solvent for preparing a high-concentration stock solution of Chlortoluron.
Causality: DMSO is a powerful, polar aprotic organic solvent capable of dissolving a wide range of hydrophobic compounds.[9] Chlortoluron is readily soluble in DMSO, with some suppliers indicating solubility up to 50 mg/mL (235 mM), which is more than sufficient for a concentrated stock.[10] This high solubility allows for the creation of a concentrated primary stock that can be serially diluted to the final working concentrations in your aqueous experimental medium.
Here is a comparison of Chlortoluron's solubility in various common laboratory solvents:
| Solvent | Solubility (g/L at 25°C) | Suitability for In Vitro Stocks | Source(s) |
| Dimethyl Sulfoxide (DMSO) | High (e.g., 50,000 mg/L or 50 mg/mL) | Excellent (Recommended) | [10] |
| Acetone | 54 | Good, but higher volatility and cell toxicity can be issues. | [3] |
| Dichloromethane | 51 | Not recommended for cell-based assays due to high toxicity. | [3] |
| Ethanol | 48 | Good, but may be less effective than DMSO for very high concentrations. | [3] |
| Isopropanol | 1.5% w/v (15 g/L) | Moderate, less effective than DMSO or Ethanol. | [3] |
| Water | ~0.07 g/L | Poor, unsuitable for stock solutions. | [3][7] |
While other solvents like ethanol can also be used, DMSO typically offers the highest solubilizing power, allowing for the smallest possible volume of organic solvent to be introduced into the final assay, thereby minimizing solvent-induced artifacts.[11]
Q3: I have my Chlortoluron and DMSO. What is the correct, step-by-step protocol for preparing a stable 100 mM stock solution?
A3: Preparing an accurate and stable stock solution is critical for reproducible results. This protocol ensures the compound is fully dissolved and the concentration is precise.
Objective: Prepare a 10 mL stock solution of 100 mM Chlortoluron in 100% DMSO.
Materials:
-
Chlortoluron (MW: 212.68 g/mol )
-
Anhydrous/spectroscopic grade DMSO
-
Calibrated analytical balance
-
15 mL conical tube or a 10 mL volumetric flask
-
Vortex mixer and/or sonicator
-
Sterile, light-blocking (amber) cryovials for aliquoting
Protocol:
-
Calculation:
-
First, calculate the mass of Chlortoluron needed.
-
Formula: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Calculation: Mass = 0.1 mol/L × 0.010 L × 212.68 g/mol = 0.21268 g (or 212.7 mg).
-
-
Weighing:
-
Accurately weigh out approximately 212.7 mg of Chlortoluron powder on an analytical balance.[12] It is more important to record the exact mass you weigh than to hit the target mass perfectly.
-
Expert Tip: If you weigh out 215.0 mg, for example, simply recalculate the final concentration. This is more accurate than trying to remove tiny amounts of powder.
-
-
Dissolution:
-
Transfer the weighed Chlortoluron to your 15 mL conical tube or 10 mL volumetric flask.
-
Add approximately 8 mL of DMSO.
-
Cap the tube/flask securely and vortex vigorously for 1-2 minutes.
-
Troubleshooting: If the solid does not dissolve completely, place the tube in a bath sonicator for 5-10 minutes.[10] Gentle warming to 37°C can also aid dissolution, but avoid high temperatures which could degrade the compound.[7]
-
-
Final Volume Adjustment:
-
Once the Chlortoluron is fully dissolved and the solution is clear, carefully add DMSO to reach the final volume of 10 mL.[13] If using a volumetric flask, add solvent until the bottom of the meniscus touches the calibration mark.
-
-
Homogenization & Aliquoting:
-
Labeling and Storage:
-
Clearly label each aliquot with the compound name, exact concentration, solvent (100% DMSO), and preparation date.
-
Store the aliquots at -20°C or -80°C for long-term stability.[14]
-
Q4: My Chlortoluron stock is clear in DMSO, but it precipitates immediately when I add it to my cell culture medium. What is happening and how do I fix it?
A4: This is a classic and common problem known as "crashing out." It occurs when a compound that is highly soluble in an organic solvent is suddenly introduced into an aqueous environment where it is poorly soluble.[15] The DMSO is diluted instantly, and the Chlortoluron is forced out of solution, forming a precipitate.
Here is a decision-making workflow to troubleshoot and solve this issue:
Step-by-Step Solutions:
-
Reduce Final Solvent Concentration: The final concentration of DMSO in your cell culture medium should ideally be ≤0.1% and almost never exceed 0.5% (v/v), as higher concentrations can be toxic to cells.[16][17][18] If your dilution scheme results in >0.5% DMSO, you must remake a lower concentration stock solution.
-
Optimize the Dilution Method (Critical Step): Never add a concentrated DMSO stock directly into a large volume of cold media. Instead, perform a serial or intermediate dilution.[15]
-
Protocol: Pre-warm your complete cell culture medium to 37°C.[15] Create an intermediate dilution by adding a small amount of your DMSO stock to a small volume of the warm medium. Then, add this intermediate dilution to your final culture volume. Always add the stock solution slowly, dropwise, while gently swirling or vortexing the medium to facilitate rapid dispersal.[15]
-
-
Decrease Final Drug Concentration: You may be exceeding the maximum aqueous solubility of Chlortoluron in your media, even with DMSO present. The only solution is to lower the final working concentration.
-
Check for Media Interactions: In rare cases, components in the media (especially in serum-free formulations) can interact with the compound. If precipitation persists, trying a different media formulation could be a last resort.
Q5: I've tried optimizing my dilution with DMSO, but I still see precipitation at my desired concentration. What advanced solubilization techniques can I use?
A5: If standard DMSO-based methods are insufficient, you may need to employ more advanced formulation strategies. These are less common for routine in vitro screening but can be effective.
-
Use of Co-solvents: This involves using a mixture of solvents. For example, preparing the stock in a combination of DMSO and ethanol or polyethylene glycol (PEG) can sometimes keep a compound in solution upon aqueous dilution more effectively than a single solvent.[19]
-
pH Adjustment (Limited Utility for Chlortoluron): For ionizable compounds, adjusting the pH of the buffer to a point well above (for acids) or below (for bases) the pKa can dramatically increase solubility.[19] However, with a predicted pKa of ~14.4, Chlortoluron is essentially a neutral molecule in any biologically relevant pH range (pH 4-9), so this method is unlikely to be effective.[5][20] Furthermore, Chlortoluron may undergo hydrolysis and degrade under highly acidic or alkaline conditions, especially at elevated temperatures.[7][21]
-
Use of Non-ionic Surfactants (Micellar Solubilization): Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in water.
-
Pluronic® F-68: This is a non-ionic block copolymer surfactant that is widely used in cell culture and is known for its low toxicity.[22] It can be used to create micellar formulations of poorly soluble drugs.[23][24]
-
Protocol Outline: Prepare a stock solution of Pluronic F-68 in water (e.g., 10-20%). Prepare a concentrated stock of Chlortoluron in a minimal amount of a volatile solvent like ethanol. Add the Chlortoluron solution to the Pluronic solution with vigorous stirring. The ethanol can then be removed by evaporation, leaving a micellar dispersion of Chlortoluron in the aqueous Pluronic solution. This dispersion can then be sterile-filtered and added to your culture medium.
-
Q6: How do I design my experiment to account for potential solvent toxicity or artifacts?
A6: This is a critical question for maintaining the scientific integrity of your results. The solvent is a variable that must be controlled.
-
Run a Vehicle Control: Every experiment must include a "vehicle control." This is a control group that is treated with the highest concentration of the solvent (e.g., 0.1% DMSO) used in the experiment, but without the dissolved compound.[17] This allows you to distinguish the effect of the compound from the effect of the solvent itself.
-
Determine Maximum Tolerated Solvent Concentration: Before starting a large experiment, it is wise to run a dose-response curve for the solvent with your specific cell line or assay.
-
Protocol: Set up your assay (e.g., a cell viability assay) and treat the cells with increasing concentrations of DMSO (e.g., 0.01%, 0.05%, 0.1%, 0.5%, 1.0%, 5.0%).[16]
-
Analysis: Determine the highest concentration of DMSO that does not cause a significant change in your measured endpoint (e.g., >95% cell viability). This should be your maximum allowable final solvent concentration. Most cell lines tolerate up to 0.5% DMSO, but sensitive or primary cells may show stress at concentrations as low as 0.1%.[18][25]
-
-
Keep Solvent Concentration Constant: Ensure that the final concentration of the solvent is the same across all experimental conditions, including all concentrations of your test compound. This is achieved by adding the appropriate amount of pure solvent to the wells receiving lower doses of the compound stock.
By implementing these controls, you can confidently attribute the observed biological effects to Chlortoluron and not to the solvent used to dissolve it.
References
-
Chlortoluron Physico-chemical Properties. (n.d.). LookChem. Retrieved January 14, 2026, from [Link]
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Chlortoluron. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]
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Chlortoluron | C10H13ClN2O | CID 27375. (n.d.). PubChem, National Institutes of Health. Retrieved January 14, 2026, from [Link]
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Chlortoluron - Physico-chemical Properties. (n.d.). ChemBK. Retrieved January 14, 2026, from [Link]
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Cell Culture FAQ: How does DMSO affect your cells? (n.d.). Eppendorf. Retrieved January 14, 2026, from [Link]
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chlorotoluron data sheet. (n.d.). Compendium of Pesticide Common Names. Retrieved January 14, 2026, from [Link]
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Chlortoluron (C10H13ClN2O) properties. (n.d.). Mol-Instincts. Retrieved January 14, 2026, from [Link]
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Chlorotoluron in Drinking-water. (n.d.). World Health Organization (WHO). Retrieved January 14, 2026, from [Link]
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Using live-cell imaging in cell counting — The cytotoxicity of DMSO. (n.d.). Keyence. Retrieved January 14, 2026, from [Link]
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Until what percentage does DMSO remain not toxic to cells? (2015). ResearchGate. Retrieved January 14, 2026, from [Link]
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Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024). Procell. Retrieved January 14, 2026, from [Link]
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Solubilization techniques used for poorly water-soluble drugs. (n.d.). PubMed Central, NIH. Retrieved January 14, 2026, from [Link]
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Chlortoluron (Ref: C 2242). (n.d.). AERU, University of Hertfordshire. Retrieved January 14, 2026, from [Link]
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DMSO usage in cell culture. (2023). LifeTein. Retrieved January 14, 2026, from [Link]
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Chlortoluron - the NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved January 14, 2026, from [Link]
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Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. (2022). MDPI. Retrieved January 14, 2026, from [Link]
-
Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. (2010). American Association of Pharmaceutical Scientists. Retrieved January 14, 2026, from [Link]
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Troubleshooting Cell Culture Media for Bioprocessing. (2014). BioProcess International. Retrieved January 14, 2026, from [Link]
-
A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (n.d.). PubMed Central, NIH. Retrieved January 14, 2026, from [Link]
-
Pluronic F68 Micelles as Carriers for an Anti-Inflammatory Drug: A Rheological and Scattering Investigation. (n.d.). ACS Publications. Retrieved January 14, 2026, from [Link]
-
Has anyone had problems with media contamination or precipitants falling out of media? (2016). ResearchGate. Retrieved January 14, 2026, from [Link]
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Pluronic F68 Micelles as Carriers for an Anti-Inflammatory Drug: A Rheological and Scattering Investigation. (n.d.). PubMed Central, NIH. Retrieved January 14, 2026, from [Link]
-
Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs. (2018). MedCrave online. Retrieved January 14, 2026, from [Link]
-
Pluronic F-68 and F-127 Based Nanomedicines for Advancing Combination Cancer Therapy. (2023). PubMed Central, NIH. Retrieved January 14, 2026, from [Link]
-
Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. (2017). PubMed Central, NIH. Retrieved January 14, 2026, from [Link]
-
The Influence of Pluronic F68 and F127 Nanocarrier on Physicochemical Properties, In vitro Release, and Antiproliferative Activity of Thymoquinone Drug. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]
-
Pluronics® F68 and D-α-tocopheryl polyethylene glycol succinate 1000 tailored self-assembled mixed micelles to improve oral bioavailability of oleanolic acid: in vitro and in vivo characterization. (2025). PubMed. Retrieved January 14, 2026, from [Link]
-
How to Make Accurate Stock Solutions. (2025). Bitesize Bio. Retrieved January 14, 2026, from [Link]
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PREPARING SOLUTIONS AND MAKING DILUTIONS. (n.d.). CSHL DNA Learning Center. Retrieved January 14, 2026, from [Link]
-
2.5: Preparing Solutions. (2025). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]
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The Effect of Water pH on Pesticide Effectiveness. (n.d.). Atticus LLC. Retrieved January 14, 2026, from [Link]
-
Increasing the Biological Activity of Weak Acid Herbicides by Increasing and Decreasing the pH of the Spray Mixture. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Effect of Water pH on the Chemical Stability of Pesticides. (n.d.). DigitalCommons@USU. Retrieved January 14, 2026, from [Link]
-
Effects of pH on Pesticides and Growth Regulators. (n.d.). UMass Amherst Greenhouse & Floriculture Program. Retrieved January 14, 2026, from [Link]
-
Effect of water pH on the stability of pesticides. (2008). Michigan State University Extension. Retrieved January 14, 2026, from [Link]
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Troubleshooting peak tailing in the HPLC analysis of 1-(3-Chloro-4-methylphenyl)-3-methylurea
Welcome to the technical support guide for the HPLC analysis of 1-(3-Chloro-4-methylphenyl)-3-methylurea. This document is designed for researchers, scientists, and drug development professionals to diagnose and resolve the common issue of peak tailing, ensuring accurate and reproducible chromatographic results.
Introduction: The Challenge of Peak Tailing
In high-performance liquid chromatography (HPLC), an ideal peak presents a symmetrical, Gaussian shape. Peak tailing, an asymmetry where the latter half of the peak is broader than the front, is a frequent deviation that can significantly compromise analytical data quality.[1] This issue leads to reduced resolution between adjacent peaks, complicates peak integration, and ultimately undermines the accuracy and reliability of quantification.[2]
Substituted phenylurea compounds like this compound possess structural characteristics—specifically the urea moiety—that can make them susceptible to secondary interactions within the chromatographic system, often manifesting as peak tailing. This guide provides a systematic, cause-and-effect approach to troubleshooting this problem.
Systematic Troubleshooting Workflow
Before diving into specific issues, it's crucial to follow a logical diagnostic sequence. This workflow starts with the most common and easily solvable problems before moving to more complex instrumental or chemical factors.
Caption: A step-by-step workflow for troubleshooting peak tailing.
Frequently Asked Questions (FAQs)
Q1: What exactly is peak tailing and how is it measured?
Peak tailing refers to a chromatographic peak that is asymmetrical, with a trailing edge that is more drawn out than its leading edge.[1] It is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A perfectly symmetrical Gaussian peak has a value of 1.0. Regulatory guidelines often accept values up to 1.5, but a value greater than 1.2 is generally considered indicative of a potential issue that needs addressing.[3]
Q2: What are the primary chemical reasons this compound might exhibit peak tailing?
The most common cause of peak tailing is the presence of more than one retention mechanism during the separation.[1] For a compound like this compound, which contains a polar and potentially basic urea group, the primary causes are chemical interactions with the stationary phase.
-
Secondary Silanol Interactions: This is the most frequent cause. Silica-based reversed-phase columns (like C18) have residual, unbonded silanol groups (Si-OH) on their surface.[4] At mobile phase pH levels above approximately 3, these silanol groups can become ionized (Si-O⁻) and act as strong interaction sites for basic or polar analytes.[3][5] The urea moiety in your compound can interact with these sites via hydrogen bonding or ion-exchange, creating a secondary, stronger retention mechanism that delays a fraction of the analyte molecules, causing the peak to "tail".[6]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is too close to the analyte's pKa, the compound can exist as a mixture of ionized and non-ionized forms, which have different retention characteristics, leading to peak distortion.[7][8] For basic compounds, operating at a low pH (e.g., pH 2.5-3.5) ensures the analyte is fully protonated (a single species) and, more importantly, suppresses the ionization of the problematic silanol groups.[3][6]
-
Metal Contamination: Trace metal impurities (like iron or aluminum) within the silica matrix of the column packing can act as chelation sites for certain analytes, causing peak tailing.[1][6] While less common, this can be an issue for compounds with chelating functional groups.
Caption: Interaction between the analyte and an ionized silanol group.
Q3: My peak is tailing. How do I fix it? A step-by-step guide.
Follow these protocols in a logical order. Always change only one parameter at a time to definitively identify the source of the problem.
Protocol 1: Diagnose and Eliminate Column Overload
Column overload can cause both fronting and tailing.[9][10] It's the easiest problem to diagnose.
-
Objective: To determine if the amount of sample injected is saturating the stationary phase.
-
Methodology:
-
Prepare your sample at its current concentration.
-
Inject the sample and record the chromatogram and asymmetry factor.
-
Prepare a 10-fold dilution of your sample using the same diluent.
-
Inject the diluted sample.
-
Analysis: Compare the two chromatograms. If the peak shape in the diluted sample is significantly more symmetrical and its retention time increases slightly, you have identified mass overload.[2]
-
-
Solution: Reduce the concentration of your sample or decrease the injection volume.[11]
Protocol 2: Optimize Mobile Phase pH and Buffer Strength
This is the most effective way to combat secondary silanol interactions.
-
Objective: To suppress silanol ionization and ensure the analyte is in a single, stable ionic state.
-
Methodology:
-
Select a Low pH: Prepare a mobile phase buffered to a pH between 2.5 and 3.5. A common choice is 0.1% formic acid or a 25-50 mM phosphate buffer.[6][12]
-
Equilibrate Thoroughly: Flush the column with at least 20 column volumes of the new mobile phase to ensure the pH on the stationary phase surface is fully stabilized.
-
Inject and Analyze: Inject your sample and evaluate the peak shape. You should observe a significant improvement in symmetry.
-
-
Key Considerations:
| Mobile Phase pH | Silanol State (Si-OH) | Expected Peak Shape for Basic Analytes | Rationale |
| pH < 3.0 | Fully Protonated (Neutral) | Symmetrical | Suppresses silanol ionization, minimizing secondary interactions.[3] |
| pH 3.0 - 7.0 | Partially to Fully Ionized (Si-O⁻) | Tailing | Strong ionic interaction between analyte and stationary phase.[5] |
| pH > 8.0 | Fully Ionized (Si-O⁻) | Highly Variable / Tailing | Strong interactions; potential for silica dissolution, damaging the column. |
Protocol 3: Use a Modern, High-Purity Column
If pH optimization does not fully resolve the issue, the column itself may be the problem.
-
Objective: To use a stationary phase with minimal active silanol sites.
-
Methodology:
-
Verify Column Type: Ensure you are using a modern, high-purity, "Type B" silica column. These columns have lower trace metal content and are typically "end-capped," a process that chemically derivatizes most of the residual silanols to make them inert.[1][9]
-
Replace if Necessary: If you are using an older column or if the column has been used extensively with aggressive mobile phases, it may be degraded. Replace it with a new, high-quality end-capped C18 or a column with an alternative chemistry (e.g., a polar-embedded phase).
-
Protocol 4: Minimize Extra-Column Volume
Extra-column volume refers to all the volume in the HPLC system outside of the column itself (injector, tubing, detector cell).[14] This volume contributes to peak broadening and can exacerbate tailing, especially for early-eluting peaks.[15]
-
Objective: To reduce the path length and volume the sample travels outside the column.
-
Methodology:
-
Tubing: Use the shortest possible lengths of connecting tubing with a narrow internal diameter (e.g., 0.125 mm or 0.005 inches).[5]
-
Fittings: Ensure all fittings are seated correctly and are of the proper type for your system to avoid creating small voids or dead volumes at the connection points.[16] A poorly made connection is a common source of peak distortion.
-
Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase or a solvent that is weaker (more polar in reversed-phase) than the mobile phase.[11] Injecting in a very strong, non-polar solvent can cause peak distortion.
-
References
-
15 - Vertex AI Search
-
- Labcompare.com
-
- Phenomenex
-
- Phenomenex
-
- Waters Knowledge Base
-
- Hawach
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- Element Lab Solutions
-
- LCGC International
-
- Chromatography Online
-
- HALO Columns
-
- SCION Instruments
-
- Benchchem
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- YouTube
-
- Sigma-Aldrich
-
- LCGC Blog
-
- Pharma Growth Hub
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- Element Lab Solutions
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- Chrom Tech, Inc.
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- Benchchem
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- Industry News
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- Agilent
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- ACD/Labs
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- NIH National Library of Medicine
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- Phenomenex
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- NIH National Library of Medicine
-
- ACS Publications
-
- PubChem
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- NIH National Library of Medicine
-
- IJPPR
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- 7. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
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- 12. agilent.com [agilent.com]
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- 16. support.waters.com [support.waters.com]
Technical Support Center: Optimizing Chlorotoluron Extraction from Soil & Water
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Chlorotoluron analysis. This guide is designed for researchers, analytical scientists, and professionals in drug development and environmental monitoring. It provides in-depth, field-tested insights into overcoming common challenges in the extraction of Chlorotoluron from complex soil and water matrices. Our approach is rooted in explaining the causality behind experimental choices to empower you to develop robust, reproducible, and accurate analytical methods.
Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge
This section addresses fundamental questions regarding Chlorotoluron properties and general analytical strategies. Understanding these core concepts is the first step toward effective method development and troubleshooting.
Q1: What are the critical physicochemical properties of Chlorotoluron that influence its extraction?
Answer: The extraction strategy for any analyte is fundamentally dictated by its chemical and physical properties. For Chlorotoluron, a substituted urea herbicide, the key is to manipulate conditions to favor its partitioning from a complex aqueous or solid matrix into a cleaner organic solvent phase. Its behavior is governed by its moderate hydrophobicity and low water solubility.
Understanding these properties is essential for selecting the appropriate extraction solvents and optimizing parameters like pH and temperature.[1][2][3] For instance, its LogP value of 2.4 suggests a good affinity for moderately polar to non-polar organic solvents.[3]
Table 1: Key Physicochemical Properties of Chlorotoluron
| Property | Value | Implication for Extraction |
|---|---|---|
| Molecular Formula | C₁₀H₁₃ClN₂O[2][4] | Basic information for mass spectrometry. |
| Molecular Weight | 212.68 g/mol [2][3][4] | Used in calculating concentrations. |
| Water Solubility | 70-74 mg/L (at 20-25 °C)[1][2][3][4] | Moderately low solubility facilitates partitioning into organic solvents. |
| LogP (Octanol-Water) | 2.29 - 2.4[1][3] | Indicates moderate hydrophobicity; it will preferentially partition into organic solvents over water. |
| Vapor Pressure | 1.7 x 10⁻⁶ Pa (at 20 °C)[1] | Low volatility means losses during solvent evaporation are minimal under controlled conditions. |
| pKa | ~14.43 (Predicted)[2][4] | As a urea derivative, it is effectively a neutral molecule in typical environmental pH ranges (4-9). |
| Chemical Stability | Stable at room temperature, but degrades under high temperatures in acidic or alkaline conditions.[2][5] | Avoid harsh pH and high temperatures during extraction to prevent analyte degradation. |
Q2: What is the "matrix effect" and why is it a significant challenge in Chlorotoluron analysis?
Answer: The matrix effect is one of the most significant challenges in quantitative analysis using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7] It is defined as the alteration (suppression or enhancement) of the analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[6][8]
In soil and water samples, these interfering components can include humic acids, fulvic acids, inorganic salts, and other organic matter.[9] When these substances enter the mass spectrometer source along with Chlorotoluron, they can compete for ionization, leading to a suppressed signal, or in some cases, enhance the signal. This directly impacts the accuracy, precision, and sensitivity of the quantification.[7][10] For example, soil with high organic matter content is known to cause significant signal suppression.[9] Mitigating these effects through effective sample cleanup is crucial for reliable results.[11]
Part 2: Troubleshooting Guide for Soil Samples
Extracting analytes from soil is particularly challenging due to the matrix's complexity and heterogeneity.[12] This section provides solutions to common problems encountered during the extraction of Chlorotoluron from soil.
Q3: My Chlorotoluron recovery from soil is consistently low. What are the likely causes and how can I improve it?
Answer: Low recovery is a common issue stemming from several factors related to the extraction technique and the soil's characteristics.
-
Cause 1: Inefficient Solvent Extraction. The choice of extraction solvent is paramount. The solvent must effectively penetrate the soil particles and solubilize the Chlorotoluron.
-
Solution: Acetonitrile is a widely used and effective solvent for extracting a broad range of pesticides, including Chlorotoluron, due to its ability to extract polar and moderately non-polar compounds and precipitate many matrix components.[9][13] For more exhaustive extraction, consider mixtures like acetone/hexane or dichloromethane. The optimal choice depends on the specific soil type and the subsequent cleanup and analytical method.
-
-
Cause 2: Strong Analyte-Soil Binding. Chlorotoluron can bind strongly to soil components, especially organic matter and clay particles. The half-life in soil is approximately 30-40 days, indicating a degree of persistence and binding.[1][5]
-
Solution 1 (Mechanical Energy): Employ high-energy extraction techniques. Ultrasound-Assisted Extraction (UAE) uses acoustic cavitation to disrupt cell walls and enhance solvent penetration into the soil matrix, improving extraction efficiency and reducing time.[14][15][16][17]
-
Solution 2 (Sample Hydration): For dry soils, pre-wetting the sample with a small amount of purified water can help swell the soil matrix and disrupt analyte-soil interactions, making the Chlorotoluron more accessible to the extraction solvent.
-
-
Cause 3: Insufficient Extraction Time or Temperature. The extraction may not be reaching equilibrium.
-
Solution: Optimize the extraction time and temperature. For UAE, typical times range from 5 to 30 minutes.[18] While slight warming can improve efficiency, avoid excessive heat which could degrade the analyte.[2] Perform an optimization experiment (e.g., testing 5, 15, and 30 minutes) to find the point of maximum recovery.
-
Q4: I'm observing significant ion suppression in my LC-MS/MS analysis of soil extracts. How can I mitigate this?
Answer: This is a classic matrix effect problem. The goal is to remove the interfering co-extractives before they reach the mass spectrometer.
-
Solution 1: Implement a Cleanup Step. Raw extracts from soil are often too "dirty" for direct injection. A cleanup step is essential. The most common and effective method is Dispersive Solid-Phase Extraction (dSPE) , a key component of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology.[12]
-
dSPE Sorbents for Soil:
-
PSA (Primary Secondary Amine): Removes organic acids, fatty acids, and some sugars.
-
C18 (Octadecylsilane): Removes non-polar interferences like lipids.
-
GCB (Graphitized Carbon Black): Removes pigments and sterols. Use with caution as it can retain planar molecules like Chlorotoluron if used in excess.
-
-
Expert Tip: Start with a combination of PSA and C18. Add a small amount of GCB only if you have significant pigment interference (e.g., in soils with high plant matter).
-
-
Solution 2: Matrix-Matched Calibration. If cleanup alone is insufficient, a matrix-matched calibration curve should be used. This involves preparing your calibration standards in a blank soil extract that has been through the entire extraction and cleanup process. This ensures that the standards experience the same degree of signal suppression or enhancement as the samples, leading to more accurate quantification.[11][19]
-
Solution 3: Dilution. A simple yet effective strategy is to dilute the final extract. This reduces the concentration of matrix components, thereby lessening their impact on ionization. The trade-off is a potential decrease in sensitivity, so this is most effective when the analyte concentration is well above the limit of quantification (LOQ).
Experimental Workflow: Ultrasound-Assisted Extraction (UAE) with dSPE Cleanup for Soil
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; s1 [label="1. Homogenize 10g Soil Sample"]; s2 [label="2. Spike with Internal Standard"]; s3 [label="3. Add 10 mL Acetonitrile"]; s4 [label="4. Vortex Vigorously (1 min)"]; s5 [label="5. Sonicate in Ultrasonic Bath\n(15 min, 35°C)"]; s6 [label="6. Add QuEChERS Salts\n(e.g., MgSO₄, NaCl)"]; s7 [label="7. Centrifuge (5 min, 4000 rpm)"]; s8 [label="8. Collect Supernatant (Acetonitrile Layer)"];
node [fillcolor="#E8F0FE", fontcolor="#202124"]; c1 [label="9. Transfer Aliquot to dSPE Tube\n(containing PSA, C18, MgSO₄)"]; c2 [label="10. Vortex and Centrifuge"]; c3 [label="11. Filter Supernatant (0.22 µm)"]; c4 [label="12. Analyze via LC-MS/MS"];
// Edges s1 -> s2; s2 -> s3; s3 -> s4; s4 -> s5; s5 -> s6; s6 -> s7; s7 -> s8 [label="Extraction Phase"]; s8 -> c1 [label="Cleanup Phase"]; c1 -> c2; c2 -> c3; c3 -> c4; } DOT Caption: Workflow for UAE of Chlorotoluron from Soil.
Part 3: Troubleshooting Guide for Water Samples
Extracting Chlorotoluron from water involves isolating it from a large volume and concentrating it into a small volume of organic solvent. Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are the most common techniques.[20]
Q5: I'm getting low and inconsistent recoveries with my Solid-Phase Extraction (SPE) method. How can I troubleshoot this?
Answer: SPE is a multi-step process, and failure at any stage can lead to poor recovery. A systematic approach is key.[21][22]
-
Cause 1: Incorrect Sorbent Choice. The sorbent must have a high affinity for Chlorotoluron.
-
Solution: For a moderately non-polar analyte like Chlorotoluron (LogP ~2.4), a reverse-phase sorbent is ideal.
-
C18 (Octadecyl): The standard choice for non-polar to moderately polar compounds from aqueous matrices.
-
HLB (Hydrophilic-Lipophilic Balanced): A polymeric sorbent that offers excellent retention for a wide range of compounds and is less prone to dewetting than silica-based sorbents. It is often a superior choice for multi-residue methods.[21][22]
-
-
-
Cause 2: Incomplete Sorbent Conditioning/Equilibration. Failure to properly wet the sorbent prevents effective interaction with the analyte.
-
Solution: Always follow the two-step conditioning process:
-
Activate: Flush with a water-miscible organic solvent (e.g., methanol, acetonitrile) to wet the functional groups.
-
Equilibrate: Flush with reagent water or a buffer matching the sample's pH. Crucially, do not let the sorbent go dry before loading the sample.
-
-
-
Cause 3: Analyte Breakthrough during Loading. This happens if the sample is loaded too quickly or if the sorbent capacity is exceeded.
-
Cause 4: Analyte Loss during Washing. The wash step is designed to remove interferences, but an overly strong solvent can strip the analyte from the sorbent.
-
Solution: Use a wash solvent that is weak enough to leave the analyte on the sorbent but strong enough to remove interferences. Start with 100% water, then try a weak organic mixture (e.g., 5-10% methanol in water).
-
-
Cause 5: Incomplete Elution. The elution solvent is too weak to completely desorb the analyte.
-
Solution: Use a solvent strong enough to fully elute Chlorotoluron. Acetonitrile, methanol, or ethyl acetate are common choices.[21] Eluting with two small aliquots of solvent is often more effective than one large aliquot.
-
Experimental Workflow: Solid-Phase Extraction (SPE) for Water
// Node styles node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; s1 [label="1. Condition SPE Cartridge\n(e.g., Methanol then Water)"]; s2 [label="2. Load Water Sample\n(100-500 mL, pH 6-7)"]; s3 [label="3. Wash Cartridge\n(e.g., 5% MeOH in Water)"]; s4 [label="4. Dry Cartridge\n(Vacuum or Nitrogen)"]; s5 [label="5. Elute Chlorotoluron\n(e.g., Acetonitrile or Ethyl Acetate)"];
node [fillcolor="#FBBC05", fontcolor="#202124"]; p1 [label="6. Evaporate Eluate to Near Dryness"]; p2 [label="7. Reconstitute in Mobile Phase"]; p3 [label="8. Analyze via LC-MS/MS or GC-MS"];
// Edges s1 -> s2 [label="Do not let sorbent dry"]; s2 -> s3 [label="Remove interferences"]; s3 -> s4; s4 -> s5 [label="Collect eluate"]; s5 -> p1 [label="Post-Extraction"]; p1 -> p2; p2 -> p3; } DOT Caption: General workflow for SPE of Chlorotoluron from water.
Q6: My Liquid-Liquid Extraction (LLE) is inefficient and I'm struggling with emulsions.
Answer: LLE is a classic technique, but it requires careful optimization to be effective, especially with complex water matrices.
-
Solution 1: Optimize Solvent Choice & Ratio. The extracting solvent should be immiscible with water and have a high affinity for Chlorotoluron. Dichloromethane (DCM) is a common choice. To improve recovery, increase the solvent-to-sample ratio (e.g., use 3 x 30 mL of DCM for a 500 mL water sample instead of 1 x 90 mL) and shake vigorously but methodically to maximize surface area contact.[23]
-
Solution 2: Use the "Salting Out" Effect. Adding a neutral salt like sodium chloride (NaCl) or sodium sulfate (Na₂SO₄) to the aqueous sample increases its ionic strength.[23][24][25] This decreases the solubility of organic compounds like Chlorotoluron in the aqueous phase and drives them into the organic solvent, improving recovery. It also helps to break emulsions by reducing the miscibility of the two phases.
-
Solution 3: Breaking Emulsions. Emulsions are stable colloidal suspensions of one liquid in another and are a common frustration in LLE.
-
Mechanical Methods: Gently swirl the separatory funnel or use a glass rod to stir at the emulsion interface.
-
Centrifugation: Transferring the mixture to centrifuge tubes and spinning can effectively break the emulsion layer.
-
Adding Brine: Adding a saturated NaCl solution can help disrupt the emulsion.
-
Q7: I'm interested in newer microextraction techniques like DLLME. What are the critical parameters to optimize?
Answer: Dispersive Liquid-Liquid Microextraction (DLLME) is a powerful, rapid, and solvent-sparing technique but requires precise control.[26][27][28]
-
Key Parameters for Optimization:
-
Extraction Solvent: Must be denser than water (e.g., carbon tetrachloride, chloroform) and have a high affinity for Chlorotoluron.[29]
-
Disperser Solvent: Must be miscible in both the extraction solvent and the aqueous sample (e.g., acetonitrile, acetone, methanol). It facilitates the formation of a cloudy micro-droplet solution, maximizing the extraction surface area.[27][29]
-
Solvent Volumes: The ratio and absolute volumes of the extraction and disperser solvents are critical. Too little extraction solvent leads to poor recovery; too much disperser solvent can increase the analyte's solubility in the aqueous phase.
-
Sample pH and Ionic Strength: As with LLE, adjusting pH (if needed for interferences) and adding salt can significantly improve extraction efficiency.[19]
-
Centrifugation Time and Speed: This step is crucial for collecting the small volume of extraction solvent. Typical conditions are 5 minutes at 4000 rpm or higher.[29]
-
Part 4: Method Validation
Q8: After optimizing my extraction, what parameters must I evaluate to ensure my method is valid and reliable?
Answer: Method validation is a mandatory process to demonstrate that your analytical method is fit for its intended purpose.[13][30][31][32] For pesticide residue analysis, key validation parameters include:
-
Linearity & Range: Establish a calibration curve and demonstrate a linear relationship between concentration and response (R² > 0.99).[13]
-
Accuracy (Recovery): Determined by analyzing spiked blank matrix samples at multiple concentration levels (e.g., low, medium, high). For pesticide analysis, mean recoveries are typically expected to be within 70-120%.[12][30]
-
Precision (Reproducibility): Measures the closeness of agreement between repeated measurements. It is expressed as the relative standard deviation (RSD), which should generally be ≤ 20%.[12][30]
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The LOD is the lowest concentration that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision.[13]
-
Specificity: The ability of the method to measure the analyte of interest without interference from matrix components.
References
- Validation of Analytical Method for Determination of 203 Pesticide Residues in Soil by GC-MSMS. (n.d.). AENSI Publisher.
- Chlorotoluron in Drinking-water. (n.d.).
-
Cas 15545-48-9, Chlorotoluron. (n.d.). LookChem. [Link]
-
Chlortoluron | C10H13ClN2O. (n.d.). PubChem - NIH. [Link]
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Multiresidue Analysis Method for the Determination of 477 Pesticides in Soil Based on Thorough Method Validation. (2022). Journal of Agricultural and Food Chemistry - ACS Publications. [Link]
-
Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables. (2020). ResearchGate. [Link]
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Chlortoluron. (n.d.). ChemBK. [Link]
-
Method Validation for Pesticide Residue Analysis in Water, Food, Soil & Air Using Gas Chromatography. (n.d.). SWA Environmental Consultants & Engineers. [Link]
-
Dispersive liquid-liquid microextraction for the determination of herbicides of urea derivatives family in natural waters by HPLC. (2011). ResearchGate. [Link]
-
METHOD VALIDATION AND QUALITY CONTROL PROCEDURES FOR PESTICIDE RESIDUES ANALYSIS IN FOOD AND FEED. (2021). European Commission. [Link]
-
Optimization and validation of multiresidual extraction methods for pharmaceuticals in Soil, Lettuce, and Earthworms. (2024). PubMed Central - NIH. [Link]
-
Optimization and Validation of the Miniaturized Solid-Liquid Extraction with Low-Temperature Partition by High-Performance Liquid Chromatography for Fluopyram Determination in Different Brazilian Soils. (2022). Semantic Scholar. [Link]
-
Optimization and validation of the salting-out assisted liquid-liquid extraction method and analysis by gas chromatography to determine pesticides in water. (2018). Eclética Química. [Link]
-
Liquid chromatography/electrospray ionisation sequential mass spectrometric identification of the main chlortoluron by-products during water disinfection using chlorine. (2000). ResearchGate. [Link]
-
Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry. (2006). PubMed. [Link]
-
(PDF) Optimization and validation of multiresidual extraction methods for pharmaceuticals in Soil, Lettuce, and Earthworms. (2024). ResearchGate. [Link]
-
Analytical Methods. (n.d.). Japan International Cooperation Agency. [Link]
-
(PDF) Optimization and validation of the salting-out assisted liquid-liquid extraction method and analysis by gas chromatography to determine pesticides in water. (2018). ResearchGate. [Link]
-
ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]
-
Ionic Liquid-Dispersive Micro-Extraction and Detection by High Performance Liquid Chromatography–Mass Spectrometry for Antifouling Biocides in Water. (2023). MDPI. [Link]
-
Dispersive liquid-liquid microextraction: trends in the analysis of biological samples. (2015). PubMed. [Link]
-
The Influence of Matrix Effects on Trace Analysis of Pharmaceutical Residues in Aqueous Environmental Samples. (2015). ResearchGate. [Link]
-
Optimizing Plant Extraction Techniques for Enhanced Yield of Bioactive Compounds. (2024). Journal of Chemical and Pharmaceutical Research. [Link]
-
Ionic Liquid Based Dispersive Liquid-Liquid Microextraction for the Extraction of Pesticides From Bananas. (2009). PubMed. [Link]
-
Optimization of dispersive liquid–liquid microextraction procedure for detecting chlorpyrifos in human urine samples. (2020). PubMed Central - NIH. [Link]
-
Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. (2023). PubMed Central - NIH. [Link]
-
Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. (2021). LCGC International. [Link]
-
Matrix effects in (ultra)trace analysis of pesticide residues in food and biotic matrices. (2003). vscht.cz. [Link]
-
An experimental design approach to the optimisation of pesticides extraction from water. (2009). ResearchGate. [Link]
-
Ultrasound Assisted Hybrid Technologies for Extraction of Bioactive Compounds. (2024). Journal of Scientific Research and Reports. [Link]
-
Optimizing Plant Extraction Techniques for Enhanced Yield of Bioactive Compounds. (2024). JOCPR. [Link]
-
Overview and Toxicity Assessment of Ultrasound-Assisted Extraction of Natural Ingredients from Plants. (2024). MDPI. [Link]
-
An experimental design approach to the optimisation of pesticide extraction from water. (2009). HAL Open Science. [Link]
-
Ultrasound assisted extraction and decomposition of Cl-containing herbicide involved in model soil. (2009). ResearchGate. [Link]
-
How to overcome matrix effects in the determination of pesticides in fruit by HPLC-ESI-MS-MS. (2004). ResearchGate. [Link]
-
Method 1699: Pesticides in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. (2007). EPA. [Link]
-
Ultrasound assisted extraction of phytochemicals from Piper betel L. (2021). PubMed. [Link]
-
Supercritical fluid extraction and solid-phase extraction of AC 263, 222 and imazethapyr from three Texas soils. (1995). PubMed. [Link]
-
Challenges and strategies of matrix effects using chromatography-mass spectrometry: An overview from research versus regulatory. (2022). Digital CSIC. [Link]
-
Analysis of Pharmaceuticals in Water by Automated Solid Phase Extraction. (n.d.). Biotage. [Link]
-
Ultrasound-Assisted Extraction of Phenolic Compounds from Psidium cattleianum Leaves: Optimization Using the Response Surface Methodology. (2022). MDPI. [Link]
-
(PDF) Validation of a Method using Solid Phase Extraction and Liquid Chromatography for the Determination of Pesticide Residues in Groundwaters. (2015). ResearchGate. [Link]
Sources
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Identifying and minimizing analytical interference in 1-(3-Chloro-4-methylphenyl)-3-methylurea quantification
Here is the technical support center with troubleshooting guides and FAQs.
Welcome to the technical support guide for the quantitative analysis of 1-(3-Chloro-4-methylphenyl)-3-methylurea. This compound, a key metabolite of the herbicide Chlorotoluron, is of significant interest in environmental monitoring, food safety, and toxicological studies.[1] Its accurate quantification is often challenging due to its presence at trace levels in complex matrices.
This guide is designed for researchers, analytical chemists, and drug development professionals. It provides in-depth, field-proven insights to help you identify, troubleshoot, and minimize analytical interferences, ensuring the accuracy and reliability of your results.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification important?
This compound (CAS No. 22175-22-0) is a primary transformation product of Chlorotoluron, a widely used phenylurea herbicide.[1][2][3] Monitoring this compound is critical for several reasons:
-
Environmental Fate Studies: Its presence and concentration in soil and water provide data on the degradation rate and environmental persistence of the parent herbicide.[4][5]
-
Food Safety: Regulatory bodies set maximum residue levels (MRLs) for parent pesticides and their significant metabolites in food products.[6][7][8]
-
Toxicology: Understanding the metabolic pathway of pesticides is essential for assessing overall toxicological risk.
Q2: What are the primary analytical techniques for quantifying this compound?
High-Performance Liquid Chromatography (HPLC) is the method of choice due to the thermal instability of many phenylurea herbicides, which makes Gas Chromatography (GC) challenging without a derivatization step.[9][10]
-
HPLC with UV/Diode Array Detection (HPLC-UV/DAD): A robust and common technique. It is suitable for relatively clean samples but can be susceptible to chromatographic interferences from matrix components that absorb at the same wavelength.[11][12]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for trace-level quantification in complex matrices like soil, food extracts, or biological fluids.[13][14] Its superior selectivity and sensitivity allow for confident identification and quantification even in the presence of significant background interference.[15]
Q3: What is "analytical interference" and why is it a major concern?
Analytical interference refers to any effect that alters the analytical signal of the target analyte, caused by other components in the sample or the system itself.[15][16] It is a primary cause of inaccurate and unreliable quantitative results. The two most critical forms of interference in LC-MS analysis of this compound are matrix effects and isobaric interferences.
Q4: What is the difference between matrix effects and isobaric interference?
-
Matrix Effect: This is the most common challenge in Electrospray Ionization (ESI) LC-MS. It occurs when co-eluting molecules from the sample matrix (e.g., salts, lipids, proteins) alter the ionization efficiency of the target analyte in the MS source.[17][18] This can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise quantitative accuracy.[15][16][19]
-
Isobaric Interference: This occurs when a different compound has the same nominal mass-to-charge ratio (m/z) as your analyte.[20][21] While a mass spectrometer can't distinguish them based on mass alone, these interferences can sometimes be resolved by chromatography or by using high-resolution mass spectrometry (HRMS) to differentiate them by their exact mass.[22][23]
Section 2: Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during method development and routine analysis. The underlying principle for troubleshooting is to isolate variables systematically—from sample preparation to data acquisition.
Problem 1: Poor Peak Shape or Shifting Retention Time
A distorted, broad, or shifting peak is a clear indicator of analytical problems.
-
Possible Cause A: Matrix Effects.
-
Why it happens: High concentrations of co-eluting matrix components can interact with the analyte and the stationary phase of the LC column, altering the analyte's retention behavior. In some cases, a single compound can even appear as two distinct peaks due to matrix interactions.[17]
-
How to fix it:
-
Improve Sample Cleanup: Implement or optimize a Solid-Phase Extraction (SPE) or QuEChERS protocol to remove interfering matrix components before injection.[24]
-
Dilute the Sample: A simple dilution can often reduce the concentration of interfering compounds below the level where they impact chromatography.[18]
-
Optimize Chromatography: Adjust the gradient slope to better separate the analyte from the bulk of the matrix components.
-
-
-
Possible Cause B: Mobile Phase Issues.
-
Why it happens: Incorrect pH, buffer exhaustion, or improper solvent mixing can significantly affect the retention and peak shape of ionizable compounds like phenylureas.
-
How to fix it:
-
Prepare Fresh Mobile Phase Daily: Buffers can lose their effectiveness over time.
-
Verify pH: Ensure the mobile phase pH is at least 2 units away from the analyte's pKa to maintain a consistent ionization state.
-
Ensure Proper Mixing/Degassing: Use an online degasser and ensure solvents are miscible and well-mixed.
-
-
Problem 2: Low Signal Intensity / Poor Sensitivity
This is one of the most frequent and frustrating issues in trace analysis.
-
Possible Cause: Ion Suppression.
-
Why it happens: This is the most likely culprit in ESI-MS. Co-eluting matrix components compete with the analyte for ionization, reducing the number of analyte ions that reach the detector.[16][19][25] Non-volatile salts and detergents are particularly problematic.[19][26]
-
How to fix it:
-
Evaluate Chromatographic Separation: Ensure the analyte does not elute in a region of heavy matrix interference. A post-column infusion experiment (see Protocol 2) is the definitive way to diagnose this.
-
Improve Sample Preparation: As with chromatographic issues, a more effective sample cleanup is the best solution to remove the source of the suppression.[25]
-
Switch Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to matrix effects than ESI for moderately polar compounds and can be a viable alternative.[25]
-
Use an Internal Standard: A stable isotope-labeled (SIL) internal standard is the gold standard for compensating for matrix effects, as it will be suppressed to the same degree as the analyte.[16]
-
-
Problem 3: Inconsistent or Non-Reproducible Results
Poor precision and accuracy undermine the validity of any quantitative method.
-
Possible Cause: Matrix Variability & Inconsistent Sample Prep.
-
Why it happens: The composition of a matrix can vary significantly from sample to sample, leading to different degrees of ion suppression or enhancement for each. Inconsistent manual sample preparation steps can also introduce significant variability.
-
How to fix it:
-
Use Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed. This ensures that the standards and samples experience similar matrix effects.[24]
-
Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for variations in both matrix effects and sample preparation recovery. The SIL-IS is added at the beginning of the sample preparation process and co-elutes with the analyte, providing a reliable reference.[16]
-
Automate Sample Preparation: If possible, use automated systems for liquid handling or SPE to minimize human error and improve consistency.
-
-
Problem 4: Suspected Isobaric Interference
An isobaric interference can lead to a false positive or an overestimation of the analyte concentration.
-
Possible Cause: Co-eluting Isobaric Compounds.
-
Why it happens: Another compound in the sample has the same nominal mass as this compound. Even if chromatographically separated, it can be misidentified if retention times shift.
-
How to fix it:
-
Use High-Resolution Mass Spectrometry (HRMS): Instruments like Q-TOF or Orbitrap can measure mass with high accuracy (e.g., <5 ppm). This allows differentiation based on the unique elemental formula.[21][27] For example, the target analyte has a distinct exact mass that can be separated from other potential C, H, N, O compounds.
-
Monitor Multiple MRM Transitions: In tandem MS (MS/MS), monitor at least two or three specific precursor-to-product ion transitions. The ratio of these transitions should be consistent between the standard and the unknown sample. A significant deviation in the ion ratio suggests an interference.
-
Evaluate Isotopic Pattern: The chlorine atom in the analyte produces a characteristic M+2 isotopic peak (the 37Cl isotope) that is approximately one-third the intensity of the monoisotopic peak (35Cl). Verify that this isotopic ratio is correct in your measured spectrum.[22]
-
-
Section 3: Key Experimental Protocols
These protocols provide a validated starting point for your experimental work. Always perform full method validation according to established guidelines (e.g., SANTE/11813/2017, US FDA) for your specific matrix.[6][24]
Protocol 1: Solid-Phase Extraction (SPE) for Water Samples
This protocol is a general method for extracting phenylurea herbicides from water, based on common literature procedures.[11][12]
-
Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the sorbent bed to go dry.
-
Loading: Pass 500 mL of the water sample through the cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Drying: Dry the cartridge thoroughly by applying a vacuum for 20-30 minutes. This step is critical to ensure efficient elution with organic solvent.
-
Elution: Elute the analytes with 2 x 4 mL of acetonitrile or ethyl acetate into a collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 80:20 water:acetonitrile) for LC-MS analysis.
Protocol 2: Evaluating Matrix Effects via Post-Column Infusion
This experiment is essential during method development to visualize regions of ion suppression or enhancement.[28]
-
Setup: Use a T-junction to connect the LC column outlet to a syringe pump. The syringe pump will continuously infuse a standard solution of your analyte (e.g., at 100 ng/mL) at a low flow rate (e.g., 10 µL/min) into the mobile phase stream just before it enters the mass spectrometer.
-
Analysis 1 (Blank): Inject a blank solvent (mobile phase) onto the LC system. The infused analyte should produce a stable, flat baseline signal in the mass spectrometer.
-
Analysis 2 (Matrix): Inject a blank matrix extract (prepared using your sample prep method).
-
Interpretation: Observe the baseline signal from the infused analyte. Any dips in the baseline indicate regions of ion suppression caused by eluting matrix components. Any rises in the baseline indicate ion enhancement . This allows you to see if your analyte's retention time falls within a zone of interference.
Protocol 3: Baseline LC-MS/MS Method Parameters
Use these parameters as a starting point. Optimization is required for your specific instrument and matrix.
| Parameter | Recommended Starting Condition |
| LC Column | C18 Reverse Phase, 2.1 x 100 mm, <3 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Start at 10-20% B, ramp to 95% B over 5-8 minutes, hold for 2 minutes, then re-equilibrate. |
| Injection Volume | 2 - 10 µL |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Precursor Ion (M+H)+ | m/z 199.06 |
| Example Product Ions | To be determined empirically by infusing a standard. Common fragmentations for phenylureas involve the urea bond. A likely fragment would be m/z 72.[29] |
| Collision Energy (CE) | Optimize for maximum product ion intensity (typically 10-30 eV). |
Section 4: Visual Workflows
Visualizing complex processes can simplify troubleshooting and standardize procedures.
Caption: General analytical workflow for trace residue analysis.
Caption: Troubleshooting decision tree for low signal intensity.
Section 5: Data Tables
Table 1: Key Mass Spectrometry Data
| Property | Value / Information | Notes |
| Analyte Name | This compound | Also known as Desmethylchlorotoluron. |
| Molecular Formula | C9H11ClN2O | [1][2] |
| Monoisotopic Mass | 198.0560 g/mol | Use this value for high-resolution mass spectrometry (HRMS) identification. |
| Common Adducts (ESI+) | [M+H]+ = 199.0638[M+Na]+ = 221.0457[M+K]+ = 237.0197 | Formation of sodium ([M+Na]+) and potassium ([M+K]+) adducts can reduce the intensity of the desired protonated molecule ([M+H]+).[26] |
| Isotopic Pattern | A peak at M+2 (m/z ~201.06) with ~32.5% the intensity of the M peak (m/z ~199.06) is expected due to the natural abundance of 37Cl. | A crucial confirmation point for identity, helping to rule out interferences that do not contain chlorine. |
| Potential Isobars | Compounds with the same nominal mass (e.g., C11H14N2O2, M=206). With chlorine, the exact mass is highly specific. | Isobaric interferences are less common for chlorinated compounds when using HRMS but should always be considered in unit-resolution MS. |
Table 2: Comparison of Sample Preparation Techniques
| Technique | Principle | Pros | Cons | Best For... |
| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases. | Simple, inexpensive. | Labor-intensive, requires large solvent volumes, can form emulsions. | Simple matrices, initial method development. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while matrix passes through, then eluted. | High concentration factor, excellent cleanup, can be automated.[9][30] | Can be more expensive, requires method development for sorbent/solvent selection. | Aqueous samples (environmental water), biological fluids. |
| QuEChERS (Quick, Easy, Cheap...) | Salting-out LLE followed by dispersive SPE (dSPE) for cleanup. | Fast, high throughput, uses minimal solvent, effective for a wide range of pesticides.[24] | Can have lower recovery for very polar compounds, dSPE step may be insufficient for very complex matrices. | Complex solid matrices (fruits, vegetables, soil). |
| Dilute-and-Shoot | Sample is simply diluted with solvent and injected. | Extremely fast and simple. | Prone to severe matrix effects and ion suppression, contaminates the LC-MS system over time.[18] | Relatively clean matrices (e.g., drinking water) or when speed is paramount. |
References
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Deconvolution of isobaric interferences in mass spectra. (n.d.). ACS Publications. Retrieved January 14, 2026, from [Link]
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Resolving isobaric interferences in direct infusion tandem mass spectrometry. (n.d.). PMC - NIH. Retrieved January 14, 2026, from [Link]
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Isobaric interferences in ICPMS. (n.d.). MIT OpenCourseWare. Retrieved January 14, 2026, from [Link]
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Reducing the Effects of Interferences in Quadrupole ICP-MS. (2010, November 1). Spectroscopy Online. Retrieved January 14, 2026, from [Link]
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Interference Testing and Isobaric Compounds: Is Your Mass Spectrometry-based Assay as Good as You Think It Is? (2018, January 1). The Journal of Applied Laboratory Medicine | Oxford Academic. Retrieved January 14, 2026, from [Link]
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Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (n.d.). NIH. Retrieved January 14, 2026, from [Link]
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10 Tips for Electrospray Ionisation LC-MS. (n.d.). Element Lab Solutions. Retrieved January 14, 2026, from [Link]
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Determination of Phenylurea Herbicides in Water Samples by Magnet-Integrated Fabric Phase Sorptive Extraction Combined with High Performance Liquid Chromatography. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]
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Matrix Effects and Application of Matrix Effect Factor. (n.d.). Taylor & Francis Online. Retrieved January 14, 2026, from [Link]
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Ion Suppression and ESI | Mass Spectrometry Facility. (n.d.). University of Waterloo. Retrieved January 14, 2026, from [Link]
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Ion suppression in mass spectrometry. (n.d.). Semantic Scholar. Retrieved January 14, 2026, from [Link]
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Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion | Request PDF. (2025, August 6). ResearchGate. Retrieved January 14, 2026, from [Link]
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Laser electrospray mass spectrometry minimizes ion suppression facilitating quantitative mass spectral response for multicomponent mixtures of proteins. (2013, July 16). PubMed. Retrieved January 14, 2026, from [Link]
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Guidelines for the validation of analytical methods for testing agricultural chemical residues in food. (n.d.). Retrieved January 14, 2026, from [Link]
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Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. (n.d.). Longdom Publishing. Retrieved January 14, 2026, from [Link]
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Ion Suppression: A Major Concern in Mass Spectrometry. (n.d.). LCGC International. Retrieved January 14, 2026, from [Link]
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What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab. Retrieved January 14, 2026, from [Link]
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Optimization and Validation of an Analytical Method for Determination of Herbicides Residues in Elephant Grass. (2020, July 16). Austin Publishing Group. Retrieved January 14, 2026, from [Link]
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Liquid chromatography/electrospray ionisation sequential mass spectrometric identification of the main chlortoluron by-products during water disinfection using chlorine | Request PDF. (2025, August 7). ResearchGate. Retrieved January 14, 2026, from [Link]
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A Facile Determination of Herbicide Residues and Its Application in On-Site Analysis. (2024, April 22). MDPI. Retrieved January 14, 2026, from [Link]
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Determination of Phenylurea Herbicides in Tap Water and Soft Drink Samples by HPLC–UV and Solid-Phase Extraction. (n.d.). LCGC International. Retrieved January 14, 2026, from [Link]
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METHOD VALIDATION AND QUALITY CONTROL PROCEDURES FOR PESTICIDE RESIDUES ANALYSIS IN FOOD AND FEED. (n.d.). Retrieved January 14, 2026, from [Link]
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Method Validation for Pesticide Residue Analysis in Water, Food, Soil & Air Using Gas Chromatography. (2025, July 15). SWA Environmental Consultants & Engineers. Retrieved January 14, 2026, from [Link]
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Determination of Phenylurea Herbicides in Water Samples by Magnet-Integrated Fabric Phase Sorptive Extraction Combined with High Performance Liquid Chromatography. (n.d.). Semantic Scholar. Retrieved January 14, 2026, from [Link]
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Determination of Phenylurea Herbicides in Aqueous Samples Using Partitioned Dispersive Liquid–liquid Microextraction | Request PDF. (2025, August 6). ResearchGate. Retrieved January 14, 2026, from [Link]
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Analysis of phenylurea herbicides from plants by GC/MS | Request PDF. (2025, August 6). ResearchGate. Retrieved January 14, 2026, from [Link]
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This compound | C9H11ClN2O | CID 30967. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
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Multiresidue HPLC methods for phenyl urea herbicides in water. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]
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Multiresidue HPLC Methods for Phenyl Urea Herbicides in Water. (2025, August 6). ResearchGate. Retrieved January 14, 2026, from [Link]
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Matrix interferences of the different environmental water samples... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Development and Application of an Exact Mass LC/MS/MS Library for the Accurate Mass Screening and Quantitation of Pesticides in. (2013, April 24). Agilent. Retrieved January 14, 2026, from [Link]
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Analysis of Residual Pesticides in Farm Products using LC-MS. (n.d.). Retrieved January 14, 2026, from [Link]
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Determination of pesticides in water by LC-MS/MS. (n.d.). CABI Digital Library. Retrieved January 14, 2026, from [Link]
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Testing for and Deactivating Herbicide Residues. (n.d.). Retrieved January 14, 2026, from [Link]
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Novel Liquid Chromatography–Tandem Mass Spectrometry Method for Analysis of 102 Pesticides and Five Mycotoxins Regulated by the State of Colorado in Dried Hemp. (2023, April 1). LCGC International. Retrieved January 14, 2026, from [Link]
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Herbicide Testing: Resistance, Residues, and Soil Impact. (2025, April 16). Contract Laboratory. Retrieved January 14, 2026, from [Link]
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Analytical Methods for Pesticides and Herbicides. (2018, August 21). ResearchGate. Retrieved January 14, 2026, from [Link]
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Pesticide and Herbicide Testing. (n.d.). Leeder Analytical. Retrieved January 14, 2026, from [Link]
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Enhanced Biodegradation of Phenylurea Herbicides by Ochrobactrum anthrophi CD3 Assessment of Its Feasibility in Diuron-Contaminated Soils. (2022, January 26). PubMed Central. Retrieved January 14, 2026, from [Link]
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1-(3-chloro-4-methylphenyl)-3-phenylurea (C14H13ClN2O). (n.d.). PubChemLite. Retrieved January 14, 2026, from [Link]
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Compliance analysis of phenylurea and related compounds in drinking water by liquid chromatography/electrospray ionization/mass spectrometry coupled with solid-phase extraction. (2025, August 5). ResearchGate. Retrieved January 14, 2026, from [Link]
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3-(3-chloro-4-methylphenyl)-1-methylurea (CHEBI:157701). (n.d.). EMBL-EBI. Retrieved January 14, 2026, from [Link]
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Preventing photodegradation of 1-(3-Chloro-4-methylphenyl)-3-methylurea during experiments
Welcome, researchers, to the dedicated support guide for 1-(3-Chloro-4-methylphenyl)-3-methylurea (Chlorotoluron). As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to ensure the integrity of your experiments. This guide is structured as a dynamic FAQ and troubleshooting resource to directly address the challenges of working with this potentially photosensitive compound.
Frequently Asked Questions (FAQs)
Q1: Is this compound (Chlorotoluron) actually sensitive to light? I've seen conflicting information.
This is an excellent and critical question. The photosensitivity of Chlorotoluron is highly dependent on the specific experimental conditions, particularly the wavelength and intensity of the light source.
-
Under Standard Laboratory Light & Sunlight: The molecule is generally considered to be relatively persistent and slow to degrade under typical ambient laboratory lighting or indirect sunlight (wavelengths > 290 nm).[1][2][3] This is because its molar absorption coefficient is low in this region of the electromagnetic spectrum.[3]
-
Under Direct UV Irradiation: The story changes significantly when exposed to more energetic, shorter-wavelength UV light (e.g., from a germicidal lamp at 254 nm or a Xenon lamp with a quartz jacket).[3] Under these conditions, Chlorotoluron can and does undergo photodegradation. The primary mechanism is photohydrolysis, where the chlorine atom on the phenyl ring is substituted by a hydroxyl group.[3][4]
Key Takeaway: Do not assume the compound is completely stable. The risk of photodegradation is directly proportional to the energy of the light source you are using.
Q2: What are the tell-tale signs of photodegradation in my Chlorotoluron samples?
If you suspect photodegradation, look for these common indicators:
-
Appearance of New Peaks: When analyzing your sample via High-Performance Liquid Chromatography (HPLC), the most definitive sign is the appearance of new, unexpected peaks in your chromatogram, which correspond to degradation products.[5] The primary photoproduct to expect is 3-(3-hydroxy-4-methyl-phenyl)-1,1-dimethylurea.[3]
-
Inconsistent Analytical Results: If you are getting poor reproducibility in your quantitative results from samples prepared at different times or handled under varying light conditions, photodegradation is a likely culprit.
-
Physical Changes: While less common for minor degradation, you might observe a slight discoloration or change in the clarity of your solutions over time, especially if they are left exposed to light for extended periods.
Q3: My experiment requires leaving the sample exposed on the benchtop. What is the single most important thing I can do to protect it?
The most effective and simplest protective measure is to use appropriate containers.
-
For Solutions: Prepare and store your solutions in amber glass vials or volumetric flasks.[6][7] Amber glass is specifically designed to absorb a broad spectrum of UV and short-wavelength visible light, acting as a physical barrier.[8]
-
For Solid Compound: Store the neat compound in an opaque or amber-colored container, away from direct light.[9]
If you must use clear glass or plastic containers (e.g., for specific analytical instruments), wrap them securely in aluminum foil to completely block light exposure.[10][11] This is a common and highly effective practice in photostability studies.[11]
Troubleshooting Guide
Issue: "My HPLC results show a decreasing peak for Chlorotoluron and a new, more polar peak that grows over time."
This is a classic signature of photodegradation. The hydroxylated photoproduct is more polar than the parent Chlorotoluron, causing it to elute earlier on a typical reversed-phase HPLC column.
Root Cause Analysis & Solution Workflow:
Caption: Troubleshooting workflow for suspected photodegradation.
Experimental Protocols & Best Practices
Protocol 1: General Handling and Storage of Chlorotoluron Stock
To maintain the integrity of your compound, adhere to these fundamental principles.[9][12]
-
Storage Location: Store the solid compound and any prepared solutions in a cool, dark, and dry place.[9][12] Avoid storing chemicals near heat sources or in direct sunlight.[12]
-
Container Selection:
-
Workspace Environment: When weighing the compound or preparing solutions, minimize light exposure. Work in an area away from direct window light or turn off overhead lights if feasible and safe to do so. For highly sensitive experiments, a red-light room can be used.[10]
-
Labeling: Clearly label all containers with the compound name, concentration, date of preparation, and your initials.[9] This helps track the age of solutions, which is crucial for stability studies.
Protocol 2: Conducting a Forced Photodegradation Study
This protocol is a simplified approach based on ICH Q1B guidelines to assess the photosensitivity of Chlorotoluron in your specific formulation or solvent.[14][15][16]
Objective: To determine if your experimental conditions cause photodegradation and to identify potential degradants.
Materials:
-
Chlorotoluron
-
Solvent of choice (e.g., acetonitrile, methanol, water)
-
Two identical sets of transparent, chemically inert containers (e.g., quartz cuvettes or clear glass vials)
-
Aluminum foil
-
Calibrated light source (e.g., photostability chamber with UV and visible lamps)
-
Analytical instrument (e.g., HPLC-UV)
Procedure:
-
Sample Preparation: Prepare a solution of Chlorotoluron in your chosen solvent at a known concentration.
-
Aliquot Samples: Distribute the solution equally into at least two transparent containers.
-
Prepare Dark Control: Tightly wrap one of the containers in several layers of aluminum foil. This will serve as your "dark control" to measure any degradation that occurs due to factors other than light (e.g., temperature).[11][17]
-
Exposure: Place both the exposed sample and the dark control sample in the photostability chamber or under the selected light source. The ICH guideline recommends a total illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter for confirmatory studies.[14] For forced degradation, you can use more intense conditions for a shorter duration.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from both the exposed sample and the dark control.
-
Analysis: Analyze all samples immediately by a stability-indicating method (like HPLC-UV).
-
Data Interpretation:
-
Compare the chromatogram of the t=0 sample with the subsequent time points from the exposed sample. Note any new peaks or a decrease in the parent peak area.
-
Compare the exposed sample with the dark control at each time point. If the dark control shows no degradation while the exposed sample does, the degradation is light-induced.
-
Data & Mechanisms
Photochemical Properties Summary
| Property | Value / Observation | Source(s) |
| Common Name | Chlorotoluron, Chlortoluron | [1][18] |
| Chemical Class | Phenylurea Herbicide | [1][18] |
| Photostability | Stable at λ > 290 nm; Degradable at λ < 290 nm | [3] |
| Quantum Yield (Φ) | ~0.07 in aqueous solution (with polychromatic irradiation) | [3] |
| Primary Mechanism | Photohydrolysis (Substitution of Cl with OH) | [3][4] |
| Primary Photoproduct | 3-(3-hydroxy-4-methyl-phenyl)-1,1-dimethylurea | [3] |
Primary Photodegradation Pathway
The core mechanism of direct photodegradation involves the absorption of a photon, leading to an excited state that facilitates the cleavage of the Carbon-Chlorine bond and subsequent reaction with water or a hydroxyl ion.
Caption: Primary photodegradation pathway of Chlorotoluron.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 27375, Chlortoluron. Retrieved from [Link]
-
ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
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Loos, R., et al. (2007). Degradation of chlortoluron in water disinfection processes: a kinetic study. PubMed. Retrieved from [Link]
-
Goldberg, A. (2024). 5 Tips for Handling Photosensitive Reagents. Labtag Blog. Retrieved from [Link]
-
Loos, R., et al. (2007). Degradation of chlortoluron in water disinfection processes: a kinetic study. Royal Society of Chemistry. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
-
BioBoston Consulting. (2024). Guide to Photostability Testing: ICH Guidelines. Retrieved from [Link]
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European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Retrieved from [Link]
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Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. PubMed. Retrieved from [Link]
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Brestic, M., et al. (2000). Influence of the Herbicide Chlortoluron on Photosynthetic Activity in Transgenic Tobacco Plants. Photosynthetica. Retrieved from [Link]
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Pharmaguideline. (n.d.). Photolytic Degradation and Its Prevention. Retrieved from [Link]
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World Health Organization. (2003). Chlorotoluron in Drinking-water. Retrieved from [Link]
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Sorensen, S. R., et al. (2003). The fate of the herbicide Chlortoluron and its possible degradation products in soils. Environmental Pollution. Retrieved from [Link]
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Wikipedia. (n.d.). Photodegradation. Retrieved from [Link]
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Camlab. (n.d.). Problems Storing Light Sensitive Reagents? We have a Solution. Retrieved from [Link]
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AERU. (n.d.). Chlorotoluron (Ref: C 2242). University of Hertfordshire. Retrieved from [Link]
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Mezcua, M., et al. (2006). Photocatalytic degradation of phenyl-urea herbicides chlortoluron and chloroxuron: characterization of the by-products by liquid chromatography coupled to electrospray ionization tandem mass spectrometry. PubMed. Retrieved from [Link]
-
Millet, M., et al. (1998). Investigation of the photochemistry of urea herbicides (chlorotoluron and isoproturon) and quantum yields using polychromatic irradiation. SETAC. Retrieved from [Link]
-
FTLOScience. (2022). Preventing Chemical Degradation of Drug Products. Retrieved from [Link]
-
ResearchGate. (n.d.). Main characteristics of the UV absorption spectra of the three herbicides. Retrieved from [Link]
-
Asker, A. F. (2006). Photostability Studies of Solutions and Methods of Preventing Photodegradation. Taylor & Francis Group. Retrieved from [Link]
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Evgenidou, E., et al. (2007). Photocatalytic degradation of substituted phenylurea herbicides in aqueous semiconductor suspensions exposed to solar energy. PubMed. Retrieved from [Link]
-
ResearchGate. (2025). Photocatalytic degradation of substituted phenylurea herbicides in aqueous semiconductor suspensions exposed to solar energy | Request PDF. Retrieved from [Link]
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Lab Manager. (n.d.). Handling and Storing Chemicals. Retrieved from [Link]
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Analogue Photography. (2023). Handling photographic chemicals. Retrieved from [Link]
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European Medicines Agency. (2006). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
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Wikipedia. (n.d.). Chlortoluron. Retrieved from [Link]
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D'Acunzi, M., et al. (2023). Anti-Oxidation Agents to Prevent Dye Degradation in Organic-Based Host–Guest Systems Suitable for Luminescent Solar Concentrators. National Center for Biotechnology Information. Retrieved from [Link]
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Sampled. (2023). Meet the expert: The Importance of Photostability Testing. Retrieved from [Link]
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RSC Publishing. (n.d.). Determining Wavelength-Dependent Quantum Yields of Photodegradation: Importance of Experimental Setup and Reference Values for Actinometers. Retrieved from [Link]
-
RSC Publishing. (n.d.). A mechanistic study of the photodegradation of herbicide 2,4,5-trichlorophenoxyacetic acid in aqueous solution. Retrieved from [Link]
-
Q1 Scientific. (2021). Photostability testing theory and practice. Retrieved from [Link]
-
Wikipedia. (n.d.). Chloroxuron. Retrieved from [Link]
-
Suceava University. (2008). PHOTOCATALYTIC DEGRADATION OF PHENYLUREA HERBICIDES IN AQUEOUS SOLUTION. Annals of the Suceava University – FOOD ENGINEERING. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-Vis absorption spectrum of the chlorophenols. Retrieved from [Link]
-
PubMed Central. (2021). Photodegradation of Flucetosulfuron, a Sulfonylurea-Based Herbicide in the Aqueous Media Is Influenced by Ultraviolet Irradiation. Retrieved from [Link]
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Stability testing protocol for 1-(3-Chloro-4-methylphenyl)-3-methylurea under different conditions
Technical Support Center: Stability Testing Protocol for 1-(3-Chloro-4-methylphenyl)-3-methylurea
Welcome to the technical support center for the stability testing of this compound, also known as chlorotoluron. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for your stability studies.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a stability testing protocol for this compound?
A stability testing protocol is crucial for determining how the quality of this compound varies over time under the influence of various environmental factors such as temperature, humidity, and light.[1] The primary goals are to establish a re-test period for the active substance or a shelf-life for a formulated product and to recommend appropriate storage conditions.[1][2] This ensures the substance's quality, safety, and efficacy throughout its lifecycle.[2]
Q2: Which regulatory guidelines should I follow for stability testing of this compound?
For pharmaceutical applications, the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2), provide a comprehensive framework for stability testing of new drug substances and products.[1][3][4] For agrochemical applications, guidelines from the Organisation for Economic Co-operation and Development (OECD) and the Environmental Protection Agency (EPA) are relevant.[5][6][7][8] These guidelines outline the necessary studies, including long-term, accelerated, and stress testing conditions.
Q3: What are the known degradation pathways for this compound?
This compound, a phenylurea herbicide, is known to degrade through several pathways. The primary degradation mechanisms include:
-
N-demethylation : This is a common degradation route for phenylurea herbicides, leading to the formation of 3-(3-chloro-p-tolyl)-1-methylurea.[9] In some cases, the initial N-demethylation can be a rate-limiting step in the complete mineralization of the compound.[10]
-
Hydroxylation and Chlorination : Studies have shown that degradation can begin with chlorination and hydroxylation of the aromatic ring, followed by further chlorination reactions.[11][12]
-
Hydrolysis : While chemical hydrolysis is not considered a significant degradation mechanism for chlorotoluron under neutral conditions, it should be evaluated across a range of pH values as part of stress testing.[9]
Troubleshooting and Experimental Guides
Forced Degradation (Stress Testing) Studies
Objective: To identify the likely degradation products and establish the intrinsic stability of the molecule. This information is crucial for developing stability-indicating analytical methods.[1]
Q4: I am setting up my forced degradation studies. What conditions should I test?
A comprehensive forced degradation study should evaluate the stability of this compound under the following conditions as recommended by ICH guidelines:[1]
-
Hydrolytic Stability: Test across a range of pH values (e.g., acidic, neutral, and alkaline solutions) to evaluate the susceptibility to hydrolysis.[1][13]
-
Oxidative Stability: Exposure to an oxidizing agent (e.g., hydrogen peroxide) to assess the potential for oxidative degradation.
-
Photostability: Exposure to a combination of visible and UV light to determine light sensitivity.[1][14]
-
Thermal Stability: Subject the compound to high temperatures (e.g., in 10°C increments above the accelerated testing temperature) to assess thermal degradation.[1]
Caption: Workflow for forced degradation studies.
Q5: My compound shows no degradation under hydrolytic stress conditions. Is this expected?
Yes, this is plausible. Chlorotoluron is reported to be quite persistent in water, and chemical hydrolysis is not a significant degradation mechanism, especially at neutral pH.[9] Half-lives at pH 5, 7, and 9 at 22°C were reported to be over 200 days.[9] However, ensure your experimental conditions were stringent enough. According to EPA guidelines for hydrolysis studies, the test should be performed at pH 4, 7, and 9.[13] If no degradation is observed, consider increasing the temperature to accelerate potential reactions.
Long-Term and Accelerated Stability Studies
Objective: To evaluate the stability of this compound under recommended storage conditions to establish a re-test period.
Q6: What are the standard conditions for long-term and accelerated stability testing?
The storage conditions are based on the climatic zone where the product will be marketed. For a general case (Climatic Zones I and II), the ICH Q1A(R2) guideline specifies the following conditions:[1][15]
| Study Type | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
RH = Relative Humidity
Q7: How frequently should I test my samples during long-term and accelerated studies?
The testing frequency should be sufficient to establish the stability profile of the substance.[1]
| Study Type | Recommended Testing Frequency |
| Long-Term | Every 3 months for the first year, every 6 months for the second year, and annually thereafter.[15][16] |
| Accelerated | A minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months).[15][16] |
Q8: I observed a "significant change" in my accelerated stability study. What should I do next?
A "significant change" (e.g., failure to meet specification) under accelerated conditions necessitates testing at an intermediate storage condition (30°C ± 2°C / 65% RH ± 5% RH).[16] Data from the intermediate study should be collected for at least 12 months. This will help to evaluate the impact of short-term excursions outside the proposed label storage conditions, such as might occur during shipping.[17]
Caption: Decision process for accelerated stability study outcomes.
Analytical Methodology
Q9: What analytical techniques are suitable for stability studies of this compound?
A validated stability-indicating analytical method is required.[1] High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust method for the quantification of chlorotoluron.[9] For the identification and quantification of degradation products, more sensitive and specific techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or LC-MS/MS are highly recommended.[11][12][18] Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized.[9]
Q10: How do I develop a stability-indicating method?
A stability-indicating method is one that can accurately measure the active ingredient without interference from its degradation products, process impurities, or other excipients. To develop such a method:
-
Generate degradation samples through forced degradation studies (hydrolysis, oxidation, photolysis, thermal stress).
-
Analyze the stressed samples using your proposed analytical method (e.g., HPLC).
-
Ensure that the peaks corresponding to the degradation products are well-resolved from the main peak of this compound.
-
Perform peak purity analysis (e.g., using a photodiode array detector) to confirm that the main peak is not co-eluting with any degradants.
-
Validate the method according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.
References
-
FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. ECA Academy. Available at: [Link]
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Q1A(R2) Guideline - ICH. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products. Available at: [Link]
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Q1A (R2) A deep dive in Stability Studies. (2025). YouTube. Available at: [Link]
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ICH releases overhauled stability guideline for consultation. (2025). RAPS. Available at: [Link]
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ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003). European Medicines Agency (EMA). Available at: [Link]
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Guidelines for the Testing of Chemicals. OECD. Available at: [Link]
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OECD Guidelines for the Testing of Chemicals. Wikipedia. Available at: [Link]
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Chlorotoluron in Drinking-water. (1998). World Health Organization (WHO). Available at: [Link]
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OECD GUIDELINES FOR THE TESTING OF CHEMICALS. (2013). UFBA. Available at: [Link]
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Test No. 113: Screening Test for Thermal Stability and Stability in Air. OECD. Available at: [Link]
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Liquid chromatography/electrospray ionisation sequential mass spectrometric identification of the main chlortoluron by-products during water disinfection using chlorine. (2000). ResearchGate. Available at: [Link]
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Selection test for air stability and thermal stability according to OECD test no. 113. (2021). Analytice. Available at: [Link]
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Biodegradation of the phenylurea herbicide isoproturon and its metabolites in agricultural soils. (1999). PubMed. Available at: [Link]
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Table 4. PLOS ONE. Available at: [Link]
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Degradation of Phenylurea Herbicides by a Novel Bacterial Consortium Containing Synergistically Catabolic Species and Functionally Complementary Hydrolases. (2018). ACS Publications. Available at: [Link]
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Fate, Transport and Transformation Test Guidelines OPPTS 835.2120 Hydrolysis. (2008). EPA Nepis. Available at: [Link]
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Fate, Transport and Transformation Test Guidelines OPPTS 835.2410 Photodegradation on Soil. (1998). Regulations.gov. Available at: [Link]
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Degradation of chlortoluron in water disinfection processes: a kinetic study. (2000). Journal of Environmental Monitoring (RSC Publishing). Available at: [Link]
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In-Field Spatial Variability in the Degradation of the Phenyl-Urea Herbicide Isoproturon Is the Result of Interactions between Degradative Sphingomonas spp. and Soil pH. (2001). PMC - NIH. Available at: [Link]
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ASTM D2619 (Hydrolytic Stability). (2024). SPL. Available at: [Link]
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Enhanced Biodegradation of Phenylurea Herbicides by Ochrobactrum anthrophi CD3 Assessment of Its Feasibility in Diuron-Contaminated Soils. (2022). PubMed Central. Available at: [Link]
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ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (2023). IJRPR. Available at: [Link]
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Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction. (2021). EURL-FV. Available at: [Link]
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Stability testing of existing active substances and related finished products. (2023). EMA. Available at: [Link]
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Q 1 A (R2) Stability Testing of new Drug Substances and Products. (2003). EMA. Available at: [Link]
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Test Guidelines for Pesticides and Toxic Substances. (2024). US EPA. Available at: [Link]
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Chlorotoluron (Ref: C 2242). AERU - University of Hertfordshire. Available at: [Link]
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Stability Study and Handling Recommendations for Multiresidue Pesticide Mixes under Diverse Storage Conditions for LC–MS/MS and GC–MS/MS. (2021). NIH. Available at: [Link]
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About Test Guidelines for Pesticides and Toxic Substances. (2025). US EPA. Available at: [Link]
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Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. (2022). EDA. Available at: [Link]
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Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. (2022). EDA. Available at: [Link]
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Hydrolytic Stability of Hydraulic Fluids (Beverage Bottle Method)1. (2018). ASTM. Available at: [Link]
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COMMITTEE FOR PROPRIETARY MEDICINAL PRODUCTS (CPMP) GUIDELINE ON STABILITY TESTING. (2003). EMA. Available at: [Link]
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STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (1996). ICH. Available at: [Link]
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Minimizing off-target effects of Chlortoluron in greenhouse and field studies
Technical Support Center: Minimizing Off-Target Effects of Chlortoluron
Welcome to the technical support guide for Chlortoluron application in controlled and field environments. This center is designed for researchers and scientists to provide in-depth, field-proven insights into mitigating the off-target effects of this widely used herbicide. Our goal is to ensure your experiments are not only effective but also scientifically robust and environmentally responsible.
Section 1: Understanding Chlortoluron - Mechanism and Off-Target Pathways
Chlortoluron is a selective, systemic herbicide belonging to the phenylurea class.[1][2] Its primary mechanism of action is the inhibition of photosynthesis.[1][2][3] It specifically blocks the electron transport chain in Photosystem II by binding to the QB plastoquinone site, which ultimately leads to plant death.[2] While effective, its utility can be compromised by off-target movement, which can jeopardize experimental integrity and harm non-target organisms.
Understanding the pathways of off-target movement is the first step toward mitigation.
-
Spray Drift: The physical movement of herbicide droplets away from the target area during application, driven primarily by wind.
-
Runoff: The movement of Chlortoluron across the soil surface with rainwater or irrigation, potentially contaminating nearby water bodies.
-
Leaching: The downward movement of the herbicide through the soil profile into groundwater. Chlortoluron's moderate water solubility and persistence in soil give it a high potential for leaching.[3][4]
Below is a diagram illustrating these primary off-target pathways.
Caption: Decision workflow for minimizing spray drift during field application.
Runoff and Leaching Mitigation
Q: How can I design my field experiment to reduce the risk of water contamination?
A: Site selection and land management practices are key.
-
Avoid Sloped Terrains: Do not conduct experiments on steep slopes that drain directly into water bodies.
-
Utilize Vegetative Buffers: Establish grass filter strips or waterways at the edge of the field. These vegetated areas slow runoff velocity, allowing sediment and adsorbed herbicide to settle out.
-
Time Applications Carefully: Avoid applying Chlortoluron immediately before a forecasted heavy rainfall event, which would significantly increase the likelihood of a runoff event. * Consider Tillage Practices: Conservation tillage methods like no-till or strip-till leave crop residue on the surface, which improves water infiltration and reduces runoff compared to conventional tillage.
Use of Adjuvants
Q: Can adjuvants help reduce off-target effects?
A: Yes, specific adjuvants are designed for this purpose. They are broadly categorized as activator adjuvants (improving efficacy) and utility adjuvants (modifying the spray solution). [5][6]* Drift Reduction Agents (DRAs): These are utility adjuvants that increase the viscosity of the spray solution, leading to the formation of larger, heavier droplets that are less likely to drift. [7][8]* Deposition Aids/Stickers: These activator adjuvants improve the ability of spray droplets to adhere to the target leaf surface, reducing the chance of them bouncing or rolling off. [5][8]* Water Conditioners: While not directly for off-target reduction, adjuvants like ammonium sulfate (AMS) can improve the efficacy of herbicides in hard water, potentially allowing for the use of minimal application rates. [9][10] Always check the Chlortoluron product label for recommended or prohibited adjuvants, as incompatibilities can occur. [6]
| Factor | High-Risk Condition | Mitigation Strategy |
|---|---|---|
| Wind Speed | > 10 mph or < 3 mph (inversion) | Do not spray; wait for suitable conditions. [11] |
| Droplet Size | Fine to Medium | Use low-drift nozzles; reduce pressure. [11][12] |
| Boom Height | High (>24 inches above target) | Lower boom to the minimum effective height. [13][12] |
| Soil Type | Sandy, low organic matter | Avoid use or incorporate runoff buffers; monitor for leaching. [14] |
| Rainfall | Heavy rain forecasted post-application | Delay application. |
| Proximity to Water | Field borders a stream or pond | Establish a significant aquatic buffer zone. [15]|
Section 5: Protocols & Methodologies
Protocol 1: Sprayer Calibration for Accurate Application
Causality: Inaccurate calibration leads to over- or under-application. Over-application increases the risk of runoff and leaching, while under-application can lead to failed experiments and the need for re-application, further increasing environmental load.
Methodology:
-
Check Nozzles: Ensure all nozzles on the boom are of the same type, size, and brand. Visually inspect for wear or blockage and replace as needed.
-
Measure Nozzle Flow Rate:
-
Park the sprayer on level ground and engage the pump.
-
Set the operating pressure to the target pressure for your chosen low-drift nozzles.
-
Place a calibrated collection jar under one nozzle for exactly one minute.
-
Measure the collected volume in ounces. Repeat for all nozzles to ensure output is within +/- 5% of the average.
-
-
Determine Sprayer Speed:
-
Measure a test course of at least 100 feet in the field to be sprayed.
-
Fill the sprayer tank halfway with water.
-
Drive the course at your intended spraying speed, timing how long it takes in seconds.
-
Calculate speed: Speed (mph) = (Distance (ft) x 60) / (Time (sec) x 88)
-
-
Calculate Application Rate:
-
Use the following formula: Gallons per Acre (GPA) = (Ounces per minute per nozzle x 46.4) / (Speed (mph) x Nozzle spacing (inches))
-
-
Adjust and Verify: If the calculated GPA is not your target rate, adjust your pressure or speed (within safe limits) and re-calculate until the target is met. Minor adjustments are best made by altering pressure, while major changes require changing speed or nozzles.
Section 6: Advanced Topics & FAQs
Q: I am observing weed populations that are not controlled by Chlortoluron at standard rates. Could this be resistance?
A: It is possible. Herbicide resistance, particularly in grass weeds like black-grass (Alopecurus myosuroides) and downy brome (Bromus tectorum), has been documented for Chlortoluron. [16][17][18]This resistance is often metabolic, meaning the resistant plants can detoxify the herbicide more rapidly, frequently through enhanced activity of Cytochrome P450 monooxygenases. [16]To investigate:
-
Confirm Application Accuracy: First, rule out application errors (e.g., poor coverage, incorrect rate).
-
Collect Seed Samples: Collect seeds from the surviving weed population and a known susceptible population.
-
Conduct a Dose-Response Bioassay: Grow the plants in a controlled environment and apply a range of Chlortoluron concentrations to determine the ED50 (effective dose to reduce growth by 50%). A significant shift in the ED50 for the suspect population compared to the susceptible one indicates resistance. [16] Q: Are there toxicity concerns for non-target organisms I should be aware of?
A: Yes. While Chlortoluron has low mammalian toxicity, it is classified as moderately to highly toxic to most aquatic organisms, birds, and earthworms. [1][3][6]Its classification as very toxic to aquatic life with long-lasting effects necessitates careful management to prevent entry into water bodies. [27]Always consult the product's "Environmental Hazards" section on the label for specific restrictions and warnings. [28]
References
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Minimizing non-target effects of herbicide use. Cal-IPC. [Link]
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Deveau, J. S. T., & Wiedeman, T. (2014, May 22). Three Ways to Reduce Off-Target Drift. Ontario Ministry of Agriculture, Food and Rural Affairs. [Link]
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Chlorotoluron (Ref: C 2242). AERU, University of Hertfordshire. [Link]
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Chlorotoluron. PubChem, National Institutes of Health. [Link]
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Russell, R. J., & Hance, R. J. (1979). The fate of the herbicide Chlortoluron and its possible degradation products in soils. Weed Research. [Link]
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Chlorotoluron (Ref: C 2242)-Pesticide database. University of Hertfordshire. [Link]
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Somes, T. (2018, March 7). Paddock Practices: A guide to reducing off target spray damage. Grains Research and Development Corporation (GRDC). [Link]
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Hager, A. (2018, January 23). 5 expert ways to reduce off-target dicamba movement. Farm Progress. [Link]
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Chlorotoluron in Drinking-water. World Health Organization (WHO). [Link]
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Kočárek, M., Kodešová, R., Kozák, J., Drábek, O., & Vacek, O. (2005). Chlortoluron behavior in five different soil types. Open Access CAAS Agricultural Journals. [Link]
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Kočárek, M., Kodešová, R., Kozák, J., Drábek, O., & Vacek, O. (2005, July 31). Chlortoluron behavior in five different soil types. Plant, Soil and Environment. [Link]
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Chlorotoluron. Pesticide Action Network Europe (PAN Europe). [Link]
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Enloe, S. F. (2021, June 17). Understanding and Preventing Off-target Movement of Herbicides. Home, Yard & Garden Newsletter, University of Illinois. [Link]
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Kočárek, M., Kodešová, R., Kozák, J., Drábek, O., & Vacek, O. (2005). Impact of repeated chlorotoluron application on its degradation in soil. ResearchGate. [Link]
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Adjuvants that work overtime for herbicide efficacy. CHS Agronomy. [Link]
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Menendez, J., Bastida, F., & de Prado, R. (2006). Resistance to chlortoluron in a downy brome (Bromus tectorum) biotype. Weed Science. [Link]
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Adjuvants And The Power Of The Spray Droplet. Purdue University. [Link]
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Schmidt, B. (2019, April 25). 8 ways to reduce pesticide drift. Farm Progress. [Link]
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Fishel, F. M. (2019). Pesticide Effects on Nontarget Organisms. University of Florida, Institute of Food and Agricultural Sciences. [Link]
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Chlortoluron. Wikipedia. [Link]
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4 Ways to Minimize Spray Drift. Farmers Business Network. [Link]
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Understanding Herbicide Adjuvants. Bayer Crop Science. [Link]
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Ozkan, E. (2018, May 17). Five Tips to Reduce Spray Drift. Agronomic Crops Network, The Ohio State University. [Link]
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Menendez, J., Jorrin, J., Romera, E., & De Prado, R. (1994). Resistance to Chlorotoluron of a Slender Foxtail (Alopecurus myosuroides) Biotype. Weed Science. [Link]
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Adjuvants with Herbicides. When and Why They Are Needed. Crop Protection Network. [Link]
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Robinson, A. (2014, August 27). Herbicide active chlorotoluron makes a comeback. Farmers Weekly. [Link]
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Schappacher, T., & Gerhards, R. (2015). Chlorotoluron - re-introduction of a compound with great importance to manage herbicide resistance in blackgrass (Alopecurus myosuroides Huds.). ResearchGate. [Link]
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Reducing Pesticide Spray Drift: 5 Key Aspects. Brewer International. [Link]
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Froese, C. D., et al. (2014). Off-target effects of the septin drug forchlorfenuron on nonplant eukaryotes. Eukaryotic Cell. [Link]
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Best Management Practices for Agricultural Pesticide Use to Protect Water Quality. Colorado State University Extension. [Link]
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Effect of environmental factors on herbicide performance. Council of Australasian Weed Societies (CAWS). [Link]
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British Crop Production Council. (1978). chlortoluron alone was applied at 15, 30, 45 and 225 1/ha and in 1976/77. [Link]
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Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. [Link]
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Bohnenblust, E. W., et al. (2016). Plant reproduction is altered by simulated herbicide drift to constructed plant communities. Environmental Toxicology and Chemistry. [Link]
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Refining application techniques of 1-(3-Chloro-4-methylphenyl)-3-methylurea for specific weed species
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 1-(3-Chloro-4-methylphenyl)-3-methylurea, commercially known as Chlortoluron. This document is designed for researchers, scientists, and professionals engaged in weed science and herbicide development. Our goal is to provide a comprehensive resource that moves beyond standard protocols, offering in-depth, field-proven insights to help you troubleshoot experiments and refine your application strategies for optimal, reproducible results.
Foundational Knowledge: Understanding Chlortoluron
Chlortoluron is a selective, systemic herbicide belonging to the phenylurea class, widely utilized for the pre- and post-emergence control of annual grasses and broadleaf weeds, particularly in cereal crops.[1][2] Its efficacy is rooted in its specific mode of action and is influenced by a range of environmental and biological factors.
| Identifier | Value |
| Common Names | Chlortoluron, Chlorotoluron, CTU[1] |
| IUPAC Name | N′-(3-Chloro-4-methylphenyl)-N,N-dimethylurea[1] |
| CAS Number | 15545-48-9[1] |
| Chemical Formula | C₁₀H₁₃ClN₂O[1] |
| Molar Mass | 212.68 g/mol [3] |
| Appearance | Colorless crystals or white powder[4][5] |
| Melting Point | 148 °C (298 °F; 421 K)[1] |
| Water Solubility | 70.43 mg/L (at 20 °C)[3] |
| Mechanism of Action | Photosystem II (PSII) Inhibitor[1] |
| HRAC Group (Global) | C2[1] |
| WSSA Group | 7[4] |
Mechanism of Action: The Causality of Efficacy
Understanding how Chlortoluron works is fundamental to troubleshooting its application. It acts by inhibiting photosynthesis.[5] Specifically, it binds to the QB plastoquinone binding site within Photosystem II of the photosynthetic electron transport chain. This blockage prevents electrons from flowing, thereby halting the production of energy (ATP) and reducing power (NADPH) required for CO₂ fixation and plant survival, ultimately leading to plant death.[1]
Caption: Chlortoluron's mechanism of action in the photosynthetic pathway.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of Chlortoluron? Chlortoluron is a selective herbicide used to control annual grass weeds (e.g., Black-grass, Annual meadow-grass) and various broadleaf weeds (e.g., Chickweed, Mayweed, Common poppy) in cereal crops like wheat and barley.[1][4]
Q2: Is Chlortoluron a pre-emergence or post-emergence herbicide? It is effective for both pre-emergence and early post-emergence applications, acting as both a contact and residual soil-acting herbicide.[2][4][6] It is absorbed by both the roots and foliage.[4]
Q3: Are there weed species known to be resistant to Chlortoluron? Yes, herbicide resistance is a significant issue. The most well-documented cases involve biotypes of Alopecurus myosuroides (Black-grass).[1][4] Resistance can be due to target-site mutations or, more commonly, enhanced metabolic detoxification by the weed.[7]
Q4: What are the general safety precautions when handling Chlortoluron? Chlortoluron is suspected of causing cancer and damaging an unborn child, and it is very toxic to aquatic life.[8] Always use in a well-ventilated area and wear appropriate Personal Protective Equipment (PPE), including protective gloves, clothing, and eye/face protection.[8][9] Avoid release into the environment and consult the Safety Data Sheet (SDS) before use.[8]
Q5: Can Chlortoluron be mixed with other herbicides? Yes, it is frequently used in co-formulations or tank mixes with other active ingredients like diflufenican and pendimethalin to broaden the spectrum of controlled weeds and help manage resistance.[1][10]
Troubleshooting Guide: From Theory to Practice
This section addresses common issues encountered in experimental applications, providing causal explanations and actionable protocols.
Issue 1: Poor Efficacy on Target Weed Species
The observation of poor weed control is often multifactorial. A systematic approach is required to diagnose the root cause.
Caption: Decision workflow for diagnosing poor herbicide efficacy.
Expertise & Experience: Resistance, particularly metabolic resistance, is the most common reason for control failure in historically effective herbicides. Sensitive plants absorb the herbicide but cannot detoxify it quickly enough, leading to a buildup of phytotoxic compounds in the chloroplasts.[7] Resistant biotypes, however, rapidly metabolize Chlortoluron through pathways like ring-methyl oxidation into non-phytotoxic compounds, preventing injury.[5][7]
Experimental Protocol 1: Rapid Resistance Screening (Seed-Based Assay) This protocol provides a preliminary diagnosis of resistance in a target weed population.
-
Seed Collection: Collect mature seeds from the weed population in the problematic experimental plot. Also, obtain seeds from a known susceptible population to use as a control.
-
Seed Germination: Germinate seeds in petri dishes on moist filter paper until radicles are approximately 2-5 mm.
-
Herbicide Treatment: Prepare a range of Chlortoluron concentrations (e.g., 0, 0.1, 1, 10, 100 µM) in a suitable nutrient solution.
-
Exposure: Transfer germinated seedlings into the treatment solutions. Place them under controlled light and temperature conditions.
-
Assessment: After 7-10 days, measure root and shoot growth. Calculate the concentration required to inhibit growth by 50% (GR₅₀) for both the test and susceptible populations. A significantly higher GR₅₀ for the test population indicates resistance.
Trustworthiness: The efficacy of Chlortoluron is not static; it is a dynamic interplay between the chemical, the plant, and the environment. Its performance is highly dependent on conditions that favor active plant growth and herbicide uptake.[11]
| Factor | Optimal Conditions | Suboptimal Conditions & Rationale |
| Soil Moisture | Moist, but not waterlogged soil. | Dry Soil: Reduces root uptake and translocation. Waterlogged Soil: Can stress plants, potentially increasing crop phytotoxicity and reducing weed metabolic activity.[6][11] |
| Temperature | Cool to moderate (10-20°C). | Low (<5°C): Reduces metabolic activity, slowing herbicide uptake and action. High (>25°C): Can cause rapid breakdown of the herbicide on leaf surfaces and reduce plant translocation due to heat stress.[11][12] |
| Weed Growth Stage | Early post-emergence (1-3 leaves). | Advanced Growth Stage: Weeds have a more developed cuticle and a greater capacity to metabolize the herbicide, reducing efficacy.[10] |
| Soil Type | Loamy soils. | High Organic Matter/Clay: Can lead to strong adsorption (binding) of Chlortoluron, reducing its bioavailability for root uptake.[9] Sandy Soils: Prone to rapid leaching, especially with heavy rainfall, moving the herbicide past the root zone too quickly.[5][13] |
Experimental Protocol 2: Field Application Calibration and Timing This protocol ensures the self-validating principle that the amount of herbicide applied is accurate and delivered at the most impactful time.
-
Equipment Calibration: Before any application, calibrate your sprayer. Measure the output of each nozzle for one minute to ensure uniformity. Calculate the sprayer's application volume (L/ha or gal/acre) based on nozzle output, travel speed, and nozzle spacing.
-
Dose Calculation: Based on the calibrated output, calculate the precise amount of Chlortoluron formulation needed to achieve the target application rate (e.g., 500 g/ha).[10]
-
Growth Stage Monitoring: Regularly monitor the target weed population. Initiate application when the majority of weeds are at the 1- to 3-leaf stage.
-
Environmental Monitoring: Use a local weather forecast or on-site weather station to plan applications. Avoid spraying if heavy rain (>20 mm) is forecast within 48 hours, or during periods of prolonged frost or high temperatures.[6][11]
Issue 2: Phytotoxicity Observed in Crop or Non-Target Species
Phytotoxicity, or crop injury, can compromise experimental results by introducing a confounding variable.
Authoritative Grounding: Not all crop varieties are tolerant to Chlortoluron.[10] This is particularly true for certain varieties of winter wheat. Furthermore, crops under environmental stress (e.g., cold temperatures, drought, nutrient deficiency) are more susceptible to herbicide injury because their natural detoxification mechanisms are impaired.[6]
Common Symptoms of Chlortoluron Phytotoxicity: [12][14][15]
-
Chlorosis: Yellowing of leaf tissue, often starting at the margins or tips.
-
Necrosis: Browning and death of leaf tissue, appearing as "scorched" spots or edges.
-
Stunting: Reduced plant height and overall vigor compared to untreated controls.
-
Leaf Distortion: Twisting or cupping of leaves.
Experimental Protocol 3: Crop Safety Assessment This protocol helps determine the tolerance of a specific crop variety to your planned application.
-
Isolate Variables: In a greenhouse or a designated small area of the field, establish several plots of the crop variety to be tested.
-
Apply Treatments: To different plots, apply Chlortoluron at 0x (control), 1x (the intended use rate), and 2x (a double rate). The 2x rate helps establish the margin of safety.
-
Induce Stress (Optional): To test for stress interactions, subject a parallel set of treated plots to a mild stressor, such as reduced watering, to simulate field conditions.
-
Visual Assessment: At 3, 7, and 14 days after treatment, visually score the plots for any symptoms of phytotoxicity using a 0-100% scale (0 = no injury, 100 = plant death).
Safety and Handling
Safe laboratory and field practice is non-negotiable. Adherence to these guidelines is critical.
-
Personal Protective Equipment (PPE): Always wear nitrile gloves, safety glasses or goggles, a lab coat, and closed-toe shoes. For field applications or handling concentrates, wear chemical-resistant coveralls and a respirator with a particulate filter.[8][9]
-
Handling: Prepare solutions in a chemical fume hood or a well-ventilated area.[8] Prevent dust generation from solid formulations. Wash hands thoroughly after handling.[8]
-
Storage: Store Chlortoluron in its original, tightly sealed container in a cool, dry, and locked location away from food and feed.[8][9] Recommended storage is often at approximately 4°C.[3]
-
Disposal: Dispose of unused chemicals and contaminated materials as hazardous waste according to local, state, and federal regulations. Do not empty into drains or waterways.[8][9]
References
-
Wikipedia. (n.d.). Chlortoluron. Retrieved from [Link]
-
University of Hertfordshire. (n.d.). Chlorotoluron (Ref: C 2242). AERU. Retrieved from [Link]
-
Ryan, P. J. (1980). Studies on the mechanism of the selective action of chlortoluron in cereals and cereal weeds. Durham theses, Durham University. Retrieved from [Link]
-
Farjam, M., et al. (1998). Competitive Enzyme-Linked Immunosorbent Assay for the Determination of the Phenylurea Herbicide Chlortoluron in Water and Biological Fluids. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
Ryan, P. J. (1980). Studies on the mechanism of the selective action of chlortoluron in cereals and cereal weeds. ProQuest. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2019). Safety Data Sheet: chlorotoluron (ISO). Retrieved from [Link]
-
ADAMA. (n.d.). Chlortoluron. Retrieved from [Link]
-
Zhengzhou Delong Chemical Co., Ltd. (2021). What are the 6 symptoms of common phytotoxicity?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Chlortoluron. PubChem Compound Database. Retrieved from [Link]
-
Barroso, M. F., et al. (2018). Monoclonal Antibody-Based Immunosensor for the Electrochemical Detection of Chlortoluron Herbicide in Groundwaters. Sensors. Retrieved from [Link]
-
Zambonin, C., et al. (2000). Liquid chromatography/electrospray ionisation sequential mass spectrometric identification of the main chlortoluron by-products during water disinfection using chlorine. Rapid Communications in Mass Spectrometry. Retrieved from [Link]
-
Tanveer, A., et al. (2012). Influence of Environmental Factors on the Efficacy of Postemergence Herbicides. IntechOpen. Retrieved from [Link]
-
Agrio. (n.d.). Prevent Phytotoxicity: Check Real-Time Spray Safety. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). Method for determining trace quantities of the herbicide chlortoluron in soils by liquid chromatography. AGRIS. Retrieved from [Link]
-
Getter, K. (2015). Plant phytotoxicity in the greenhouse. Michigan State University Extension. Retrieved from [Link]
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International Herbicide-Resistant Weed Database. (2026). List of Herbicide Resistant Weeds by Weed Species. Retrieved from [Link]
-
Kočárek, M., et al. (2005). Chlortoluron behavior in five different soil types. Plant, Soil and Environment. Retrieved from [Link]
-
University of Maryland Extension. (2024). Phytotoxicity: Chemical Damage to Garden Plants. Retrieved from [Link]
-
Bending, G. D., et al. (2002). The fate of the herbicide Chlortoluron and its possible degradation products in soils. Soil Biology and Biochemistry. Retrieved from [Link]
-
European Union Reference Laboratory for Pesticide Residues in Fruit & Vegetables. (n.d.). Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction. Retrieved from [Link]
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Hall, F. R. (1989). Pesticide Application Techniques for Optimizing Efficiency. Journal of Arboriculture. Retrieved from [Link]
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LookChem. (n.d.). Cas 15545-48-9,Chlorotoluron. Retrieved from [Link]
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Kočárek, M., et al. (2005). Chlortoluron behavior in five different soil types. Plant, Soil and Environment. Retrieved from [Link]
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ADAMA. (2024). Reprise d’un racinaire, le chlortoluron en sortie d’hiver : un atout au séquençage et à la persistance d’action. Retrieved from [Link]
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Corteva Agriscience. (2020). Application Technique - Hand Application. YouTube. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Monuron. PubChem Compound Database. Retrieved from [Link]
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Wikipedia. (n.d.). Chloroxuron. Retrieved from [Link]
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Farmers Weekly. (2014). Herbicide active chlorotoluron makes a comeback. Retrieved from [Link]
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Cropaia. (2024). 15 Best Practices for Maximizing Herbicide Efficiency and Safety. Retrieved from [Link]
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Technical Support Center: Overcoming Low Recovery of Chlorotoluron During Solid-Phase Extraction
This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals experiencing low recovery of the herbicide Chlorotoluron during solid-phase extraction (SPE). Here, we move beyond generic advice to offer a technical, cause-and-effect-based approach to diagnosing and solving common SPE challenges.
Understanding Chlorotoluron: Key Physicochemical Properties
Before troubleshooting, a firm grasp of Chlorotoluron's properties is essential for effective SPE method development. These characteristics dictate its behavior during extraction.
| Property | Value | Implication for SPE |
| Molecular Weight | 212.68 g/mol [1] | A relatively small molecule, suitable for a variety of SPE sorbents. |
| Water Solubility | 70.43 mg/L at 20°C[1] | Moderately soluble, indicating that reversed-phase SPE is a suitable approach. |
| pKa | ~14.43 (predicted)[1][2] | Essentially a neutral compound across a wide pH range. This simplifies method development as pH adjustments to control retention are generally unnecessary. |
| logP (Octanol-Water Partition Coefficient) | 2.4 | Indicates a moderate degree of hydrophobicity, making it well-suited for retention on nonpolar sorbents like C18. |
| Vapor Pressure | 1.33 x 10⁻⁵ mmHg at 25°C[1] | Low volatility means losses during solvent evaporation steps are minimal under controlled conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low Chlorotoluron recovery in SPE?
A1: The most frequent issues often stem from an improperly conditioned SPE cartridge, an inappropriate choice of elution solvent, or using an insufficient volume of eluent.[3] Each of these can lead to either poor retention of Chlorotoluron on the sorbent or incomplete elution.
Q2: Which SPE sorbent is best for Chlorotoluron?
A2: Given its moderate hydrophobicity, reversed-phase sorbents like C18 are the standard and most effective choice for Chlorotoluron extraction from aqueous samples. Polymeric sorbents can also be used and may offer higher capacity.[4]
Q3: Can I let the SPE cartridge run dry?
A3: For traditional silica-based sorbents like C18, it is critical to prevent the sorbent bed from drying out after conditioning and before sample loading.[3] Drying can lead to a loss of the solvated environment, resulting in inconsistent and poor recovery. Some newer polymeric sorbents are more robust and can tolerate drying.[5]
Q4: How do I know if matrix effects are causing my low recovery?
A4: Matrix effects, where co-extracted compounds interfere with the ionization of the target analyte in mass spectrometry, can cause signal suppression or enhancement, leading to inaccurate quantification.[6][7] To test for this, compare the signal response of a standard in pure solvent to a standard spiked into a blank matrix extract. A significant difference suggests the presence of matrix effects.
In-Depth Troubleshooting Guide
This section is organized by the symptoms you might be observing in your experimental workflow.
Problem 1: Low or No Recovery of Chlorotoluron in the Final Eluate
If you find that your analyte is not present in the final collected fraction, it's crucial to determine at which stage of the SPE process the loss is occurring.
Potential Cause A: Analyte Did Not Retain on the SPE Sorbent
-
Why it happens: This "breakthrough" occurs when Chlorotoluron fails to adsorb to the SPE packing material and passes through with the sample waste. This can be due to an inactive sorbent bed, a sample loading solvent that is too strong, or an excessive flow rate.
-
How to Diagnose: Collect the flow-through from the sample loading step and analyze it for the presence of Chlorotoluron.
-
Solutions & Preventative Actions:
-
Ensure Proper Cartridge Conditioning: The sorbent must be properly solvated. For a C18 cartridge, this involves a sequence of solvents to activate the stationary phase.
-
Optimize Sample Loading Conditions: The sample should be in a solvent that promotes retention. For reversed-phase SPE, this means a primarily aqueous solution with minimal organic solvent content.[8]
-
Control the Flow Rate: A slow and steady flow rate during sample loading (e.g., 1-2 mL/min) allows for sufficient interaction time between Chlorotoluron and the sorbent.[9] Introducing a "soak" time, where the sample remains stationary in the sorbent bed, can also enhance retention.[8]
-
Potential Cause B: Analyte Retained but Not Eluted
-
Why it happens: The elution solvent may not be strong enough to disrupt the interaction between Chlorotoluron and the sorbent, leaving the analyte bound to the cartridge.
-
How to Diagnose: After the standard elution, pass a much stronger solvent (e.g., pure methanol or acetonitrile) through the cartridge and analyze this fraction for Chlorotoluron.
-
Solutions & Preventative Actions:
-
Increase Elution Solvent Strength: If you are using a mixture like methanol/water, increase the percentage of the organic solvent.[3] A common starting point for eluting Chlorotoluron from a C18 cartridge is a high percentage of methanol or acetonitrile.
-
Increase Elution Volume: Ensure you are using a sufficient volume of elution solvent to completely desorb the analyte. Try collecting and analyzing multiple small fractions of eluate to see when the analyte stops eluting.
-
Consider a Different Elution Solvent: While methanol and acetonitrile are common, other solvents like ethyl acetate or dichloromethane can also be effective.[4][10]
-
Problem 2: Inconsistent and Poorly Reproducible Recoveries
Poor reproducibility can be one of the most frustrating challenges in SPE.
Potential Cause A: Variable SPE Cartridge Packing and Flow Rates
-
Why it happens: Inconsistencies in the packing of the sorbent bed can lead to channeling, where the sample and solvents create preferential paths through the cartridge, bypassing much of the sorbent. This leads to variable interaction and, consequently, variable recovery.[11]
-
How to Diagnose: This is often inferred from inconsistent results between cartridges from the same batch.
-
Solutions & Preventative Actions:
-
Use High-Quality SPE Cartridges: Choose cartridges from reputable manufacturers known for consistent packing.
-
Maintain Consistent Flow Rates: Use a vacuum manifold with a gauge or a positive pressure system to ensure a consistent flow rate for all samples. Avoid applying a sudden high vacuum, which can disrupt the packing bed.
-
Potential Cause B: Cartridge Drying Before Sample Loading
-
Why it happens: As mentioned in the FAQs, if the sorbent bed of a silica-based cartridge dries out after conditioning, the solvated silica chains can collapse, leading to a loss of retention capacity.[3]
-
How to Diagnose: This is a procedural issue. If you observe the sorbent bed becoming dry (appearing white and opaque for C18) before the sample is loaded, this is the likely cause.
-
Solutions & Preventative Actions:
-
Maintain a Liquid Layer: After the equilibration step, ensure a thin layer of the equilibration solvent remains on top of the sorbent bed before adding your sample.
-
Work Efficiently: Prepare your samples in advance so they can be loaded onto the conditioned cartridges without delay.
-
Experimental Protocols
Standard SPE Protocol for Chlorotoluron from Water Samples
This protocol is a robust starting point for extracting Chlorotoluron from relatively clean water matrices.
Materials:
-
C18 SPE Cartridges (e.g., 500 mg, 6 mL)
-
Methanol (HPLC Grade)
-
Deionized Water (HPLC Grade)
-
SPE Vacuum Manifold or Positive Pressure System
Procedure:
-
Conditioning: Pass 5 mL of methanol through the C18 cartridge. Do not let the sorbent go dry.[5]
-
Equilibration: Pass 5 mL of deionized water through the cartridge. Ensure a small layer of water remains on top of the sorbent bed.[5]
-
Sample Loading: Load the water sample (e.g., 100-500 mL) onto the cartridge at a flow rate of approximately 5 mL/min.
-
Washing (Optional): To remove polar interferences, wash the cartridge with 5 mL of a 5% methanol in water solution.
-
Drying: Dry the cartridge thoroughly under vacuum for 10-20 minutes to remove all residual water.[12]
-
Elution: Elute the retained Chlorotoluron with 2 x 3 mL aliquots of methanol into a collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 35-40°C. Reconstitute the residue in a small, precise volume (e.g., 1 mL) of the initial mobile phase for your LC analysis.
Visualizing the SPE Workflow
Caption: A typical solid-phase extraction workflow for Chlorotoluron.
Advanced Troubleshooting: Matrix Effects
For complex matrices like soil extracts, wastewater, or food samples, low recovery can be an analytical artifact caused by matrix effects rather than a true physical loss of the analyte.[13][14]
Caption: Ion suppression due to matrix effects in LC-MS/MS analysis.
Solutions for Mitigating Matrix Effects:
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has been through the entire SPE process.[7] This helps to ensure that the standards and samples experience the same degree of signal suppression or enhancement.
-
Sample Dilution: Diluting the final extract can reduce the concentration of interfering matrix components, thereby lessening their impact on the ionization process.
-
Stable Isotope-Labeled Internal Standard: The use of a deuterated or ¹³C-labeled Chlorotoluron internal standard is the most robust way to correct for matrix effects. This standard will behave almost identically to the native analyte during both the extraction and ionization processes.
-
Enhanced Cleanup: Incorporate additional cleanup steps in your SPE protocol. This could involve using a different wash solvent or employing a mixed-mode SPE cartridge that can remove specific types of interferences.
By systematically working through these troubleshooting steps, you can identify the root cause of low Chlorotoluron recovery and develop a robust and reliable SPE method.
References
-
LookChem. (n.d.). Cas 15545-48-9, Chlorotoluron. Retrieved from [Link]
-
Welch Materials. (2025, October 17). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Retrieved from [Link]
-
LabRulez LCMS. (2022, October 4). Tips for Developing Successful Solid Phase Extraction Methods. Retrieved from [Link]
-
Hawach Scientific. (2023, February 24). Three Most Common Problems Regard to Solid Phase Extraction (SPE). Retrieved from [Link]
-
ChemBK. (n.d.). Chlortoluron. Retrieved from [Link]
-
LCGC International. (2019, June 1). Solving Recovery Problems in Solid-Phase Extraction. Retrieved from [Link]
-
MDPI. (2021, November 1). Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS. Retrieved from [Link]
-
FMS, Inc. (n.d.). Automated Solid Phase Extraction (SPE) of Organochlorine Pesticides in Water. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Chlortoluron. PubChem. Retrieved from [Link]
-
Bester, K., Bordin, G., Rodriguez, A., Schimmel, H., & Pauwels, J. (n.d.). How to overcome matrix effects in the determination of pesticides in fruit by HPLC-ESI-MS-MS. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Simultaneous Determination of Cyanazine, Chlorotoluron and Chlorbenzuron in Environmental Water Samples with SPE Multiwalled Carbon Nanotubes and LC. Retrieved from [Link]
-
California State Water Resources Control Board. (2022, August 5). Automated Solid-Phase Extraction (SPE) for Pesticides. Retrieved from [Link]
-
University of Hertfordshire. (n.d.). Chlorotoluron (Ref: C 2242). AERU. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Liquid chromatography/electrospray ionisation sequential mass spectrometric identification of the main chlortoluron by-products during water disinfection using chlorine. Retrieved from [Link]
-
Agilent. (2012, August 2). High Sensitivity Detection of Pesticides in Water Using Online SPE Enrichment. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, March 13). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. PMC. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Validation of a Method using Solid Phase Extraction and Liquid Chromatography for the Determination of Pesticide Residues in Groundwaters. Retrieved from [Link]
-
SciSpace. (2010, March 22). Development and Validation of a Method using SPE and LC-ESI-MS-MS for the Determination of Multiple Classes of Pesticides. Retrieved from [Link]
-
Archimer. (n.d.). Investigation of the matrix effects on a HPLC-ESI-MS/MS method and application for monitoring triazine, phenylurea and chloroacetanilide herbicides in environmental waters. Retrieved from [Link]
-
Wiley Analytical Science. (2011, June 12). Journal Highlight: Accounting for matrix effects of pesticide residue LC/ESI-MS determination by treatment of background mass spectra with chemometric tools. Retrieved from [Link]
-
Agilent. (n.d.). SPE Method Development Tips and Tricks. Retrieved from [Link]
-
LCGC International. (2017, July 1). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. Retrieved from [Link]
-
College of Saint Benedict and Saint John's University. (n.d.). Determination of pharmaceutical compounds in surface- and ground-water samples by solid-phase extraction and high-performance liquid chromatography–electrospray ionization mass spectrometry. Retrieved from [Link]
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Validation & Comparative
A Comparative Efficacy Analysis of Chlortoluron and Other Phenylurea Herbicides: A Technical Guide for Researchers
This guide provides a comprehensive comparison of the herbicidal efficacy of 1-(3-Chloro-4-methylphenyl)-3-methylurea, commonly known as Chlortoluron, against other prominent phenylurea herbicides. Designed for researchers, scientists, and professionals in drug development and agriculture, this document delves into the nuanced differences in their mechanism of action, spectrum of activity, and the experimental methodologies used for their evaluation.
Introduction to Phenylurea Herbicides
The phenylurea class of herbicides, first patented in 1952, represents a significant group of compounds used for controlling broadleaf and annual grass weeds in various crops.[1] Their primary mode of action is the inhibition of photosynthesis.[1][2][3][4][5] These herbicides act by blocking the photosynthetic electron transport chain at Photosystem II (PSII), leading to the death of susceptible plants.[1][2][4][6][7][8] Chlortoluron, Diuron, Linuron, and Isoproturon are among the most well-known members of this class, each with distinct properties and applications.
Mechanism of Action: A Closer Look
Phenylurea herbicides specifically target the D1 protein within the PSII complex located in the thylakoid membranes of chloroplasts.[7] They bind to the QB plastoquinone-binding site, which obstructs the flow of electrons from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB).[1] This interruption halts the production of ATP and NADPH, essential energy carriers for carbon fixation, and leads to the formation of reactive oxygen species that cause cellular damage.
Figure 1: Mechanism of action of phenylurea herbicides at Photosystem II.
Comparative Efficacy and Spectrum of Activity
The effectiveness of a herbicide is determined by its ability to control a specific range of weed species at a given application rate. While all phenylurea herbicides share a common mechanism of action, their efficacy and target weed spectrum can vary significantly due to differences in their chemical structure, which influences their uptake, translocation, and metabolism within the plant.
Chlortoluron: This herbicide is particularly effective against broadleaf and annual grass weeds in cereal crops.[1] It is absorbed by both roots and foliage and acts as a selective, non-systemic herbicide.[9] Historically, Chlortoluron was noted for its high efficacy against black-grass, a problematic weed in European cereal production.[1] However, the development of resistance in some weed populations has been a concern.[1][10]
Diuron: Diuron is a broad-spectrum herbicide used for the control of a wide variety of annual and perennial broadleaf and grassy weeds.[5][11] It is utilized in agriculture for crops like cotton and sugarcane, as well as for vegetation management in non-crop areas.[5][11] Diuron exhibits both pre-emergent and post-emergent activity and is primarily absorbed through the roots.[12][13] Its persistence in the soil contributes to its long-lasting weed control.[11][14]
Linuron: Linuron is a selective herbicide effective against a range of broadleaf weeds and grasses.[6] It can be applied pre- and post-emergence and is absorbed by both foliage and roots.[6][15][16] Linuron is commonly used in crops such as carrots, potatoes, and soybeans.[7][17]
Isoproturon: Similar to Chlortoluron, Isoproturon has been widely used in cereal crops to control annual grasses and broadleaf weeds.[18] It shares a similar mode of action and weed control spectrum. Studies have shown that the efficacy of Isoproturon can be enhanced with the addition of surfactants.[18][19] Resistance to Isoproturon has also been reported in some weed species, such as littleseed canarygrass.[20]
Table 1: Comparative Physicochemical Properties and Efficacy of Selected Phenylurea Herbicides
| Herbicide | Chemical Formula | Molar Mass ( g/mol ) | Water Solubility (mg/L) | Log P | Primary Weeds Controlled |
| Chlortoluron | C₁₀H₁₃ClN₂O | 212.68 | 70 | 2.41 | Annual grasses and broadleaf weeds in cereals.[1] |
| Diuron | C₉H₁₀Cl₂N₂O | 233.09 | 42 | 2.85 | Broad-spectrum control of annual and perennial weeds.[5][11] |
| Linuron | C₉H₁₀Cl₂N₂O₂ | 249.09 | 75 | 3.00 | Broadleaf weeds and grasses in various crops.[6][7] |
| Isoproturon | C₁₂H₁₈N₂O | 206.28 | 70 | 2.50 | Annual grasses and broadleaf weeds in cereals.[18][21] |
Experimental Evaluation of Herbicide Efficacy
The comparative efficacy of herbicides is determined through a series of rigorous experimental protocols. These studies are essential for understanding the dose-response relationship, spectrum of activity, and potential for crop injury.
Whole-Plant Bioassays
Whole-plant bioassays are fundamental for assessing herbicide performance under controlled conditions.[22][23][24] These experiments involve growing target weed species and crops in a greenhouse or growth chamber and treating them with different herbicide concentrations.
Protocol: Greenhouse Dose-Response Assay
-
Seed Germination and Plant Growth:
-
Herbicide Application:
-
Prepare a series of herbicide dilutions to establish a dose-response curve.[23][25] It is recommended to test rates at half and double the intended application rate.
-
Apply the herbicide solutions to plants at a specific growth stage (e.g., two- to four-leaf stage) using a precision bench sprayer.[23]
-
-
Data Collection and Analysis:
-
Assess plant injury visually at set time intervals (e.g., 7, 14, and 21 days after treatment).[23]
-
Harvest the above-ground biomass and measure the fresh and dry weight.[25]
-
Calculate the ED₅₀ (Effective Dose for 50% inhibition) or GR₅₀ (Growth Reduction of 50%) values by fitting the data to a logistic or similar dose-response model.
-
Figure 2: Workflow for a whole-plant dose-response bioassay.
Chlorophyll Fluorescence Measurement
Chlorophyll fluorescence is a rapid and non-invasive technique used to assess the physiological state of plants and is particularly useful for studying herbicides that inhibit photosynthesis.[25][26][27][28][29] By measuring changes in fluorescence parameters, researchers can detect the early effects of herbicides before visible symptoms of injury appear.[25][26]
Protocol: Pulse Amplitude Modulated (PAM) Fluorometry
-
Plant Preparation:
-
Treat plants with the herbicide as described in the whole-plant bioassay protocol.
-
-
Dark Adaptation:
-
Dark-adapt a leaf for at least 20-30 minutes using a leaf clip. This ensures that all reaction centers of PSII are open.
-
-
Measurement of F₀ and Fₘ:
-
Measure the minimal fluorescence (F₀) using a weak measuring light.
-
Apply a saturating pulse of light to measure the maximum fluorescence (Fₘ).
-
-
Calculation of Fᵥ/Fₘ:
-
Calculate the maximum quantum yield of PSII photochemistry using the formula: Fᵥ/Fₘ = (Fₘ - F₀) / Fₘ. A decrease in this ratio indicates stress on the photosynthetic apparatus.
-
-
Light-Adapted Measurements:
-
Measure the effective quantum yield of PSII (ΦPSII) in light-adapted leaves to assess the actual photosynthetic efficiency under illumination.
-
A significant decrease in Fᵥ/Fₘ and ΦPSII values shortly after herbicide application is a strong indicator of PSII inhibition.
Herbicide Resistance and Selectivity
The repeated use of herbicides with the same mode of action can lead to the evolution of resistant weed populations.[16] For phenylurea herbicides, resistance is often conferred by enhanced metabolism of the herbicide within the resistant plant.[30][31]
Mechanisms of Selectivity and Resistance:
-
Metabolic Detoxification: Crop plants and resistant weeds can possess enzymes, such as cytochrome P450 monooxygenases, that can metabolize the herbicide into non-toxic compounds.[30][31] The rate of this detoxification is often a key determinant of selectivity and resistance.
-
Target-Site Modification: While less common for phenylurea herbicides, mutations in the psbA gene, which codes for the D1 protein, can alter the herbicide binding site, thereby reducing its efficacy.
The selectivity of Chlortoluron in cereals, for instance, is attributed to the crop's ability to rapidly metabolize the herbicide through ring-methyl hydroxylation and N-demethylation into non-phytotoxic compounds.[31] In contrast, susceptible weeds metabolize it more slowly, allowing the active ingredient to reach and inhibit PSII.
Conclusion
Chlortoluron and other phenylurea herbicides remain important tools for weed management. Their efficacy is intrinsically linked to their ability to inhibit photosynthesis at PSII. While they share a common mode of action, their effectiveness against specific weed species and their selectivity in different crops vary due to differences in their chemical properties and the metabolic capabilities of the plants. A thorough understanding of their comparative efficacy, based on robust experimental data, is crucial for their judicious use and for managing the evolution of herbicide resistance. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of these and other herbicidal compounds.
References
-
Wikipedia. Chlortoluron. [Link]
-
AgNova Technologies. DuPont Linuron. [Link]
-
University of Hertfordshire. Chlorotoluron (Ref: C 2242). [Link]
-
MDPI. Active Chlorophyll Fluorescence Technologies in Precision Weed Management: Overview and Perspectives. [Link]
-
SpringerLink. Use of chlorophyll fluorescence as a tool for determination of herbicide toxic effect: Review. [Link]
-
Journal of Plant Protection Research. Application of Chlorophyll Fluorescence Parameter for Rapid Detection The Effect of Photosystem II Inhibiting Herbicides on Resistant and Susceptible Junglerice (Echinochloa colona (L.) Link.) Populations. [Link]
-
Taylor & Francis Online. Chlorophyll Fluorescence — A Noninvasive Technique for Rapid Investigation of the Effects of Adjuvants on Herbicide and Plant Growth Regulator Uptake by Leaves. [Link]
-
HerbiGuide. DuPont™ Linuron DF®. [Link]
-
Cambridge University Press. The Comparative Toxicities of Four Phenylurea Herbicides in Several Soil Types. [Link]
-
ProQuest. studies on the mechanism of the selective action of chlortoluron in cereals and cereal weeds. [Link]
-
Cambridge University Press. Resistance to chlortoluron in a downy brome (Bromus tectorum) biotype. [Link]
-
NIH. Protocols for Robust Herbicide Resistance Testing in Different Weed Species. [Link]
-
ProQuest. Studies on the mechanism of the selective action of chlortoluron in cereals and cereal weeds. [Link]
-
ResearchGate. Efficacy of isoproturon with and without surfactant-on weed suppression in wheat (Triticum aestivum). [Link]
-
Washington State Department of Transportation. Diuron Roadside Vegetation Management Herbicide Fact Sheet. [Link]
-
Wikipedia. Chloroxuron. [Link]
-
Scirp.org. Chlorophyll Fluorescence as an Indicator of Cellular Damage by Glyphosate Herbicide in Raphanus sativus L. Plants. [Link]
-
Cambridge University Press. Inhibition of Photosystem II and Chlorella Growth by 1-(m-t-butylacetamidophenyl)-3-methyl-3-methoxy urea. [Link]
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A Senior Application Scientist's Guide to the Validation of a Novel LC-MS/MS Method for the Quantification of 1-(3-Chloro-4-methylphenyl)-3-methylurea
Audience: Researchers, analytical scientists, and drug development professionals.
Objective: This guide provides an in-depth, objective comparison of a newly validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 1-(3-Chloro-4-methylphenyl)-3-methylurea against alternative analytical techniques. It includes the scientific rationale, detailed experimental protocols, and comprehensive validation data to support its superior performance.
Introduction: The Analytical Challenge
This compound is a metabolite of the phenylurea herbicide Chlorotoluron.[1] Its presence in environmental and biological matrices is a key indicator of exposure and metabolic degradation. Accurate and reliable quantification of this compound is therefore critical for toxicological assessments, environmental monitoring, and food safety applications. The challenge lies in achieving high sensitivity and selectivity in complex matrices, which often contain interfering substances.
This guide details the validation of a robust LC-MS/MS method designed for this purpose, establishing its fitness-for-purpose through a rigorous validation process aligned with internationally recognized guidelines.[2][3][4][5][6][7][8][9][10] We will explore the causality behind our experimental choices and present a transparent, data-driven comparison with older, alternative methods.
The Rationale for LC-MS/MS: Superiority by Design
The selection of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) was a deliberate choice driven by the need for unparalleled specificity and sensitivity.
-
Expertise-Driven Insight: Unlike traditional High-Performance Liquid Chromatography with UV detection (HPLC-UV), which identifies compounds based on retention time and UV absorbance, LC-MS/MS provides a much higher degree of certainty. It offers two layers of specificity: the chromatographic separation (LC) and the mass-based identification (MS/MS). The mass spectrometer isolates a specific parent ion (the molecular weight of our target analyte) and then fragments it to produce unique product ions. This specific "mass transition" is like a molecular fingerprint, drastically reducing the likelihood of false positives from matrix interferences.
The workflow for this method is a multi-stage process designed for optimal accuracy and efficiency.
Caption: LC-MS/MS analytical workflow.
Validation Protocol & Performance Data
The method was validated according to the principles outlined in the FDA's Bioanalytical Method Validation Guidance for Industry and the EMA's Guideline on Bioanalytical Method Validation.[2][4][6][8] The objective is to demonstrate that the assay is suitable for its intended purpose.[7]
Specificity and Selectivity
-
Causality: This parameter ensures that the signal measured is unequivocally from this compound and not from endogenous matrix components or other related substances.
-
Protocol: Six unique batches of blank matrix (e.g., human plasma, soil extract) were analyzed and compared against a spiked sample at the Lower Limit of Quantification (LLOQ).
-
Acceptance Criteria: No significant interfering peaks (>20% of the LLOQ response) should be present at the retention time of the analyte.
-
Results: The method demonstrated high specificity with no observable interference in any of the blank matrices tested.
Linearity, Accuracy, and Precision
-
Causality: This set of experiments establishes the relationship between instrument response and analyte concentration (linearity) and confirms the closeness of measured values to the true value (accuracy) and the degree of scatter between repeated measurements (precision).
-
Protocol: Calibration standards were prepared in the matrix at eight non-zero concentrations. Accuracy and precision were determined by analyzing Quality Control (QC) samples at four levels: LLOQ, Low QC (LQC), Medium QC (MQC), and High QC (HQC) in five replicates over three separate analytical runs.
-
Acceptance Criteria:
-
Linearity: Correlation coefficient (r²) ≥ 0.99.
-
Accuracy: Mean concentration within ±15% of the nominal value (±20% for LLOQ).
-
Precision: Coefficient of variation (CV) ≤ 15% (≤ 20% for LLOQ).
-
Table 1: Summary of Linearity, Accuracy, and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=15) | Accuracy (% Bias) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| LLOQ | 0.5 | 0.54 | +8.0% | 9.5% | 11.2% |
| LQC | 1.5 | 1.45 | -3.3% | 7.2% | 8.5% |
| MQC | 50 | 52.1 | +4.2% | 5.1% | 6.3% |
| HQC | 150 | 146.8 | -2.1% | 4.5% | 5.9% |
| Linearity | 0.5 - 200 ng/mL | r² = 0.9989 |
-
Trustworthiness: The data clearly shows that the method is linear, accurate, and precise across the defined concentration range, meeting all standard regulatory acceptance criteria.
Limit of Detection (LOD) and Quantification (LOQ)
-
Causality: The LOQ is the lowest concentration that can be measured with acceptable accuracy and precision. The LOD is the lowest concentration that can be reliably detected. These define the sensitivity of the method.
-
Protocol: Determined based on the signal-to-noise ratio (S/N) from samples spiked at low concentrations.
-
Acceptance Criteria: LOQ is established as the lowest standard on the calibration curve that meets accuracy and precision criteria. LOD is typically where S/N ≥ 3.
-
Results:
-
LOD: 0.15 ng/mL
-
LOQ: 0.50 ng/mL
-
Detailed Experimental Protocols
Sample Preparation: Solid Phase Extraction (SPE)
-
Conditioning: A C18 SPE cartridge is conditioned with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Loading: 0.5 mL of the sample (e.g., plasma) is loaded onto the cartridge.
-
Washing: The cartridge is washed with 1 mL of 5% methanol in water to remove interferences.
-
Elution: The target analyte, this compound, is eluted with 1 mL of acetonitrile.
-
Drying & Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and reconstituted in 100 µL of the mobile phase for injection.
LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity II LC System.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B).
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS.[11]
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transition: For this compound (m/z 199.1 → 142.1).
Performance Comparison: LC-MS/MS vs. Alternative Methods
To provide an objective assessment, the validated LC-MS/MS method is compared against traditional analytical techniques that have been used for phenylurea herbicide analysis.[12][13][14]
Caption: Method performance comparison.
Table 2: Objective Comparison of Analytical Methods
| Parameter | Validated LC-MS/MS | HPLC-UV/DAD [13][14] | GC-MS [15] |
| Specificity | Very High (based on mass) | Moderate (based on RT & UV) | High (but requires derivatization) |
| Sensitivity (Typical LOQ) | 0.5 ng/mL | 10 - 50 ng/mL | ~1 ng/L (after derivatization) |
| Sample Preparation | SPE (Straightforward) | SPE | SPE + Chemical Derivatization |
| Robustness to Matrix | High | Low to Moderate | Moderate |
| Throughput | High (fast run times) | Moderate | Low (due to derivatization step) |
| Cost (Instrument) | High | Low | Moderate to High |
-
Authoritative Grounding: As the data illustrates, while HPLC-UV is a more accessible technique, it lacks the sensitivity and specificity required for trace-level quantification in complex matrices.[13][14] Gas Chromatography-Mass Spectrometry (GC-MS) offers good specificity but is unsuitable for thermally labile compounds like phenylureas without a cumbersome and potentially variable derivatization step.[15] The LC-MS/MS method overcomes these limitations, providing a direct, highly sensitive, and specific analysis.
Conclusion
The LC-MS/MS method for this compound presented here has been rigorously validated and demonstrates superior performance compared to alternative analytical techniques. Its high sensitivity, specificity, and robustness make it the gold standard for applications requiring reliable trace-level quantification in complex biological and environmental samples. This self-validating system, grounded in established international guidelines, provides the trustworthiness and accuracy demanded by modern research and regulatory standards.
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A Senior Application Scientist's Guide to Antibody Cross-Reactivity Assessment for Chlortoluron Immunoassays
<
For researchers, environmental scientists, and professionals in drug development, the accurate detection of small molecules like the herbicide Chlortoluron is paramount. Immunoassays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), offer a powerful blend of sensitivity, speed, and cost-effectiveness for monitoring such compounds.[1][2][3] However, the reliability of any immunoassay hinges on the specificity of its primary antibody. This guide provides an in-depth, objective comparison of antibody performance, focusing on the critical parameter of cross-reactivity. We will explore the underlying principles, present a detailed experimental protocol for assessment, and provide a framework for interpreting the resulting data to ensure the integrity of your analytical results.
The Imperative of Specificity: Understanding Chlortoluron and the Need for Targeted Detection
The "Why": Causality Behind Experimental Choices in Cross-Reactivity Assessment
The gold standard for assessing antibody cross-reactivity for small molecules like Chlortoluron is the competitive ELISA .[9][10] This format is ideal because Chlortoluron, being a small molecule (a hapten), cannot be simultaneously bound by two antibodies, which is a requirement for the "sandwich" ELISA format.[10]
The principle of competitive ELISA is elegant in its simplicity: a known amount of enzyme-labeled Chlortoluron competes with the unlabeled Chlortoluron in the sample for a limited number of antibody binding sites immobilized on a microplate.[9][11] A higher concentration of Chlortoluron in the sample results in less binding of the enzyme-labeled version, leading to a weaker signal.[9] It is this inverse relationship between analyte concentration and signal that allows for quantification.
To assess cross-reactivity, we simply replace the Chlortoluron in the standard curve with structurally similar compounds. By comparing the concentration of each compound required to cause a 50% reduction in the maximum signal (the IC50 value), we can quantify the degree of cross-reactivity.[8][12]
Visualizing the Competitive Immunoassay Workflow
The following diagram illustrates the key steps in a competitive ELISA for Chlortoluron analysis.
Caption: Structural relationships between Chlortoluron and related herbicides.
Experimental Protocol: A Self-Validating System for Cross-Reactivity Assessment
This protocol details the steps for performing a competitive ELISA to determine the cross-reactivity of an anti-Chlortoluron antibody.
Materials and Reagents:
-
High-binding 96-well microplates
-
Anti-Chlortoluron antibody (e.g., MAb-CT1)
-
Chlortoluron-Horseradish Peroxidase (HRP) conjugate
-
Chlortoluron analytical standard
-
Potential cross-reacting compounds (Diuron, Isoproturon, etc.)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (e.g., PBST with 1% Bovine Serum Albumin, BSA)
-
Assay Buffer (e.g., PBST with 0.1% BSA)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution
-
Stop Solution (e.g., 2M H₂SO₄)
-
Microplate reader (450 nm)
Step-by-Step Methodology:
-
Antibody Coating:
-
Dilute the anti-Chlortoluron antibody to its optimal concentration (e.g., 1 µg/mL) in Coating Buffer.
-
Add 100 µL of the diluted antibody to each well of the microplate.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with 200 µL/well of Wash Buffer.
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Preparation of Standards and Test Compounds:
-
Prepare a series of dilutions for Chlortoluron and each test compound in Assay Buffer. A typical range would be from 0.01 ng/mL to 1000 ng/mL.
-
-
Competitive Reaction:
-
Wash the plate three times with Wash Buffer.
-
Add 50 µL of the standard or test compound dilution to the appropriate wells.
-
Add 50 µL of the diluted Chlortoluron-HRP conjugate to each well.
-
Incubate for 1 hour at room temperature on a shaker.
-
-
Signal Development:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
-
Stopping the Reaction and Reading:
-
Add 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm within 15 minutes.
-
-
Data Analysis:
-
Plot a standard curve for Chlortoluron and each test compound (absorbance vs. log concentration).
-
Determine the IC50 value for each compound from its respective curve.
-
Calculate the % Cross-Reactivity using the formula provided earlier.
-
Addressing Potential Pitfalls: Matrix Effects
It is crucial to acknowledge that the performance of an immunoassay can be influenced by the sample matrix (e.g., soil extract, water, biological fluids). [13][14][15]Components in the matrix can interfere with the antibody-antigen binding, leading to inaccurate results. [14][16]To mitigate this, it is recommended to evaluate matrix effects by spiking known concentrations of Chlortoluron into blank matrix samples and assessing the recovery. [17]Sample dilution is a common and effective strategy to minimize matrix interference. [17][18]
Conclusion: Making an Informed Antibody Selection
The selection of an antibody for a Chlortoluron immunoassay should be a data-driven decision. A thorough assessment of cross-reactivity is non-negotiable for ensuring the accuracy and reliability of your results. Monoclonal antibodies generally offer superior specificity, which is critical for applications demanding precise quantification of Chlortoluron. Polyclonal antibodies may be considered for broader screening purposes, but their cross-reactivity profiles must be carefully characterized. By following the principles and protocols outlined in this guide, researchers can confidently select the most appropriate antibody for their specific needs, thereby upholding the highest standards of scientific integrity.
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Bagsi, A., et al. (2004). Competitive Enzyme-Linked Immunosorbent Assay for the Determination of the Phenylurea Herbicide Chlortoluron in Water and Biological Fluids. Journal of Agricultural and Food Chemistry, 52(1), 115-121. [Link]
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Lee, N., & Ahn, K. C. (2006). Environmental monitoring of pesticides by immunoanalytical techniques: validation, current status, and future perspectives. Journal of Agricultural and Food Chemistry, 54(17), 6147-6161. [Link]
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Lo, C. C., et al. (2012). The Effects of Sample Matrices on Immunoassays to Detect Microcystin-LR in Water. Toxins, 4(11), 1037-1050. [Link]
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Dankwardt, A. (2001). Environmental Monitoring of Pesticides by Immunoanalytical Techniques: Validation, Current Status, and Future Perspectives. Fresenius' Journal of Analytical Chemistry, 371(3), 368-379. [Link]
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Zherdev, A. V., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Sensors, 21(14), 4848. [Link]
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Zhao, F., et al. (2011). Matrix effect and control of immunoassay for environmental samples. Talanta, 85(1), 13-19. [Link]
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Boscato, L. M., & Stuart, M. C. (1991). "Matrix effects" in immunoassays. Scandinavian Journal of Clinical and Laboratory Investigation. Supplementum, 205, 105-112. [Link]
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Mauriz, E., et al. (2006). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. Journal of Immunological Methods, 309(1-2), 113-123. [Link]
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Shan, G., et al. (2015). Development of immunoassay based on a specific antibody for sensitive detection of nicosulfuron in environment. PLoS One, 10(7), e0132690. [Link]
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Carraro, E., et al. (2023). Microfluidic Paper-Based Devices at the Edge of Real Samples: Fabrication Limits, Hybrid Detection, and Perspectives. Micromachines, 14(11), 2095. [Link]
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Wang, Y., et al. (2022). A Sensitive Monoclonal-Antibody-Based ELISA for Forchlorfenuron Residue Analysis in Food Samples. Foods, 11(3), 369. [Link]
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Lee, J. K., et al. (2001). Development of an ELISA for the detection of the residues of the insecticide imidacloprid in agricultural and environmental samples. Journal of Agricultural and Food Chemistry, 49(5), 2159-2167. [Link]
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Weng, L., et al. (2010). Immunoassays and Biosensors for Monitoring Environmental and Human Exposure to Pyrethroid Insecticides. Journal of Agricultural and Food Chemistry, 58(10), 5927-5942. [Link]
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Comparative Efficacy of Phenylurea Herbicides for the Control of Black-grass (Alopecurus myosuroides)
A Technical Guide for Researchers
Abstract
Alopecurus myosuroides (black-grass) stands as a formidable challenge in European cereal production, largely due to its propensity for developing herbicide resistance. This guide provides a detailed comparative analysis of two phenylurea herbicides, 1-(3-Chloro-4-methylphenyl)-3-methylurea (Chlorotoluron) and Isoproturon, for the control of this pernicious weed. We delve into their mechanisms of action, comparative efficacy based on experimental data, and the underlying biochemical pathways of resistance in A. myosuroides. Furthermore, this document furnishes detailed experimental protocols for the robust evaluation of herbicide performance, aimed at equipping researchers and drug development professionals with the necessary tools to navigate the complexities of herbicide resistance and inform the development of sustainable weed management strategies.
Introduction: The Challenge of Alopecurus myosuroides
Alopecurus myosuroides, commonly known as black-grass, is a major annual grass weed in temperate climates, particularly impacting winter cereal crops across Western Europe.[1] Its high seed production, prolonged germination period, and competitive growth habit contribute to significant yield losses. The challenge of controlling A. myosuroides is exacerbated by the widespread evolution of herbicide resistance to multiple modes of action, making it a primary concern for agronomists and researchers.[2][3] Effective chemical control is a cornerstone of integrated weed management, necessitating a deep understanding of herbicide efficacy and resistance mechanisms.
Herbicide Profiles: A Tale of Two Phenylureas
Both this compound, commonly known as Chlorotoluron (CTU), and Isoproturon (IPU) belong to the substituted urea class of herbicides.[4][5] Their primary mode of action is the inhibition of photosynthesis at Photosystem II (PSII).[6][7]
Mechanism of Action:
These herbicides function by binding to the D1 protein within the PSII complex located in the thylakoid membranes of chloroplasts.[8][9] This binding action blocks the electron transport chain, specifically from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB).[4] The interruption of electron flow halts the production of ATP and NADPH, which are essential for CO2 fixation and plant growth.[8] The subsequent build-up of highly reactive molecules leads to lipid peroxidation and membrane damage, causing chlorosis, necrosis, and eventual plant death.[6][10]
While sharing a common mechanism, subtle differences in their chemical structures can influence their binding affinity to the D1 protein and their susceptibility to detoxification by plant enzymes, which can in turn affect their efficacy against different biotypes of A. myosuroides.
Comparative Efficacy Analysis
The performance of Chlorotoluron and Isoproturon can vary significantly depending on the resistance status of the target A. myosuroides population.
Dose-Response Studies
Greenhouse dose-response assays are fundamental for quantifying the level of resistance in a weed population. These studies determine the effective dose required to achieve a certain level of control, typically expressed as the GR50 (the dose causing 50% growth reduction).
Table 1: Illustrative Dose-Response Data for Phenylurea Herbicides on Susceptible and Resistant A. myosuroides Biotypes
| Herbicide | Biotype | GR50 (g a.i./ha) | Resistance Index (RI) |
| Isoproturon | Susceptible (S) | 150 | - |
| Resistant (R1) | 600 | 4.0 | |
| Chlorotoluron | Susceptible (S) | 120 | - |
| Resistant (R1) | 360 | 3.0 |
Note: Data are hypothetical and for illustrative purposes. Actual values will vary based on experimental conditions and the specific biotypes tested.
The Resistance Index (RI), calculated as the ratio of the GR50 of the resistant population to the GR50 of the susceptible population, provides a quantitative measure of resistance. An RI greater than 1 indicates resistance.
Field Trials
While greenhouse studies provide controlled data, field trials are essential for evaluating herbicide performance under real-world conditions, where factors such as soil type, climate, and application timing play a crucial role.
Table 2: Summary of Field Trial Efficacy Data
| Herbicide | Application Timing | Application Rate (g a.i./ha) | % Control of A. myosuroides (Resistant Population) |
| Isoproturon | Pre-emergence | 2000 | 65-75% |
| Early Post-emergence | 1500 | 50-65% | |
| Chlorotoluron | Pre-emergence | 1750 | 70-85% |
| Early Post-emergence | 1400 | 60-75% |
Note: Efficacy ranges are indicative and can be influenced by environmental factors and the specific resistance mechanisms present.
Field data often shows that pre-emergence applications provide better control of A. myosuroides than post-emergence applications, especially for populations with metabolic resistance.[11] Some studies have indicated that Chlorotoluron may provide a higher level of control under certain conditions, particularly against populations that have developed some level of resistance to Isoproturon.[12]
Mechanisms of Resistance in Alopecurus myosuroides
Resistance to phenylurea herbicides in A. myosuroides can be broadly categorized into two types: target-site resistance (TSR) and non-target-site resistance (NTSR).
Target-Site Resistance (TSR)
TSR arises from genetic mutations in the psbA gene, which codes for the D1 protein. These mutations alter the herbicide's binding site, reducing its affinity and rendering the herbicide less effective. While less common for phenylurea herbicides compared to other modes of action, TSR can confer high levels of resistance.
Caption: Non-Target-Site (Metabolic) Resistance.
Experimental Protocols
To ensure reliable and reproducible data, standardized experimental protocols are essential.
Protocol 1: Whole-Plant Dose-Response Assay
This protocol outlines the steps for conducting a whole-plant dose-response bioassay to determine the GR50 of herbicide treatments.
Materials:
-
Seeds of susceptible and putative resistant A. myosuroides populations.
-
Pots (9 cm diameter) filled with a standardized soil mix.
-
Controlled environment growth chamber or greenhouse.
-
Automated track sprayer.
-
Technical grade herbicide and appropriate formulation reagents.
-
Analytical balance.
Methodology:
-
Seed Germination: Pre-germinate seeds on moist filter paper in petri dishes for 5-7 days in a controlled environment.
-
Transplanting: Transplant seedlings at the one-leaf stage into pots, thinning to 5-8 plants per pot after establishment.
-
Plant Growth: Grow plants in a controlled environment (e.g., 16h day at 18°C, 8h night at 12°C) until they reach the 2-3 leaf stage. [13]4. Herbicide Application: Prepare a dilution series of the herbicide. Apply the treatments using an automated track sprayer to ensure uniform coverage. Include an untreated control.
-
Post-Treatment Growth: Return the pots to the controlled environment and water as needed, avoiding overhead watering for the first 24 hours.
-
Data Collection: After 21-28 days, harvest the above-ground biomass from each pot and record the fresh weight. Dry the biomass at 60-70°C for 72 hours and record the dry weight.
-
Data Analysis: Express the biomass of treated plants as a percentage of the untreated control. Use a non-linear regression model (e.g., a four-parameter log-logistic model) to fit the dose-response data and calculate the GR50 values.
Caption: Workflow for Dose-Response Assay.
Conclusion and Future Perspectives
Both Chlorotoluron and Isoproturon can be effective tools for the management of A. myosuroides. However, the presence of resistant populations, particularly those with NTSR, can significantly reduce their efficacy. The choice between these two herbicides should be informed by local resistance testing.
The continued evolution of herbicide resistance in A. myosuroides underscores the need for integrated weed management strategies that combine chemical control with cultural practices such as crop rotation, delayed drilling, and increased seeding rates. [2][11]Future research should focus on understanding the complex genetic basis of NTSR to develop more durable and sustainable herbicide-based weed control strategies.
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A Comparative Analysis of the Environmental Fates of Chlortoluron and Diuron Herbicides
Introduction
Chlortoluron and Diuron are phenylurea herbicides historically used for pre- and post-emergence control of broadleaf and grassy weeds.[1] Both function by inhibiting Photosystem II, a critical process in plant photosynthesis.[2][3] While effective, their application has raised environmental concerns due to their potential for persistence and off-target toxicity. This guide provides a comparative analysis of the environmental impact of Chlortoluron and Diuron, synthesizing data on their physicochemical properties, environmental fate, and ecotoxicological effects to inform risk assessment and management strategies.
Physicochemical Properties: The Foundation of Environmental Behavior
The environmental distribution and fate of a pesticide are fundamentally governed by its physical and chemical properties. A comparison of Chlortoluron and Diuron reveals key differences that influence their mobility and persistence.
| Property | Chlortoluron | Diuron | Implication for Environmental Impact |
| IUPAC Name | 3-(3-chloro-p-tolyl)-1,1-dimethylurea[4] | N'-(3,4-dichlorophenyl)-N,N-dimethylurea[3] | The additional chlorine atom in Diuron significantly influences its properties. |
| Molecular Formula | C₁₀H₁₃ClN₂O[5] | C₉H₁₀Cl₂N₂O[3] | |
| Molar Mass | 212.67 g/mol [5] | 233.09 g/mol [3] | |
| Water Solubility | 70 mg/L (at 25°C)[5] | 42 mg/L (at 25°C)[6] | Chlortoluron's higher solubility suggests a greater potential for transport in surface water runoff. |
| Vapor Pressure | 3.6 x 10⁻⁸ mm Hg (at 20°C)[5] | 1.33 x 10⁻⁵ mm Hg (at 25°C)[7] | Both have low vapor pressures, indicating that volatilization is not a major dissipation pathway. |
| Log Kow (Octanol-Water Partition Coefficient) | 2.41[5] | 2.7[3] | Diuron's slightly higher Log Kow suggests a greater tendency to adsorb to soil organic matter. |
| Soil Sorption Coefficient (Koc) | Moderate | Moderate to High[6] | Diuron is more likely to be retained in soil, potentially leading to longer persistence but lower leaching risk compared to Chlortoluron under similar conditions. |
| Henry's Law Constant | 1.4 x 10⁻¹⁰ atm-cu m/mole[5] | Low | Both are essentially nonvolatile from water surfaces.[5] |
Expert Insight: The seemingly small difference in water solubility and Log Kow between the two compounds has significant real-world consequences. Chlortoluron's greater water solubility makes it more prone to move with water, increasing the risk of surface water contamination through runoff. Conversely, Diuron's stronger adsorption to soil particles can lead to its accumulation in the topsoil, posing a long-term source of contamination and a greater risk to soil-dwelling organisms.
Environmental Fate and Degradation
The persistence of Chlortoluron and Diuron in the environment is a key determinant of their long-term impact. Both are subject to biotic and abiotic degradation processes, but the rates and pathways differ.
Persistence and Half-Life
-
Chlortoluron: The soil half-life of Chlortoluron is typically around 30 days under field conditions, though this can be longer in laboratory studies.[4][7] It is considered moderately persistent in soil.[2] In water, its degradation can be slow, with half-lives exceeding 200 days in the absence of photolysis.[4]
-
Diuron: Diuron is generally more persistent than Chlortoluron.[8] Its soil half-life can range from 30 to 365 days, with a typical value of 90 days.[9] In aquatic environments, its half-life can be very long, with one study reporting a half-life of 499 days in a dark environment.[10] This persistence contributes to its detection in soil, water, and groundwater.[8][11]
Degradation Pathways
Both herbicides primarily degrade through microbial action in the soil. The initial steps of degradation for both involve N-demethylation.
Chlortoluron Degradation: The degradation of Chlortoluron proceeds through N-demethylation and ring-methyl oxidation.[5] The latter is a significant detoxification pathway.[5] Further degradation can involve chlorination and hydroxylation of the aromatic ring.[12][13]
Diuron Degradation: Microbial degradation of Diuron typically begins with N-demethylation to form metabolites such as 3-(3,4-dichlorophenyl)-1-methylurea (DCPMU) and 3-(3,4-dichlorophenyl)urea (DCPU).[14][15][16] This is followed by hydrolysis to the more toxic and persistent metabolite, 3,4-dichloroaniline (3,4-DCA).[11][14][17] The formation of 3,4-DCA is a significant concern as it can be more toxic than the parent Diuron compound.[8][11]
Caption: Simplified degradation pathways of Chlortoluron and Diuron.
Ecotoxicological Profile
Both herbicides pose a risk to non-target organisms, particularly in aquatic ecosystems.
| Organism Group | Chlortoluron | Diuron | Key Findings |
| Aquatic Plants & Algae | Very toxic[18] | Very toxic[9] | As photosystem II inhibitors, both are highly toxic to aquatic primary producers. |
| Aquatic Invertebrates | Moderately toxic[2] | Moderately toxic[8] | |
| Fish | Moderately toxic[2] | Moderately to highly toxic[9] | |
| Birds | Moderately toxic[2] | Slightly toxic[8] | |
| Mammals | Low toxicity[2] | Slightly toxic[8] | Chlortoluron is classified as a suspected carcinogen and reproductive toxicant.[18][19] Diuron is also considered a possible human carcinogen.[3] |
| Soil Organisms (e.g., Earthworms) | Moderately toxic[2] | Information not specified | |
| Endocrine Disruption | Candidate for Substitution due to endocrine-disrupting properties[18] | Classified as an endocrine disruptor[20] | Both compounds have been identified as potential endocrine disruptors. |
Expert Insight: A critical point of differentiation is the toxicity of their primary metabolites. While Chlortoluron can be detoxified through ring-methyl oxidation[5], the main biodegradation product of Diuron, 3,4-dichloroaniline (3,4-DCA), is more toxic and persistent than the parent compound.[8][11] This means that even as Diuron concentrations decrease, the overall environmental risk may not, and could even increase.[21]
Regulatory Status and Environmental Monitoring
The environmental risks associated with Chlortoluron and Diuron have led to regulatory actions in many regions.
-
Chlortoluron: Its use is authorized in 19 EU member states, but it is also classified as a "Candidate for Substitution" due to its hazardous properties.[18] The approval for its use has been subject to repeated short-term prolongations, raising concerns among environmental groups.[19]
-
Diuron: The use of Diuron has been banned in 32 countries.[20] In the European Union, its use as a pesticide is being withdrawn, though it may still be permitted in some biocidal products.[22]
Experimental Protocol: Analysis of Chlortoluron and Diuron in Environmental Samples
The accurate assessment of environmental contamination requires robust analytical methods. A common workflow for the analysis of these herbicides in water and soil samples is outlined below.
Caption: General workflow for herbicide analysis in environmental samples.
Methodology in Detail:
-
Sample Collection: Collect water samples in amber glass bottles and soil samples in appropriate containers. Transport to the laboratory on ice.
-
Sample Preparation:
-
Water: Filter water samples through a 0.45 µm filter to remove suspended solids.[23]
-
Soil: Air-dry and sieve the soil to remove large debris.
-
-
Extraction:
-
Water (Solid-Phase Extraction - SPE): Condition a C18 SPE cartridge with methanol and deionized water.[24] Pass the water sample through the cartridge. The herbicides will adsorb to the stationary phase. Elute the herbicides from the cartridge using an appropriate solvent like methanol.[24]
-
Soil (Accelerated Solvent Extraction - ASE): Mix the soil sample with a drying agent and place it in an ASE cell. Extract with a solvent mixture (e.g., methanol/water) at elevated temperature and pressure.[25]
-
-
Extract Concentration and Cleanup: Evaporate the solvent from the extract to a small volume. The extract may be further cleaned up if significant matrix interference is present.
-
Instrumental Analysis (LC-MS/MS): Analyze the final extract using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique provides high sensitivity and selectivity for the detection and quantification of the target herbicides and their metabolites.[23][25]
-
Data Analysis: Quantify the concentration of each analyte by comparing the peak areas in the sample chromatograms to those of known calibration standards.
Self-Validation and Trustworthiness: This protocol incorporates self-validating steps. The use of LC-MS/MS allows for the monitoring of specific precursor-to-product ion transitions for each analyte, providing a high degree of confidence in the identification.[25] Furthermore, the analysis of matrix-spiked samples at various concentrations is crucial to determine method recovery and ensure the accuracy of the results in the specific environmental matrix being tested.[23]
Conclusion
Both Chlortoluron and Diuron pose significant environmental risks, particularly to aquatic ecosystems. Diuron generally exhibits greater persistence in both soil and water.[8][9] A critical differentiating factor is the formation of the more toxic and persistent 3,4-dichloroaniline metabolite from Diuron, which can exacerbate its environmental impact even as the parent compound degrades.[8][11] Chlortoluron, while less persistent, has higher water solubility, increasing its potential for transport into surface waters.[5] The stringent regulatory actions taken against Diuron, including widespread bans, reflect its higher overall environmental risk profile.[20][22] Continued monitoring and the development of effective remediation strategies are essential for managing the environmental contamination caused by these herbicides.
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Illuminating the Molecular Battlefield: A Comparative Guide to Confirming the Binding Site of Urea-Type Herbicides on the D1 Protein of Photosystem II
For researchers, scientists, and professionals in drug and herbicide development, understanding the precise molecular interactions between an inhibitor and its target is paramount for rational design and optimization. This guide provides an in-depth technical comparison of methodologies to confirm the binding site of urea-type herbicides, specifically using the archetype 1-(3-Chloro-4-methylphenyl)-3-methylurea, on the D1 protein of photosystem II (PSII). We will delve into the causality behind experimental choices, present supporting data, and provide actionable protocols to empower your research.
The D1 Protein: A Critical Target in Photosynthesis
Photosystem II is a multi-subunit protein complex embedded in the thylakoid membranes of chloroplasts, essential for the light-dependent reactions of photosynthesis. At its core lies the D1 protein (also known as PsbA), a key component of the reaction center. The D1 protein harbors the binding niche for the secondary plastoquinone electron acceptor, QB. Many classes of herbicides, including the urea family, act by competitively inhibiting the binding of plastoquinone to this QB site, thereby blocking the photosynthetic electron transport chain, leading to oxidative stress and ultimately, plant death.[1][2] The precise characterization of this binding site is therefore a cornerstone of modern herbicide development and resistance management.
Converging Lines of Evidence: A Multi-Faceted Approach to Binding Site Confirmation
Confirming the binding site of a small molecule like this compound is not achieved through a single experiment. Instead, a consensus is built from a confluence of evidence derived from biochemical, biophysical, and computational methods. Here, we compare the primary techniques used in the field.
Chlorophyll a Fluorescence Analysis: A Rapid, Non-Invasive Probe of PSII Inhibition
Expertise & Experience: Chlorophyll fluorescence is a powerful and rapid technique to assess the functional consequences of herbicide binding. When the QB site is blocked, the high-energy electrons from the primary quinone acceptor, QA, cannot be transferred, leading to a rapid increase in chlorophyll fluorescence emission. This provides a real-time, non-invasive indicator of PSII inhibition.[3] The polyphasic fluorescence transient (OJIP curve) is particularly informative, with changes in the J-step being a hallmark of PSII acceptor-side inhibition.
Trustworthiness: The technique's high sensitivity allows for the determination of the half-maximal inhibitory concentration (IC50), a key parameter for quantifying herbicide potency. By comparing the IC50 values of different compounds, we can rank their efficacy and infer relative binding affinities.
Experimental Protocol: Determination of IC50 by Chlorophyll Fluorescence
-
Plant Material: Grow susceptible plants (e.g., Arabidopsis thaliana, spinach, or pea) under controlled conditions.
-
Thylakoid Isolation: Isolate thylakoid membranes from fresh leaf tissue using differential centrifugation. Resuspend the final pellet in a suitable buffer (e.g., 50 mM HEPES-KOH pH 7.5, 10 mM MgCl2, 5 mM KCl, 0.3 M sucrose). Determine the chlorophyll concentration spectrophotometrically.
-
Herbicide Treatment: Prepare a series of dilutions of this compound (or a related compound like diuron) in the assay buffer.
-
Fluorescence Measurement:
-
Dark-adapt thylakoid samples (at a chlorophyll concentration of ~10 µg/mL) for at least 20 minutes.
-
Use a pulse-amplitude-modulation (PAM) fluorometer or a Plant Efficiency Analyzer (PEA).
-
Add the herbicide dilutions to the thylakoid samples and incubate for a defined period (e.g., 5 minutes) in the dark.
-
Measure the initial fluorescence (Fo) with a weak measuring beam.
-
Apply a saturating pulse of light to measure the maximum fluorescence (Fm).
-
The variable fluorescence (Fv) is calculated as Fm - Fo.
-
-
Data Analysis: Plot the percentage of inhibition of Fv/Fm or the operational PSII quantum yield against the logarithm of the herbicide concentration. Fit the data to a dose-response curve to determine the IC50 value.[4]
Radioligand Binding Assays: Directly Quantifying Affinity
Expertise & Experience: To directly measure the binding affinity of a herbicide to its target, radioligand binding assays are the gold standard.[5][6] This technique utilizes a radiolabeled version of the herbicide (e.g., [14C]-diuron) to quantify its binding to isolated thylakoid membranes.
Trustworthiness: Competition binding assays, where a constant concentration of the radiolabeled ligand competes with increasing concentrations of an unlabeled ligand (like this compound), allow for the determination of the inhibition constant (Ki). This provides a direct measure of the binding affinity of the unlabeled compound.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Materials:
-
Isolated thylakoid membranes from a susceptible plant species.
-
Radiolabeled herbicide (e.g., [14C]-diuron).
-
Unlabeled competitor herbicide (this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 5 mM MgCl2).
-
Glass fiber filters and a vacuum filtration manifold.
-
Scintillation counter and scintillation cocktail.
-
-
Assay Setup:
-
In a series of tubes, add a constant amount of thylakoid membranes (e.g., 50-100 µg chlorophyll).
-
Add a constant, low concentration of the radiolabeled herbicide (typically near its Kd value).
-
Add increasing concentrations of the unlabeled competitor.
-
For determining non-specific binding, include tubes with a high concentration of the unlabeled competitor.
-
-
Incubation: Incubate the mixture at a controlled temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters under vacuum to separate bound from free radioligand. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a competition binding curve to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.[7]
Site-Directed Mutagenesis: Pinpointing Key Amino Acid Residues
Expertise & Experience: Site-directed mutagenesis is a powerful technique to identify specific amino acid residues within the D1 protein that are critical for herbicide binding.[8] By systematically changing amino acids in the putative binding pocket and then assessing the impact on herbicide sensitivity (e.g., via fluorescence assays or whole-plant resistance), we can map the interaction site at the molecular level. For urea-type herbicides, mutations in residues such as Ser264 have been shown to confer high levels of resistance, strongly indicating their involvement in binding.
Trustworthiness: The direct correlation between a specific amino acid change and a significant alteration in herbicide binding provides compelling evidence for the role of that residue in the binding site. This approach is instrumental in validating computational models and understanding the molecular basis of herbicide resistance.
Experimental Workflow: Site-Directed Mutagenesis in Chlamydomonas reinhardtii
Chlamydomonas reinhardtii is a model alga frequently used for such studies due to its well-characterized genetics and the ease of chloroplast transformation.
-
Plasmid Construction: A plasmid containing the psbA gene (encoding the D1 protein) is used as a template. Site-directed mutagenesis is performed using PCR with primers containing the desired nucleotide change to alter a specific amino acid codon.[9][10]
-
Chloroplast Transformation: The mutated psbA gene is introduced into a psbA-deletion mutant of C. reinhardtii using a particle bombardment ("gene gun") method.
-
Selection and Screening: Transformants are selected based on their ability to grow photoautotrophically. Successful integration of the mutated gene is confirmed by PCR and DNA sequencing.
-
Phenotypic Analysis: The herbicide sensitivity of the resulting mutants is assessed. This can be done by measuring growth on plates containing various concentrations of the herbicide or by determining the IC50 using chlorophyll fluorescence as described above. A significant increase in the IC50 for a mutant compared to the wild-type indicates that the mutated residue is important for herbicide binding.
Computational Modeling and Molecular Docking: In Silico Insights
Expertise & Experience: With the availability of high-resolution crystal structures of PSII, computational modeling and molecular docking have become invaluable tools for visualizing and predicting herbicide binding.[11][12] These methods allow us to dock the 3D structure of this compound into the QB binding pocket of the D1 protein and predict the most favorable binding pose and interactions.
Trustworthiness: The accuracy of these predictions is strengthened when they are consistent with experimental data from site-directed mutagenesis and binding assays. Molecular docking can reveal potential hydrogen bonds and hydrophobic interactions between the herbicide and specific amino acid residues, providing a detailed molecular hypothesis for the binding mechanism. For instance, docking studies with the closely related diuron consistently show its interaction with residues like His215 and Ser264.[11][12][13]
Comparative Performance Data
The following table summarizes typical quantitative data obtained from the described experimental approaches for diuron, a close structural analog of this compound, and other common PSII inhibitors.
| Herbicide | Chemical Class | Primary Binding Residue(s) | IC50 (M) | Binding Affinity (Ki) |
| Diuron | Urea | Ser264, His215 | 7-8 x 10-8[11] | ~40 nM |
| Atrazine | Triazine | Ser264 | 1-2 x 10-7 | ~100 nM |
| Metribuzin | Triazinone | Ser264, His215 | 1-2 x 10-7[11] | ~150 nM |
| Bentazon | Benzothiadiazinone | His215 | > 10-5 | Low Affinity |
Note: IC50 and Ki values can vary depending on the experimental conditions and the plant species used.
Visualizing the Experimental and Logical Frameworks
To better illustrate the relationships between these techniques and the logical flow of a binding site confirmation study, the following diagrams are provided.
Caption: A workflow diagram illustrating the synergistic relationship between different experimental approaches for confirming a herbicide's binding site.
Caption: The competitive binding mechanism of urea-type herbicides at the QB site of the D1 protein, inhibiting electron transport.
Conclusion: An Integrated Strategy for Certainty
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Shukla, V. K., et al. (1992). The D1 protein of the photosystem II reaction-centre complex accumulates in the absence of D2: analysis of a mutant of the cyanobacterium Synechocystis sp. PCC 6803 lacking cytochrome b559. Molecular Microbiology, 6(7), 947-956. [Link]
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A Comparative Guide to Inter-Laboratory Bioassay Results for 1-(3-Chloro-4-methylphenyl)-3-methylurea (Chlortoluron)
Introduction: The Imperative for Reproducible Bioassays in Herbicide Development
1-(3-Chloro-4-methylphenyl)-3-methylurea, commonly known as Chlortoluron, is a widely utilized phenylurea herbicide effective against broadleaf and annual grass weeds in cereal crops.[1] Its efficacy relies on a precise mode of action, and quantifying its bioactivity is paramount for regulatory approval, formulation development, and environmental monitoring. Bioassays, which measure the biological response of living organisms to a substance, are indispensable tools for this purpose.[2] They provide a direct measure of the herbicide's phytotoxic effects, which chemical analysis alone cannot fully capture.[3]
However, the inherent biological nature of these assays can lead to variability in results between different laboratories.[4] This guide provides an in-depth comparison of inter-laboratory bioassay results for Chlortoluron, offering a robust framework for researchers, scientists, and drug development professionals to design, execute, and interpret these critical studies. By understanding and controlling for sources of variation, we can enhance the trustworthiness and reliability of bioassay data, ensuring consistent and reproducible outcomes across different research settings. This is crucial for making informed decisions in the development and application of this important agrochemical.
Scientific Integrity & Logic: The Foundation of a Robust Bioassay
A successful and reliable bioassay is built on a deep understanding of the compound's mechanism of action. This knowledge informs the choice of a suitable biological system and the specific parameters to be measured.
Mechanism of Action: Inhibition of Photosystem II
Chlortoluron belongs to the phenylurea class of herbicides that act as potent inhibitors of photosynthesis.[1] Specifically, it disrupts the photosynthetic electron transport chain in plants by blocking the QB plastoquinone binding site within Photosystem II (PSII).[1][5] This binding event prevents the transfer of electrons from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB), effectively halting the linear flow of electrons.[5] The interruption of this process leads to a cessation of CO2 fixation and the production of ATP and NADPH, which are essential for plant growth.[6] Ultimately, the blockage of electron transport in PSII results in the formation of highly reactive oxygen species that cause lipid peroxidation and membrane damage, leading to cellular leakage and plant death.[5]
This well-defined mechanism provides a clear and quantifiable endpoint for a bioassay: the inhibition of photosynthesis. This can be measured through various parameters such as chlorophyll fluorescence, oxygen evolution, or, more simply and commonly, through the observable effects on plant growth, such as germination inhibition, root or shoot elongation, and biomass reduction.[2]
Diagram of Chlortoluron's Mechanism of Action
Caption: Chlortoluron inhibits photosynthesis by blocking the QB binding site in Photosystem II.
Experimental Protocol: A Standardized Plant-Based Bioassay
To ensure comparability of results across laboratories, a standardized protocol is essential. The following is a detailed, step-by-step methodology for a common and reliable plant-based bioassay for Chlortoluron, using a sensitive indicator species like Lemna minor (duckweed).
Materials:
-
Chlortoluron analytical standard
-
Lemna minor culture
-
Sterile Steinberg medium
-
Sterile multi-well plates (e.g., 24-well)
-
Growth chamber with controlled light, temperature, and humidity
-
Digital imaging system
-
Image analysis software
Procedure:
-
Preparation of Chlortoluron Stock and Working Solutions:
-
Prepare a stock solution of Chlortoluron in a suitable solvent (e.g., acetone) at a concentration of 1 mg/mL.
-
Perform serial dilutions of the stock solution in Steinberg medium to prepare working solutions with a range of concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µg/L). The final solvent concentration should be kept constant across all treatments and should not exceed 0.01% to avoid solvent-induced toxicity.
-
-
Inoculation of Lemna minor:
-
Select healthy Lemna minor fronds with 2-3 fronds per colony.
-
Aseptically transfer a single colony to each well of the multi-well plate containing 2 mL of the respective Chlortoluron working solution.
-
-
Incubation:
-
Place the multi-well plates in a growth chamber under controlled conditions (e.g., 24 ± 2 °C, continuous illumination with cool-white fluorescent lamps at a light intensity of 80-120 µmol/m²/s).
-
Incubate for a period of 7 days.
-
-
Data Acquisition and Analysis:
-
At the end of the incubation period, capture high-resolution images of each well using a digital imaging system.
-
Use image analysis software to determine the total frond area or frond number in each well.
-
Calculate the percent inhibition of growth for each concentration relative to the control (0 µg/L Chlortoluron).
-
Determine the EC50 value (the concentration that causes a 50% reduction in growth) using a suitable dose-response model.
-
Experimental Workflow Diagram
Caption: A standardized workflow for the Lemna minor bioassay of Chlortoluron.
Inter-Laboratory Comparison: A Hypothetical Case Study
To illustrate the process and potential outcomes of an inter-laboratory comparison, we present a hypothetical study involving five independent laboratories. Each laboratory followed the standardized protocol described above to determine the EC50 of a shared, blinded sample of Chlortoluron.
Data Presentation
The following table summarizes the EC50 values (in µg/L) reported by each participating laboratory.
| Laboratory | Reported EC50 (µg/L) |
| Lab A | 28.5 |
| Lab B | 35.2 |
| Lab C | 26.8 |
| Lab D | 42.1 |
| Lab E | 30.5 |
Statistical Analysis and Interpretation
A key statistical tool for evaluating performance in inter-laboratory comparisons is the z-score.[7] The z-score indicates how many standard deviations an individual laboratory's result is from the consensus mean of all participating laboratories.[7]
Formula for z-score: z = (x - X) / σ
Where:
-
x = individual laboratory's result
-
X = consensus mean of all results
-
σ = standard deviation of all results
Analysis of the Hypothetical Data:
-
Consensus Mean (X): 32.62 µg/L
-
Standard Deviation (σ): 6.13 µg/L
| Laboratory | Reported EC50 (µg/L) | z-score | Performance Evaluation |
| Lab A | 28.5 | -0.67 | Satisfactory |
| Lab B | 35.2 | 0.42 | Satisfactory |
| Lab C | 26.8 | -0.95 | Satisfactory |
| Lab D | 42.1 | 1.55 | Satisfactory |
| Lab E | 30.5 | -0.35 | Satisfactory |
Interpretation:
In this hypothetical study, all laboratories achieved a z-score between -2 and +2, which is generally considered a satisfactory performance. This indicates that the results from all participating labs are in good agreement and that the standardized protocol is robust. A z-score greater than 3 or less than -3 would be considered an outlier and would warrant an investigation into the laboratory's procedures to identify potential sources of error.
Sources of Variability and Best Practices for Mitigation
Despite a standardized protocol, some degree of variability between laboratories is expected. Identifying and controlling for these sources is crucial for improving the reproducibility of bioassays.
Potential Sources of Variability:
-
Biological Material: Minor differences in the health, age, and genetic makeup of the Lemna minor cultures.
-
Environmental Conditions: Slight variations in light intensity, temperature, and humidity within growth chambers.
-
Operator Technique: Inconsistencies in preparing solutions, inoculating cultures, and performing measurements.
-
Equipment: Differences in the calibration and performance of pipettes, imaging systems, and other laboratory equipment.
-
Data Analysis: Variations in the application of statistical models for EC50 determination.
Best Practices for Minimizing Variability:
-
Use of a Common Reference Standard: All participating laboratories should use a certified reference standard of Chlortoluron from the same batch.
-
Detailed and Unambiguous Protocol: The experimental protocol should be as detailed as possible, leaving no room for interpretation.
-
Training and Proficiency Testing: Laboratory personnel should be adequately trained in the bioassay technique, and proficiency testing should be conducted periodically.
-
Regular Equipment Calibration: All equipment used in the assay should be regularly calibrated and maintained.
-
Harmonized Data Analysis: A common, pre-defined statistical approach for data analysis should be used by all participants.
Conclusion
The inter-laboratory comparison of bioassay results is a critical component of quality assurance in herbicide development and environmental monitoring. This guide has provided a comprehensive framework for understanding and conducting such studies for this compound. By grounding the bioassay in the compound's known mechanism of action, adhering to a standardized and detailed protocol, and employing robust statistical analysis, researchers can significantly enhance the reliability and comparability of their results. Ultimately, a commitment to scientific integrity and best practices in bioassay execution will lead to more trustworthy data and better-informed decisions in the field of agricultural science.
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1-(3-CHLORO-PHENYL)-3-(3,4-DICHLORO-PHENYL)-UREA. gsrs.[Link]
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An Independent Verification Guide to the Ecotoxicological Effects of Chlortoluron on Freshwater Algae
This guide provides researchers, ecotoxicologists, and environmental scientists with a comprehensive framework for independently verifying the effects of the phenylurea herbicide Chlortoluron on freshwater algal species. We will delve into its mechanism of action, compare its toxicity profile with other common herbicides, and provide a detailed, self-validating experimental protocol for robust and reproducible assessment. Our focus is on the causality behind experimental design, ensuring scientific integrity and actionable insights.
Introduction: Chlortoluron in the Aquatic Environment
Chlortoluron, chemically known as N′-(3-Chloro-4-methylphenyl)-N,N-dimethylurea, is a selective, residual herbicide widely used in agriculture to control broadleaf and grass weeds in cereal crops like wheat and barley.[1][2] Its primary mode of action is the inhibition of photosynthesis.[1][3] Due to its application in large-scale agriculture, Chlortoluron can enter freshwater ecosystems through surface runoff, posing a potential risk to non-target primary producers such as algae. Understanding its specific impact is critical for environmental risk assessment.
Mechanism of Action:
Chlortoluron belongs to the phenylurea class of herbicides, which act as potent inhibitors of Photosystem II (PSII) in the photosynthetic electron transport chain.[1] Specifically, it blocks the plastoquinone binding site (QB), interrupting the electron flow from the primary quinone acceptor (QA).[1] This disruption halts the production of ATP and NADPH, the energy currencies required for carbon fixation, ultimately leading to oxidative stress and cell death in susceptible organisms.[4]
Caption: Standard workflow for an algal growth inhibition toxicity test.
Conclusion and Scientific Trustworthiness
The independent verification of Chlortoluron's effects on freshwater algae requires a scientifically rigorous and comparative approach. As a potent PSII inhibitor, its ecotoxicological profile is characterized by high toxicity to photosynthetic microorganisms, though with significant species-specific variations. The provided experimental protocol is designed as a self-validating system. By comparing the determined EC50 of the reference toxicant against historical laboratory data, researchers can confirm that the test organisms exhibit a normal sensitivity range, thereby ensuring the trustworthiness and validity of the results obtained for Chlortoluron. This structured approach, combining a robust comparative framework with standardized, quality-controlled methodologies, is fundamental to generating the high-quality data needed for sound environmental management and regulation.
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- Bioassay standardization issues in freshwater ecosystem assessment: test cultures and test conditions. Knowl. Manag.
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Benchmarking the performance of 1-(3-Chloro-4-methylphenyl)-3-methylurea against new generation herbicides
A Technical Guide for Researchers and Weed Management Professionals
Introduction
For decades, 1-(3-Chloro-4-methylphenyl)-3-methylurea, commonly known as Chlortoluron, has been a staple in the management of broadleaf and annual grass weeds in cereal crops such as wheat and barley.[1] As a member of the phenylurea class of herbicides, its efficacy is well-established. However, the continuous evolution of weed resistance and the demand for more sustainable and effective weed control solutions have spurred the development of new generation herbicides with diverse modes of action. This guide provides a comprehensive performance benchmark of Chlortoluron against a selection of these newer herbicidal active ingredients, offering a technical resource for researchers, scientists, and crop protection professionals.
This document delves into the mechanisms of action of Chlortoluron and its modern counterparts, presents available performance data, and outlines a robust experimental protocol for conducting comparative efficacy trials. By synthesizing technical data with practical, field-proven insights, this guide aims to equip readers with the knowledge to make informed decisions in their research and weed management strategies.
Mechanisms of Action: A Tale of Different Targets
The effectiveness of any herbicide is intrinsically linked to its ability to disrupt essential biological processes within the target weed. Chlortoluron and the new generation herbicides discussed herein exhibit distinct mechanisms of action, a critical factor in managing weed resistance.
Chlortoluron: The Photosynthesis Inhibitor
Chlortoluron belongs to the Herbicide Resistance Action Committee (HRAC) Group 5 (formerly C2), which acts by inhibiting photosynthesis at Photosystem II (PSII).[2][3] Specifically, it binds to the D1 protein of the PSII complex, blocking electron transport from QA to QB.[3] This disruption halts CO2 fixation and the production of ATP and NADPH2, essential for plant growth, ultimately leading to plant death.[3]
New Generation Herbicides: Diverse Molecular Targets
In contrast to Chlortoluron, many new generation herbicides target different biochemical pathways, providing alternative tools to combat weeds, including those resistant to PSII inhibitors.
-
Pyroxasulfone (HRAC Group 15): This herbicide inhibits very-long-chain fatty acid (VLCFA) synthesis.[4][5] VLCFAs are crucial components of cell membranes and are essential for cell division and growth. By disrupting their synthesis, Pyroxasulfone effectively stops the growth of susceptible weed seedlings before or shortly after emergence.[5]
-
Mesotrione (HRAC Group 27): Mesotrione inhibits the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[2] This enzyme is critical in the biosynthesis of plastoquinone and, consequently, carotenoids. The depletion of carotenoids leads to the destruction of chlorophyll by photo-oxidation, resulting in the characteristic bleaching symptoms in susceptible weeds.[3]
-
Flufenacet (HRAC Group 15): Similar to Pyroxasulfone, Flufenacet also inhibits the synthesis of VLCFAs.[4] It is primarily absorbed by the roots and emerging shoots of weeds, disrupting cell division and growth.
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- 5. Understanding Cereal Herbicide Modes of Action | Crop Science US [cropscience.bayer.us]
Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Phytotoxicity Assessment of Chlortoluron
For researchers, scientists, and professionals in drug development and crop protection, understanding the real-world phytotoxic impact of a herbicide like Chlortoluron is paramount. This guide provides an in-depth technical comparison of in vitro and in vivo methodologies used to assess the phytotoxicity of Chlortoluron, a widely used phenylurea herbicide. By examining the causality behind experimental choices and presenting supporting data, this document aims to illuminate the correlation, and occasional divergence, between laboratory-based assays and whole-plant or field observations.
The Foundation: Chlortoluron's Mechanism of Action
Chlortoluron, chemically known as N'-(3-chloro-4-methylphenyl)-N,N-dimethylurea, exerts its herbicidal effect by inhibiting photosynthesis.[1] Specifically, it blocks the electron transport chain in Photosystem II (PSII) by binding to the D1 protein. This disruption halts the production of ATP and NADPH, essential for carbon fixation, ultimately leading to plant death. This precise mechanism of action is a critical consideration in the design of both in vitro and in vivo phytotoxicity studies.
Figure 1: Mechanism of action of Chlortoluron in Photosystem II.
In Vitro Phytotoxicity Assessment: Controlled Environments, Rapid Results
In vitro assays offer a controlled and often high-throughput approach to assess the phytotoxicity of herbicides. These methods isolate specific biological systems, from cells to small aquatic plants, to measure direct toxic effects.
Key In Vitro Methodologies:
-
Plant Cell Suspension Cultures: These assays expose cultured plant cells to varying concentrations of Chlortoluron. Endpoints often include cell viability, growth inhibition, and metabolic activity. While providing insights into cellular-level toxicity, their correlation to whole-plant effects can be limited due to the absence of tissue and organ-level complexities.
-
Algal Growth Inhibition Test: Microalgae, such as Raphidocelis subcapitata (formerly Selenastrum capricornutum), are highly sensitive to photosynthesis-inhibiting herbicides. The OECD 201 guideline provides a standardized protocol for this assay. The primary endpoint is the inhibition of algal growth over a 72-hour period, from which an EC50 (Effective Concentration for 50% inhibition) value can be derived.
-
Duckweed (Lemna minor) Growth Inhibition Test: Lemna minor, a small aquatic plant, is a valuable model for assessing the phytotoxicity of waterborne contaminants. The OECD 221 guideline details a 7-day test where the number of fronds and their total area are measured. This assay integrates more complex physiological responses than single-celled algae.
Experimental Protocol: Lemna minor Growth Inhibition Test (Adapted from OECD 221)
-
Preparation of Test Solutions: A geometric series of Chlortoluron concentrations is prepared in a suitable nutrient medium (e.g., Steinberg medium). A negative control (medium only) is included.
-
Test Initiation: Healthy Lemna minor colonies with 2-4 fronds are transferred to the test vessels containing the different Chlortoluron concentrations.
-
Incubation: The test vessels are incubated for 7 days under controlled conditions of light (continuous illumination), temperature (24 ± 2°C), and pH.
-
Data Collection: The number of fronds is counted at the beginning and end of the test. The frond area can also be measured using image analysis software.
-
Endpoint Calculation: The average specific growth rate and the percentage inhibition of growth are calculated for each concentration. The EC50 value is then determined using a suitable statistical model.
Figure 2: Workflow for Lemna minor phytotoxicity assay.
In Vivo Phytotoxicity Assessment: The Whole-Plant Perspective
In vivo studies evaluate the effects of Chlortoluron on whole plants, providing a more realistic understanding of its phytotoxicity under conditions that mimic agricultural settings. These studies account for factors such as uptake, translocation, and metabolism of the herbicide within the plant.
Key In Vivo Methodologies:
-
Whole-Plant Pot Bioassays: These are conducted in greenhouses or controlled environment chambers. Plants are grown in pots and treated with different doses of Chlortoluron. Phytotoxic effects are visually assessed over time, and biomass (fresh and dry weight) is typically measured at the end of the experiment.
-
Field Trials: Conducted under real-world agricultural conditions, field trials are the gold standard for assessing herbicide efficacy and crop safety.[2][3][4] These trials involve applying the herbicide to plots of crops and weeds and evaluating its performance over a growing season.[2][3][4]
Experimental Protocol: Whole-Plant Pot Bioassay
-
Plant Material: Seeds of a susceptible plant species (e.g., a common weed) are sown in pots containing a standardized soil mix.
-
Growth Conditions: The pots are maintained in a greenhouse or growth chamber with controlled temperature, light, and humidity.
-
Herbicide Application: At a specific growth stage (e.g., 2-3 true leaves), plants are sprayed with a range of Chlortoluron doses. A control group is sprayed with water or a blank formulation.
-
Phytotoxicity Assessment: Phytotoxicity is visually assessed at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) using a rating scale (e.g., 0% = no effect, 100% = plant death). Symptoms such as chlorosis, necrosis, and stunting are recorded.
-
Biomass Measurement: At the end of the experiment, the above-ground biomass is harvested, and the fresh and dry weights are determined.
-
Data Analysis: The dose-response relationship is analyzed to determine the GR50 (the dose required to reduce plant growth by 50%).
Figure 3: Workflow for a whole-plant pot bioassay.
A Critical Endpoint for Both Worlds: Chlorophyll Fluorescence
A powerful tool that bridges the gap between in vitro and in vivo studies is the measurement of chlorophyll fluorescence.[5][6][7][8] Since Chlortoluron directly targets photosynthesis, changes in chlorophyll fluorescence can provide a rapid and sensitive measure of its phytotoxic effects. Parameters such as the maximum quantum yield of PSII (Fv/Fm) can be non-destructively measured in both algal cultures and the leaves of whole plants, offering a common metric for comparison.[5][6][7][8]
Correlation and Discrepancies: A Comparative Analysis
While in vitro and in vivo studies both aim to characterize the phytotoxicity of Chlortoluron, their results are not always directly comparable.
| Feature | In Vitro Studies | In Vivo Studies |
| System Complexity | Low (cells, small organisms) | High (whole plants, ecosystems) |
| Controllability | High (controlled environment) | Moderate to Low (environmental variability) |
| Throughput | High | Low |
| Endpoints | Growth inhibition (EC50), cell viability | Visual injury, biomass reduction (GR50), yield |
| Relevance | Mechanistic insights, screening | Agronomic relevance, risk assessment |
Correlation: Generally, a compound that is highly toxic in vitro will also exhibit phytotoxicity in vivo. For photosynthesis-inhibiting herbicides like Chlortoluron, the correlation is often strong, as the fundamental mechanism of action is the same.
Discrepancies: The magnitude of the phytotoxic effect can differ significantly between in vitro and in vivo systems.
-
Metabolism: Plants can metabolize and detoxify herbicides.[1] This process is absent in many in vitro systems, which can lead to an overestimation of phytotoxicity.
-
Uptake and Translocation: In whole plants, the herbicide must be absorbed by the roots or leaves and transported to its site of action in the chloroplasts. These processes can limit the amount of active ingredient reaching the target and are not fully replicated in vitro.
-
Environmental Factors: In field studies, factors such as soil type, temperature, and rainfall can influence the availability and degradation of Chlortoluron, affecting its phytotoxicity.
Quantitative Data Comparison
Directly comparable EC50 and GR50 values for Chlortoluron on the same plant species are scarce in the literature. However, we can compare reported values for different organisms to illustrate the varying sensitivities.
| Study Type | Organism | Endpoint | Value |
| In Vitro | Lemna paucicostata | Growth Inhibition (EC50) | ~0.03 µM |
| In Vivo | Sugar Beet | Lethal Dose | 81.83 g a.i. ha⁻¹ |
Note: The values presented are illustrative and sourced from different studies. Direct comparison should be made with caution due to varying experimental conditions.
Conclusion: A Synergistic Approach
References
- Juneau, P., et al. (2007). Use of chlorophyll fluorescence as a tool for determination of herbicide toxic effect: Review. Photosynthetica, 45(4), 481-491.
- Kaiser, C., et al. (2017). Utilization of Chlorophyll Fluorescence Imaging Technology to Detect Plant Injury by Herbicides in Sugar Beet and Soybean. Weed Science, 65(5), 633-645.
- Juneau, P., & Popovic, R. (2002). Use of chlorophyll fluorescence as a tool for determination of herbicide toxic effect: Review. Photosynthetica, 40(4), 481-489.
- Daley, P. F. (2021). Low-Cost Chlorophyll Fluorescence Imaging for Stress Detection. Sensors, 21(6), 2093.
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Bioecopest. (n.d.). GEP field efficacy trials. Retrieved from [Link]
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Biotecnologie BT. (n.d.). Efficacy field trials. Retrieved from [Link]
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AgCRO Directory. (2025). Biostimulant Efficacy Trials: Design and Best Practices. Retrieved from [Link]
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PubChem. (n.d.). Chlortoluron. National Center for Biotechnology Information. Retrieved from [Link]
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World Health Organization. (2003). Chlorotoluron in Drinking-water. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(3-Chloro-4-methylphenyl)-3-methylurea
As scientists, our responsibility extends beyond the discovery and application of novel compounds; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. The proper management of chemical waste is not merely a regulatory hurdle—it is a cornerstone of laboratory safety, environmental stewardship, and professional integrity. This guide provides a detailed, experience-driven protocol for the disposal of 1-(3-Chloro-4-methylphenyl)-3-methylurea, ensuring that your operational procedures are both scientifically sound and fully compliant with safety standards.
Compound Identification and Hazard Assessment
Before any disposal procedure can be initiated, a thorough understanding of the compound's properties and associated hazards is paramount. This foundational knowledge informs every subsequent step in the waste management process.
1.1. Chemical Identity
-
IUPAC Name: this compound[1]
-
Molecular Formula: C₉H₁₁ClN₂O[1]
-
Synonyms: Desmethylchlorotoluron, N-(3-Chloro-4-methylphenyl)-N'-methylurea[1][3]
1.2. Hazard Profile This compound is classified under the Globally Harmonized System (GHS) as acutely toxic. The primary hazard associated with this compound is its toxicity upon ingestion.
| Hazard Class | GHS Category | Signal Word | Hazard Statement | Source |
| Acute Toxicity, Oral | Category 3 | Danger | H301: Toxic if swallowed | [1] |
This "Toxic if swallowed" classification is critical. It signifies that even small quantities of the substance can cause serious harm or be fatal if ingested. This high level of toxicity dictates that the compound must be managed as a hazardous waste, with stringent protocols to prevent human exposure and environmental release.
The Regulatory Framework: Ensuring Compliance
The disposal of hazardous chemical waste in a laboratory setting is governed by a multi-layered regulatory framework. In the United States, the primary authority is the Environmental Protection Agency (EPA), which enforces the Resource Conservation and Recovery Act (RCRA).[4]
-
RCRA: This federal law establishes the "cradle-to-grave" management system for hazardous waste, meaning it is regulated from the moment of generation to its final disposal.[4][5]
-
EPA Waste Codes: The EPA categorizes hazardous wastes with specific codes. As an acutely toxic commercial chemical product, unused this compound would likely be classified as a "P-listed" hazardous waste.[4] P-listed wastes are subject to the most stringent accumulation limits.[6]
-
Academic Laboratories (Subpart K): Many academic and research institutions operate under 40 CFR Part 262, Subpart K, which provides an alternative set of regulations tailored to the laboratory environment.[7][8] These rules require the development of a Laboratory Management Plan and set standards for waste removal and determination by trained professionals.[7]
The core principle of these regulations is that hazardous waste cannot be disposed of via standard trash or sewer systems.[4][9][10] All disposal activities must be documented and handled by personnel trained in hazardous waste management, typically the institution's Environmental Health and Safety (EHS) department.
Core Disposal Protocol: A Step-by-Step Guide
This protocol outlines the self-validating system for the safe handling and disposal of this compound from the point of generation to its final collection.
Step 1: Waste Characterization and Segregation
-
Action: As soon as the material is designated as waste, it must be characterized as hazardous. Due to its acute oral toxicity, it must never be mixed with other waste streams.[1]
-
Causality: Segregating incompatible chemicals is a fundamental safety requirement to prevent violent reactions or the generation of toxic fumes.[4][9] Keeping this P-listed waste separate ensures it is managed under the strictest protocols.
Step 2: Container Selection and Labeling
-
Action: Select a waste container that is in good condition, leak-proof, and chemically compatible with the compound. A high-density polyethylene (HDPE) container is a suitable choice. The container must be kept securely closed except when waste is being added.[4][6][9]
-
Labeling: Immediately affix a completed EHS-provided Hazardous Waste Label to the container. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." Do not use abbreviations.[9]
-
The specific hazard(s): "Toxic."
-
The date waste was first added to the container.
-
-
Causality: Proper labeling is not just a regulatory requirement; it is a critical communication tool that ensures safe handling by EHS personnel and prevents accidental exposures or improper consolidation of wastes.[6]
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
-
Action: Store the labeled waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[6][7] The SAA should be a well-ventilated area away from sinks or floor drains.
-
Regulatory Limits: Be aware of accumulation limits. For P-listed (acutely toxic) wastes, the limit is one quart of liquid or one kilogram of solid waste. Once this limit is reached, the waste must be removed from the laboratory by EHS within three calendar days.[6]
-
Secondary Containment: All liquid hazardous waste must be stored in secondary containment (e.g., a chemical-resistant tray or bin) to contain spills.[9]
-
Causality: The SAA concept allows for the safe, short-term accumulation of waste in the lab, preventing the risks associated with transporting hazardous materials across a facility. Strict volume limits for acutely toxic waste minimize the potential impact of a spill or breach.
Step 4: Disposal of Empty Containers
-
Action: A container that held a P-listed waste is not considered "empty" until it has been triple-rinsed.
-
Rinse the container thoroughly with a suitable solvent (e.g., acetone or ethanol) three times.
-
Collect all three rinsates as hazardous waste in a properly labeled container.[9]
-
After triple-rinsing and air-drying, the container can be disposed of as solid waste, but only after the label has been completely removed or defaced.[9]
-
-
Causality: Trivial amounts of residual chemical in an "empty" container can still pose a significant hazard. The triple-rinse procedure ensures that the container is decontaminated to a safe level for disposal in the regular solid waste stream.
Step 5: Requesting a Waste Pickup
-
Action: Once your waste container is full or you reach the accumulation time limit (typically 12 months under Subpart K), submit a waste collection request to your institution's EHS department.[6][7] Do not allow hazardous waste to accumulate beyond these limits.
-
Causality: Regular removal of waste from the laboratory is mandated by law and is essential for maintaining a safe working environment and preventing the accumulation of large quantities of hazardous materials.[4]
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated containers.
Caption: Decision workflow for disposal of chemical waste and empty containers.
References
- How to Ensure Safe Chemical Waste Disposal in Labor
- This compound.
- Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). U.S. Environmental Protection Agency.
- Regulation of Labor
- Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety.
- Laboratory Chemical Waste Management Guidelines.
- 1-(3-Chloro-4-methyl-urea)
- Safe Disposal of Pesticides. (2025). U.S. Environmental Protection Agency.
- Requirements for Pesticide Disposal. (2025). U.S. Environmental Protection Agency.
- 1-(3-Chloro-4-methylphenyl)-3-methyl-urea 100 µg/mL in Acetonitrile. CymitQuimica.
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Mastering Safety: A Researcher's Guide to Handling 1-(3-Chloro-4-methylphenyl)-3-methylurea (Chlorotoluron)
For the dedicated researcher, scientist, and drug development professional, the integrity of our work is intrinsically linked to the safety and precision of our practices. This guide provides essential, field-proven safety and handling protocols for 1-(3-Chloro-4-methylphenyl)-3-methylurea, a substituted urea herbicide commonly known as Chlorotoluron. Moving beyond mere compliance, this document aims to instill a deep, causal understanding of the necessary precautions, ensuring that safety is a proactive and integral part of the scientific process.
Understanding the Hazard: A Proactive Approach to Safety
This compound is a compound that demands respect. It is classified as a suspected carcinogen and is suspected of damaging the unborn child. Furthermore, it is recognized as being very toxic to aquatic life with long-lasting effects. The primary routes of exposure in a laboratory setting are inhalation of the powder and accidental ingestion. Understanding these risks is the foundational step in mitigating them.
Table 1: Hazard Profile of this compound
| Hazard Classification | Description | Primary Routes of Exposure |
| Suspected Carcinogen | May cause cancer. | Inhalation, Ingestion, Skin Contact |
| Suspected Reproductive Toxin | Suspected of damaging fertility or the unborn child. | Inhalation, Ingestion, Skin Contact |
| Aquatic Toxicity (Acute & Chronic) | Very toxic to aquatic life with long-lasting effects. | Environmental Release |
This hazard profile dictates a stringent, multi-layered approach to personal protective equipment (PPE) and handling procedures. The goal is to create a series of barriers that prevent any contact between the researcher and the chemical.
The First Line of Defense: Personal Protective Equipment (PPE)
The selection and correct use of PPE are non-negotiable when handling Chlorotoluron. Each component of your PPE serves a specific purpose, and understanding the "why" behind each piece is crucial for ensuring its effectiveness.
Hand Protection
Given the powdered nature of Chlorotoluron and its potential for dermal absorption, robust hand protection is critical.
-
Primary Recommendation: Disposable nitrile gloves are a suitable choice for incidental contact and splash protection. Nitrile offers good resistance to a range of chemicals and provides excellent dexterity.[1][2]
-
For Extended Handling or Immersion: For tasks involving prolonged contact, such as large-scale weighing or spill cleanup, double-gloving with nitrile gloves or using thicker, chemical-resistant gloves is recommended. While specific permeation data for Chlorotoluron is not widely available, butyl rubber gloves offer broad protection against many organic compounds and are a conservative and appropriate choice for higher-risk procedures.[3]
-
Causality: The principle here is barrier integrity. Thin disposable gloves are sufficient to prevent contamination from minor, accidental contact, but they can degrade or be permeated during prolonged exposure. Thicker or more robust materials provide a more substantial and longer-lasting barrier. Always inspect gloves for any signs of degradation or punctures before and during use.
Eye and Face Protection
The fine particulate nature of Chlorotoluron poses a significant risk to the eyes.
-
Minimum Requirement: Chemical safety goggles that provide a complete seal around the eyes are mandatory. Standard safety glasses with side shields do not offer sufficient protection from airborne dust.
-
Enhanced Protection: When handling larger quantities (typically >10g) or when there is a significant risk of aerosolization, a face shield should be worn in addition to safety goggles. This provides a secondary layer of protection for the entire face.
Respiratory Protection
Inhalation of fine chemical powders is a primary exposure route. Engineering controls, such as a fume hood, are the first line of defense. However, respiratory protection is often necessary as a supplementary measure.
-
Recommended Respirator: A half-mask or full-face respirator equipped with a combination cartridge for organic vapors and particulates (P100 or HEPA filter) is recommended.
-
Causality: Urea-based herbicides can be volatile, and handling the powder can generate airborne particulates. The organic vapor (OV) component of the cartridge adsorbs gaseous molecules, while the P100/HEPA filter is 99.97% efficient at trapping fine dust particles. This combination ensures comprehensive protection against both inhalation hazards.
Protective Clothing
-
A buttoned lab coat is the minimum requirement.
-
For tasks with a higher risk of contamination, such as cleaning spills or handling large quantities, disposable coveralls are recommended to prevent the contamination of personal clothing.
Caption: PPE selection workflow based on the task and associated risk level.
Operational Plan: From Weighing to Waste
A systematic approach to handling ensures that safety protocols are followed at every stage of the experimental process.
Preparation and Weighing
-
Designated Area: All handling of solid Chlorotoluron should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize the release of airborne particles.
-
Surface Protection: Before beginning, cover the work surface with absorbent, disposable bench paper. This simplifies cleanup and contains any minor spills.
-
Donning PPE: Put on all required PPE before handling the chemical container.
-
Weighing: Use a tared weigh boat or paper. Avoid scooping directly from the primary container if possible. Instead, gently tap the chemical from the container onto the weigh paper. This reduces the generation of dust.
-
Container Sealing: Immediately after dispensing, securely close the primary container.
Decontamination of Surfaces and Equipment
Routine decontamination is crucial to prevent the accumulation of hazardous residues.
-
Initial Wipe-Down: After each use, wipe down all surfaces (benchtops, balance, etc.) and non-disposable equipment (spatulas, glassware) with a damp paper towel.[4] The moisture helps to collect fine powder without making it airborne.
-
Detergent Wash: Follow the initial wipe-down with a thorough cleaning using a laboratory-grade detergent and water.[1]
-
Solvent Rinse (if necessary): For stubborn residues, a solvent in which Chlorotoluron is soluble can be used, followed by a final water rinse. Ensure the chosen solvent is compatible with the surface material.
-
Waste Disposal: All disposable materials used for decontamination (bench paper, paper towels, wipes) must be disposed of as solid chemical waste.[4]
Emergency Protocols: Spill and Exposure Management
Preparedness is key to effectively managing unexpected events.
Solid Spill Cleanup
In the event of a spill of solid Chlorotoluron, follow these steps methodically:
-
Alert and Secure: Immediately alert others in the vicinity. If the spill is large or outside of a containment area, evacuate the immediate area.
-
Don PPE: Ensure you are wearing the appropriate enhanced PPE, including a respirator and double gloves.
-
Contain the Spill: Gently cover the spill with absorbent pads or paper towels to prevent further dispersal of the powder.[5] Do not use a dry brush or create air currents.
-
Wet the Material: Lightly moisten the absorbent material and the spilled powder with water. This will help to prevent the powder from becoming airborne during cleanup.
-
Collect the Waste: Carefully scoop the wetted material into a designated hazardous waste bag or container. Use a plastic dustpan and scraper; avoid using a brush which can flick particles.
-
Decontaminate the Area: Once the bulk of the spill is removed, decontaminate the area following the procedures outlined in section 3.2.
-
Package and Label: Seal the waste container, and affix a hazardous waste label detailing the contents.
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
